cis-2-Butene
描述
Structure
3D Structure
属性
IUPAC Name |
(Z)-but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRGUVFOMOMEM-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027224 | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS. | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
3.72 °C, 3.7 °C | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-11.99 °C (10.42 °F) - closed cup, Flammable gas | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble) | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.9 (Air = 1), Relative vapor density (air = 1): 1.9 | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181 | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Flammable gas, Colorless gas | |
CAS No. |
590-18-1 | |
| Record name | cis-2-Butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-but-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35ORC9C05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-138.89 °C, -138.7 °C | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of cis-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of cis-2-butene, also known as (Z)-but-2-ene. The information presented herein is compiled from established spectroscopic and diffraction studies, offering a detailed perspective for professionals in chemistry and drug development.
Molecular Geometry and Hybridization
This compound possesses the molecular formula C₄H₈. The defining feature of its structure is the carbon-carbon double bond (C=C), which dictates the molecule's geometry and reactivity. The two carbon atoms participating in the double bond are sp² hybridized. This hybridization results in a trigonal planar geometry around each of these carbon atoms, with ideal bond angles of 120°.[1][2][3] However, steric hindrance between the two methyl groups, which are positioned on the same side of the double bond, causes a slight deviation from this ideal geometry.[4][5] This steric strain is a key characteristic of the cis isomer and contributes to its lower stability compared to its trans counterpart.[5][6]
The molecule belongs to the C₂ᵥ point group, which indicates a degree of symmetry that includes a twofold rotational axis and two vertical mirror planes.
Bond Parameters from Experimental Data
The precise bond lengths and angles of this compound have been determined experimentally, primarily through gas electron diffraction (GED) and microwave spectroscopy. These techniques provide invaluable data on the molecule's gas-phase structure, free from intermolecular interactions.
Quantitative Structural Data
The following table summarizes the key bond lengths and angles for this compound as determined by gas electron diffraction.
| Parameter | Value | Uncertainty |
| C-C Bond Length | 1.506 Å | ± 0.002 Å |
| C=C Bond Length | 1.346 Å | ± 0.003 Å |
| C-C=C Bond Angle | 125.4° | ± 0.4° |
| Methyl Group Tilt | 4.9° | ± 2.0° |
Data sourced from a gas electron diffraction study.
The C-C=C bond angle of 125.4° is notably larger than the ideal 120° for sp² hybridization. This deviation is a direct consequence of the steric repulsion between the two adjacent methyl groups, which forces the molecule to adjust its geometry to minimize this strain.[4] Furthermore, the methyl groups are observed to be tilted slightly away from the double bond, another manifestation of the steric hindrance inherent in the cis configuration.[4]
Bonding Characteristics
The bonding in this compound can be understood through the lens of valence bond theory and molecular orbital theory.
Sigma (σ) and Pi (π) Bonds
The carbon-carbon double bond is composed of one strong sigma (σ) bond and one weaker pi (π) bond.[7] The σ bond is formed by the head-on overlap of the sp² hybrid orbitals of the two central carbon atoms. The remaining sp² hybrid orbitals on each carbon form σ bonds with a hydrogen atom and a carbon atom of a methyl group.
The π bond is formed by the sideways overlap of the unhybridized p orbitals on each of the central carbon atoms. This π bond restricts rotation around the C=C axis, giving rise to the distinct cis and trans isomers.[7][8] The electron density of the π bond is located above and below the plane of the σ bonds.
Dipole Moment
This compound possesses a small but non-zero dipole moment.[9] This is because the electron-donating methyl groups create a slight charge imbalance across the molecule. The vector sum of the individual bond dipoles results in a net molecular dipole. In contrast, trans-2-butene has a zero dipole moment due to its higher symmetry, where the individual bond dipoles cancel each other out.
Spectroscopic Characterization
Various spectroscopic techniques are employed to elucidate the structure and bonding of this compound.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The spectra of this compound exhibit characteristic peaks corresponding to C-H stretching and bending, C=C stretching, and C-C stretching vibrations. The C=C stretching vibration is a particularly important diagnostic peak for alkenes. Differences in the fingerprint region of the IR spectra of cis- and trans-2-butene allow for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants in the NMR spectra of this compound are consistent with its molecular structure.
Experimental Protocols
The determination of the molecular structure of this compound relies on sophisticated experimental techniques. The following provides an overview of the methodologies for gas electron diffraction and microwave spectroscopy.
Gas Electron Diffraction (GED)
Objective: To determine the bond lengths, bond angles, and overall geometry of gas-phase molecules.
Methodology:
-
Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle. This creates a molecular beam that intersects with a high-energy electron beam.
-
Electron Scattering: The electrons in the beam are scattered by the electric field of the molecule's nuclei and electrons. The scattering pattern is a result of the interference of the scattered electron waves.
-
Detection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular geometries. A least-squares refinement process is used to find the molecular model that best fits the experimental data, yielding precise values for bond lengths and angles.
Microwave Spectroscopy
Objective: To determine the rotational constants of a molecule, from which its moments of inertia and, subsequently, its precise geometry can be derived. This technique is applicable to molecules with a permanent dipole moment.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Rotational Transitions: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation and undergoes a rotational transition.
-
Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.
-
Spectral Assignment and Analysis: The observed transitions in the spectrum are assigned to specific changes in rotational quantum numbers. From the frequencies of these transitions, the rotational constants of the molecule are determined. These rotational constants are inversely proportional to the moments of inertia of the molecule. By analyzing the moments of inertia of the parent molecule and its isotopically substituted analogs, a highly accurate molecular structure can be determined.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the molecular structure and experimental workflows for this compound.
Caption: Molecular structure and hybridization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to High Resolution Spectroscopy - Microwave Spectrum Of A Rigid-Rotor Diatomic Molecule [scilearn.sydney.edu.au]
An In-depth Technical Guide to the Synthesis and Preparation of Pure cis-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of high-purity cis-2-butene. The document details the prevalent catalytic systems, experimental protocols, and quantitative data to facilitate the reproducible synthesis of this important alkene.
Introduction
This compound, a stereoisomer of 2-butene, is a valuable starting material and intermediate in organic synthesis, including the development of pharmaceutical compounds. The spatial arrangement of its methyl groups on the same side of the double bond imparts distinct physical and chemical properties compared to its trans isomer. The primary challenge in obtaining pure this compound lies in the stereoselective synthesis and subsequent purification, as the boiling points of the two isomers are very close, making distillative separation exceedingly difficult.[1] This guide focuses on the most effective and widely adopted methods for achieving high cis-selectivity.
Primary Synthesis Route: Stereoselective Hydrogenation of 2-Butyne
The most common and efficient method for the synthesis of this compound is the partial catalytic hydrogenation of 2-butyne.[2] This process involves the syn-addition of hydrogen atoms to the triple bond of the alkyne, leading to the formation of the cis-alkene.[3][4] The choice of catalyst is critical to prevent over-reduction to butane and to ensure high stereoselectivity for the cis isomer.
Lindlar's catalyst is a "poisoned" palladium catalyst, which allows for the selective reduction of an alkyne to a cis-alkene without further reduction to an alkane.[2] The catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, such as lead acetate and quinoline.[5] The poison selectively deactivates the most active catalytic sites, thus preventing the hydrogenation of the initially formed alkene.
Experimental Protocol: Hydrogenation of 2-Butyne using Lindlar's Catalyst
-
Catalyst Preparation: A suspension of palladium on calcium carbonate is treated with lead acetate and quinoline in a suitable solvent (e.g., methanol or hexane).
-
Reaction Setup: A reaction vessel is charged with 2-butyne and the prepared Lindlar's catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reaction mixture is then exposed to a controlled atmosphere of hydrogen gas (H₂), typically at or slightly above atmospheric pressure.
-
Monitoring: The reaction is monitored by gas chromatography (GC) to track the consumption of 2-butyne and the formation of this compound.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is carefully removed to isolate the this compound product.
The syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface results in the exclusive formation of the cis-isomer.[4]
A highly effective alternative to Lindlar's catalyst is the P-2 nickel catalyst, a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[6] This catalyst is known for its high stereospecificity in the hydrogenation of alkynes to cis-alkenes, especially when used in conjunction with a modifier like ethylenediamine.[7][8]
The P-2 nickel catalyst is prepared by the reduction of nickel(II) acetate with sodium borohydride in ethanol.[9] The resulting black, finely divided nickel boride is an air-stable and non-pyrophoric catalyst.[6]
Experimental Protocol: Synthesis of this compound using P-2 Nickel Catalyst
-
Catalyst Preparation: Nickel(II) acetate is dissolved in ethanol, and a solution of sodium borohydride in ethanol is added, resulting in the formation of a black precipitate of P-2 nickel catalyst.[7]
-
Reaction Setup: The freshly prepared P-2 nickel catalyst is kept in the ethanolic solution in the reaction flask. A promoter, such as ethylenediamine, is added to enhance the cis-selectivity.[7]
-
Hydrogenation: 2-butyne is introduced into the reaction vessel, and the system is purged and then filled with hydrogen gas. The hydrogenation is typically carried out at room temperature and atmospheric pressure.
-
Monitoring and Work-up: The reaction progress is monitored by GC. Once the starting material is consumed, the catalyst is filtered off, and the product is isolated from the solvent.
The addition of ethylenediamine as a modifier to the P-2 nickel catalyst system can significantly improve the cis:trans ratio of the resulting alkene, with ratios as high as 200:1 being reported for other alkynes.[7]
Quantitative Data on Synthesis Methods
The following table summarizes the quantitative data for the synthesis of cis-alkenes from alkynes using the discussed catalytic systems.
| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Reference |
| P-2 Ni with Ethylenediamine | Hex-3-yne | cis-Hex-3-ene | >95 | 100:1 to 200:1 | [7] |
| P-2 Ni with Ethylenediamine | 1-Phenylpropyne | cis-1-Phenylpropene | >95 | ca. 200:1 | [7] |
| Lindlar's Catalyst | 2-Butyne | This compound | Major Product | High cis-selectivity | [3] |
Alternative Synthesis Routes
While catalytic hydrogenation of 2-butyne is the most direct route, this compound can also be synthesized from other starting materials.
This two-step synthesis first involves the formation of 2-butyne, followed by its selective hydrogenation.
-
Alkylation of Propyne: Propyne is deprotonated with a strong base, such as sodamide (NaNH₂), to form a propynide anion. This anion then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl bromide) to form 2-butyne.[10]
-
Selective Hydrogenation: The resulting 2-butyne is then hydrogenated to this compound using either Lindlar's catalyst or P-2 nickel catalyst as described above.[10]
Diisobutylaluminium hydride (DIBAL-H) can also be used as a reducing agent to convert internal alkynes to cis-alkenes.[10]
Purification of this compound
As mentioned, the separation of cis- and trans-2-butene by distillation is impractical due to their close boiling points.[1] Therefore, achieving high purity relies heavily on the stereoselectivity of the synthesis method.
If significant amounts of the trans-isomer or unreacted 2-butyne are present, purification can be challenging. For related diols, a method involving crystallization from a solvent like acetone at low temperatures has been shown to be effective in isolating the pure cis-isomer.[11] For the gaseous this compound, purification by gas chromatography on a preparative scale is a viable, albeit more complex, option.[12]
Visualizing the Synthesis and Workflow
The following diagrams illustrate the key reaction pathways and experimental workflows for the synthesis of pure this compound.
Caption: Synthesis pathway from propyne to this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion
The synthesis of pure this compound is most reliably achieved through the stereoselective hydrogenation of 2-butyne. Both Lindlar's catalyst and P-2 nickel catalyst, particularly with an ethylenediamine promoter, offer excellent selectivity for the cis-isomer. For applications demanding high purity, the choice of a highly selective synthesis method is paramount to circumvent the challenges associated with the purification of the final product. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful laboratory-scale preparation of this compound.
References
- 1. 2-Butene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE [vedantu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jove.com [jove.com]
- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. JPH075492B2 - Method for purifying this compound-1,4-diol - Google Patents [patents.google.com]
- 12. This compound | 590-18-1 [chemicalbook.com]
cis-2-butene physical and chemical characteristics
An In-depth Technical Guide to the Physical and Chemical Characteristics of cis-2-Butene
Introduction
This compound, systematically named (Z)-but-2-ene, is an acyclic alkene and a significant hydrocarbon in both industrial and research settings.[1] As a colorless, flammable liquefied petroleum gas with a slight aromatic odor, it serves as a key intermediate in the synthesis of various chemicals, a component in gasoline blending, and a feedstock for polymer production.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its core reaction pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physical Characteristics
This compound is a colorless gas under standard conditions.[2][3] Its physical properties are dictated by its molecular structure, specifically the presence of a carbon-carbon double bond and the cis configuration of the methyl groups, which results in a slight dipole moment.[4] This polarity influences its intermolecular forces and, consequently, its physical constants like the boiling point.
Tabulated Physical Data
A summary of the key physical properties of this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ | [2][3][5] |
| Molar Mass | 56.11 g/mol | [1][2][5][6] |
| Appearance | Colorless gas | [2][3][7] |
| Melting Point | -138.9 °C (-218.0 °F; 134.2 K) | [2][3][7][8] |
| Boiling Point | 3.7 °C (38.7 °F; 276.8 K) | [2][3][7][8] |
| Density (liquid) | 0.6213 g/cm³ at 20 °C | [3] |
| Vapor Density | 2 (vs air) | [2] |
| Vapor Pressure | 1414 mmHg at 21 °C | [2] |
| Solubility in Water | 658 mg/L at 25 °C (Very slightly soluble) | [5] |
| Solubility in Organic Solvents | Soluble in organic solvents; very soluble in ethanol, ether, and benzene. | [3][5] |
| Autoignition Temperature | 615 °F (324 °C) | |
| Explosive Limits in Air | 1.6 - 9.7% by volume | [1][5][7] |
| Electric Dipole Moment | 0.257 D | [4] |
Chemical Characteristics
As an unsaturated hydrocarbon, this compound is significantly more reactive than its alkane counterparts.[2][7] Its reactivity is centered on the electron-rich pi bond, making it susceptible to electrophilic addition reactions. While its isomer, trans-2-butene, is thermodynamically more stable by approximately 1 kcal/mol due to reduced steric hindrance, this compound can exhibit higher reactivity in certain catalytic reactions because of its inherent dipole moment and more accessible electron density.[9][10]
Key Chemical Reactions
This compound undergoes several characteristic reactions, primarily involving the double bond. It is incompatible with strong oxidizing agents, halogens, and halogen acids.[2][7]
Catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond to yield butane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.
References
- 1. This compound Gas (C4H8) from EFC [efcgases.com]
- 2. This compound CAS#: 590-18-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 7. This compound | 590-18-1 [chemicalbook.com]
- 8. 2-Butene - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. Isomerization - Wikipedia [en.wikipedia.org]
Thermodynamic Stability of cis-2-Butene versus trans-2-Butene: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability difference between cis-2-butene and trans-2-butene. It has been unequivocally established that trans-2-butene is the more thermodynamically stable isomer. This stability advantage is primarily attributed to the mitigation of steric hindrance between the methyl groups, a factor that destabilizes the cis isomer. This document consolidates quantitative thermodynamic data, details the experimental protocols for their determination, and provides visual representations of the underlying principles and experimental workflows to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.
Introduction
Geometric isomerism, also known as cis-trans isomerism, is a fundamental concept in stereochemistry that has profound implications for molecular properties and reactivity. The 2-butene system serves as a classic textbook example to illustrate the principles of thermodynamic stability arising from spatial arrangements of substituents around a double bond. In this compound, the two methyl groups are located on the same side of the double bond, whereas in trans-2-butene, they are on opposite sides. This seemingly subtle difference in geometry leads to a measurable and significant disparity in their thermodynamic stability. Understanding the factors that govern this stability is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending molecular interactions in various chemical and biological systems.
Theoretical Basis for Stability
The greater thermodynamic stability of trans-2-butene over its cis counterpart can be explained by two primary factors: steric hindrance and, to a lesser extent, hyperconjugation.
2.1. Steric Hindrance
The predominant factor contributing to the lower stability of this compound is steric hindrance.[1][2] In the cis configuration, the two bulky methyl groups are in close proximity on the same side of the rigid double bond. This proximity leads to van der Waals repulsion between the electron clouds of the methyl groups, creating torsional strain and raising the overall potential energy of the molecule.[1][2] In contrast, the trans isomer positions the methyl groups on opposite sides of the double bond, maximizing the distance between them and thereby minimizing steric repulsion.[2][3] This results in a lower energy and more stable conformation.
2.2. Hyperconjugation
Hyperconjugation also plays a role in the stability of alkenes. It involves the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital that increases the stability of the system. In the case of 2-butene, both isomers benefit from hyperconjugation involving the C-H bonds of the methyl groups and the pi-system of the double bond. While both isomers have the same number of C-H bonds available for hyperconjugation, the steric strain in the cis isomer can slightly distort the ideal geometry for optimal orbital overlap, potentially making hyperconjugation a less effective stabilizing influence compared to the strain-free trans isomer.
The logical relationship of these contributing factors is illustrated in the diagram below.
Caption: Factors influencing the thermodynamic stability of 2-butene isomers.
Quantitative Thermodynamic Data
The difference in stability between cis- and trans-2-butene can be quantified through various thermodynamic parameters, most notably the heats of hydrogenation, heats of combustion, and the equilibrium constant for their interconversion.
3.1. Heats of Hydrogenation
Catalytic hydrogenation of both isomers yields the same product, n-butane. Therefore, any difference in the heat evolved during this reaction directly corresponds to the difference in the initial potential energies of the two isomers. The isomer with the higher potential energy (less stable) will release more heat upon hydrogenation.
| Isomer | Heat of Hydrogenation (ΔH°hydrog) | Reference |
| This compound | -119 kJ/mol (-28.3 kcal/mol) | [4] |
| trans-2-Butene | -115 kJ/mol (-27.4 kcal/mol) | [4] |
| Difference | 4 kJ/mol (0.9 kcal/mol) | [4] |
3.2. Heats of Combustion
Similarly, the complete combustion of both isomers produces carbon dioxide and water. The difference in the heat of combustion also reflects the relative stabilities of the isomers, with the less stable isomer releasing more energy.
| Isomer | Heat of Combustion (ΔH°c) | Reference |
| This compound | -2712.2 kJ/mol | [5] |
| trans-2-Butene | -2708.0 kJ/mol | [5] |
| Difference | 4.2 kJ/mol | [6] |
3.3. Equilibrium Constant
The direct measure of the difference in Gibbs free energy (ΔG°) between the two isomers can be obtained from the equilibrium constant (Keq) for their interconversion. At room temperature, the equilibrium mixture of 2-butene isomers is found to be predominantly the trans isomer.
| Parameter | Value | Reference |
| Equilibrium Ratio (trans : cis) | 76 : 24 | [4][7] |
| ΔG° at 298 K | -2.8 kJ/mol (-0.66 kcal/mol) | [4][7] |
Experimental Protocols
The determination of the thermodynamic parameters listed above requires precise experimental techniques. The following sections outline the methodologies for these key experiments.
4.1. Determination of Heat of Hydrogenation
The heat of hydrogenation is determined by catalytic hydrogenation of the alkene in a calorimeter.
Experimental Workflow for Heat of Hydrogenation
Caption: Experimental workflow for determining the heat of hydrogenation.
Methodology:
-
Sample Preparation: A precisely weighed amount of high-purity cis- or trans-2-butene is prepared. Due to their low boiling points, the butenes are handled as liquefied gases under pressure or condensed at low temperatures.
-
Catalyst: A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is placed in the reaction vessel of a calorimeter.
-
Calorimetry: A reaction calorimeter is used to measure the heat evolved during the reaction. The calorimeter is first calibrated to determine its heat capacity.
-
Reaction: The alkene is introduced into the reaction vessel containing the catalyst and a suitable solvent (if necessary). The vessel is then pressurized with hydrogen gas. The reaction is initiated, and the temperature change of the calorimeter is monitored until the reaction is complete.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.
4.2. Determination of Heat of Combustion
The heat of combustion is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A known mass of the butene isomer is sealed in a sample holder suitable for volatile liquids.
-
Bomb Calorimeter: The sample is placed in a steel "bomb," which is then filled with high-pressure oxygen.
-
Combustion: The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is measured before and after combustion.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the amount of sample burned.
4.3. Determination of Equilibrium Constant
The equilibrium constant is determined by allowing the isomers to interconvert in the presence of an acid catalyst and then analyzing the composition of the resulting mixture.
Experimental Workflow for Isomerization Equilibrium
Caption: Experimental workflow for determining the cis-trans isomerization equilibrium constant.
Methodology:
-
Reaction Setup: A known amount of one isomer (e.g., this compound) is placed in a reaction vessel with a strong acid catalyst, such as sulfuric acid or an acid-activated clay.
-
Equilibration: The mixture is allowed to react at a constant temperature until equilibrium is established. The time required to reach equilibrium is determined empirically by analyzing samples at different time points.
-
Quenching: The reaction is quenched to stop the isomerization. This can be achieved by neutralizing the acid catalyst with a base.
-
Analysis: The composition of the equilibrium mixture is analyzed using gas chromatography (GC).
-
GC Column: A capillary column with a stationary phase suitable for separating light hydrocarbons, such as an alumina PLOT (Porous Layer Open Tubular) column, is used.
-
Detector: A Flame Ionization Detector (FID) is typically employed for sensitive detection of hydrocarbons.
-
Conditions: A temperature program is used to ensure good separation of the butene isomers and any other components.
-
-
Calculation: The equilibrium constant (Keq = [trans-2-butene] / [this compound]) is calculated from the relative peak areas of the two isomers in the gas chromatogram. From Keq, the standard Gibbs free energy change (ΔG°) for the isomerization can be calculated using the equation ΔG° = -RTln(Keq).
Conclusion
The greater thermodynamic stability of trans-2-butene compared to this compound is a well-established principle in organic chemistry, with a stability advantage of approximately 4 kJ/mol. This difference is primarily due to the steric hindrance between the methyl groups in the cis isomer. This whitepaper has provided a comprehensive overview of the theoretical underpinnings of this stability difference, presented quantitative thermodynamic data from heats of hydrogenation, heats of combustion, and equilibrium studies, and detailed the experimental protocols used to obtain this data. The provided diagrams visually summarize the key concepts and experimental workflows, offering a valuable resource for professionals in research and development. A thorough understanding of these principles is essential for the rational design and control of chemical reactions and processes.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digipac.ca [digipac.ca]
- 7. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
spectroscopic data of gaseous cis-2-butene
An In-depth Technical Guide to the Spectroscopic Data of Gaseous cis-2-Butene
Introduction
This compound ((Z)-but-2-ene) is a significant acyclic alkene, notable as the simplest alkene that demonstrates cis/trans isomerism.[1] It is a colorless, liquefied petroleum gas found in crude oil and is a key petrochemical intermediate.[1][2] A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for applications in combustion research, atmospheric chemistry, and as a reference molecule in theoretical and experimental spectroscopy. This guide provides a comprehensive overview of the spectroscopic data for gaseous this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates data from various spectroscopic techniques, details experimental methodologies, and presents logical workflows to aid in understanding the characterization process.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For this compound, which belongs to the C₂ᵥ symmetry group, all 30 of its normal vibrational modes are active in both infrared and Raman spectroscopy.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching, C=C stretching, and various bending and deformation modes.
Quantitative Data: Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~3050 - 3010 | =C-H Stretching | [4][5] |
| ~2975 - 2860 | -CH₃ Stretching | [4] |
| 1650 - 1640 | C=C Stretching | [4][5] |
| ~1470 - 1370 | C-H Deformation (in -CH₃ group) | [4] |
| 730 - 665 | =C-H Bending (out-of-plane) | [4] |
Experimental Protocol: Gas-Phase IR Spectroscopy
The infrared absorption spectra of gaseous this compound have been recorded using prism spectrometers covering a range from approximately 435 to 4000 cm⁻¹.[6] A typical experimental setup involves a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl) placed in the sample compartment of the spectrometer. The sample of this compound, with a purity of at least 96%, is introduced into the cell at a controlled pressure (e.g., 200 torr) to obtain the spectrum.[3][5] The path length of the gas cell is chosen to ensure adequate absorption intensity.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Since all vibrational modes of this compound are Raman-active, its spectrum is rich with information.[3]
Quantitative Data: Raman Frequencies
Most Raman frequencies observed for gaseous this compound coincide closely with its infrared absorption frequencies.[3] Frequencies below 1037 cm⁻¹ show little difference between the gaseous and liquid states, while higher frequencies tend to be slightly higher in the gas phase.[3]
| Wavenumber (cm⁻¹) | Vibrational Assignment / Note | Reference |
| 1636 | C=C Stretching | [3] |
| 1464 | Complex and depolarized, likely superposition of -CH₃ deformations | [3] |
| 1390 | A₁ symmetrical deformation of methyl groups (strongly polarized) | [3] |
| 1134 | - | [3] |
| 970 | Depolarized band | [3] |
| 786 | - | [3] |
| 258 | - | [3] |
Experimental Protocol: Gas-Phase Raman Spectroscopy
The Raman spectrum of gaseous this compound has been obtained using a three-prism glass spectrograph with a linear dispersion of 15 Å/mm at the 4358 Å mercury excitation line.[3] The this compound sample is contained in a sealed tube at a pressure sufficient to generate a detectable scattered signal. The scattered light is collected, typically at a 90-degree angle to the incident beam, passed through the spectrograph to disperse the wavelengths, and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is predominantly a liquid-state technique, the fundamental parameters are critical for molecular identification. The data presented are for this compound in deuterated solvents, which closely approximate the unperturbed molecular state.
Quantitative Data: ¹H and ¹³C NMR
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Note | Reference |
| ¹H | 5.37 | Quartet | Split by the three protons of the adjacent -CH₃ group | [7] |
| ¹H | 1.54 | Doublet | Split by the adjacent =C-H proton | [7] |
| ¹³C | 124.4 | - | Olefinic Carbon (=CH) | [8] |
| ¹³C | 11.3 | - | Methyl Carbon (-CH₃) | [8] |
Experimental Protocol: NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers. For analysis, a sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signals from the solvent's protons.[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton and carbon signals defined as 0.0 ppm.[7][8]
Rotational (Microwave) Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational energy levels of a molecule in the gas phase, from which its moments of inertia and, consequently, its detailed molecular structure can be determined.
Quantitative Data: Rotational Constants and Dipole Moment
| Parameter | Value | Unit | Reference |
| Principal Moment of Inertia (Iₐ) | 31.479 | amu·Å² | [9] |
| Principal Moment of Inertia (Iₑ) | 98.370 | amu·Å² | [9] |
| Principal Moment of Inertia (Iₑ) | 123.659 | amu·Å² | [9] |
| Electric Dipole Moment | 0.257 | D | [9] |
| Barrier to Internal Rotation | 0.73 | kcal/mol | [9] |
Experimental Protocol: Microwave Spectroscopy
The microwave spectrum was observed in the 20 to 40 Gc/sec range using a Stark-modulated microwave spectrometer.[9] The experiment was conducted at low temperatures (dry ice temperature) to increase signal intensity. The low dipole moment of this compound results in low line intensities and an insufficient Stark effect for complete modulation, making assignment challenging.[9]
Electronic (UV-Vis) and Photoionization Spectroscopy
Electronic spectroscopy involves transitions between electronic energy levels, typically induced by radiation in the ultraviolet and visible regions. For simple alkenes like this compound, these absorptions are found in the vacuum ultraviolet (VUV) region.
Quantitative Data: Absorption and Ionization
| Parameter | Value | Unit | Reference |
| Max Absorption (gas) | 173 | nm | [2] |
| Ionization Potential | 9.14 | eV | [10] |
| VUV Absorption Range Studied | 5.17 – 9.92 | eV | [11][12] |
Experimental Protocol: VUV Absorption Spectroscopy
Absolute absorption cross-sections for gaseous this compound have been measured using vacuum ultraviolet spectroscopy.[11][12] These experiments often utilize a synchrotron light source to provide tunable, high-flux VUV radiation. The light is passed through a gas cell containing the sample at a known, low pressure, and the attenuation of the light as a function of wavelength is measured by a detector.
Spectroscopic Analysis Workflows
The characterization of a gaseous molecule like this compound involves a logical progression of techniques and analysis. The following diagrams illustrate the relationships between molecular properties and spectroscopic methods, and a generalized workflow for a gas-phase spectroscopy experiment.
Caption: Molecular motion probed by different spectroscopic techniques.
Caption: A generalized experimental workflow for gas-phase spectroscopy.
References
- 1. 2-Butene - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Raman Spectra of Cis- and Trans-2-Butene in the Gaseous and Liquid States* [opg.optica.org]
- 4. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. An IR-Spectroscopic Study of this compound Adsorbed on Tit... [degruyterbrill.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. JQSRT – VUV (four-carbon) – The Rotavera Group [rotavera.uga.edu]
- 12. osti.gov [osti.gov]
An In-depth Technical Guide to the Reaction Mechanisms of cis-2-Butene with Halogens
Audience: Researchers, scientists, and drug development professionals.
Abstract: The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. This guide provides a detailed examination of the reaction mechanism between cis-2-butene and common halogens, such as bromine and chlorine. It focuses on the stereospecific nature of the reaction, the formation of the critical halonium ion intermediate, and the resulting stereochemical outcome. Quantitative data from gas-phase studies are presented, alongside a general experimental protocol for performing such reactions in a laboratory setting. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and logical relationships, offering a clear and comprehensive understanding for a technical audience.
Core Reaction Mechanism: Electrophilic Addition
The reaction of this compound with halogens (X₂) like bromine (Br₂) and chlorine (Cl₂) is a classic example of electrophilic addition.[1] The process is not a simple one-step addition but a multi-step mechanism that dictates the stereochemistry of the final product.[2] The reaction is stereospecific, meaning that a specific stereoisomer of the starting material leads to a specific stereoisomer of the product.[3][4]
The mechanism can be broken down into two primary steps:
-
Formation of a Bridged Halonium Ion: As a nonpolar halogen molecule (e.g., Br₂) approaches the electron-rich π-bond of this compound, the alkene's electron cloud repels the electrons in the Br-Br bond, inducing a dipole.[1][5][6] The alkene's π-electrons then act as a nucleophile, attacking the partially positive bromine atom. Instead of forming a discrete carbocation, which would allow for bond rotation and a loss of stereochemistry, the reaction proceeds through a three-membered cyclic intermediate called a bromonium ion (or chloronium ion for chlorine).[1][2][7] In this intermediate, the halogen atom is bonded to both carbons of the original double bond and bears a positive charge.[1][6] This bridged ion is a key feature that prevents carbocation rearrangements.[7]
-
Nucleophilic Attack and Anti-Addition: The halide ion (Br⁻) formed in the first step then acts as a nucleophile.[5] It attacks one of the carbons of the bromonium ion from the side opposite to the bulky, positively charged halogen bridge.[2][8] This is analogous to an Sₙ2 reaction, resulting in the opening of the three-membered ring.[9] This backside attack exclusively leads to an anti-addition , where the two halogen atoms add to opposite faces of the original double bond.[5][10][11]
Stereochemical Outcome for this compound
The stereospecific anti-addition mechanism dictates the precise stereochemical outcome when starting with this compound. The reaction yields a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane.[3][12]
Here's how this outcome arises:
-
The initial formation of the bromonium ion can occur from either the top or bottom face of the planar this compound molecule.
-
Let's consider the attack from the top face. The two methyl groups, which were cis in the alkene, are now pointing downwards.
-
The subsequent backside attack by the bromide ion can occur at either of the two carbons in the bromonium ring. Since the starting alkene is symmetric, both carbons are equally likely to be attacked.
-
Path A: Attack on one carbon leads to the (2R,3R)-2,3-dibromobutane enantiomer.
-
Path B: Attack on the other carbon leads to the (2S,3S)-2,3-dibromobutane enantiomer.[12]
-
-
Since both paths are equally probable, the two enantiomers are formed in equal amounts, resulting in a racemic mixture.[4]
This is in stark contrast to the halogenation of trans-2-butene, which produces a single, achiral meso compound.[3][13] This difference underscores the stereospecificity of the reaction.
Quantitative Data
While most laboratory preparations occur in the liquid phase, detailed quantitative studies in the gas phase provide insight into the reaction products. The reaction of chlorine atoms with this compound in a nitrogen atmosphere yields several products arising from different pathways, including addition, elimination, and abstraction.[14] The key addition products are summarized below.
| Product | Yield (%) | Reaction Pathway |
| meso-2,3-Dichlorobutane | 47% | Addition |
| DL-2,3-Dichlorobutane (Racemic) | 18% | Addition |
| 3-Chloro-1-butene | 13% | Addition-Elimination |
| cis-1-Chloro-2-butene | 13% | Abstraction |
| trans-1-Chloro-2-butene | 2% | Abstraction |
| trans-2-Butene | 8% | Isomerization |
| Table 1: Product yields from the gas-phase reaction of this compound with Cl atoms in 700 Torr of N₂ at 297 K.[14] |
Experimental Protocols
The following is a generalized protocol for the bromination of this compound, adapted from common procedures for alkene halogenation.[15][16]
Objective: To synthesize 2,3-dibromobutane from this compound via electrophilic addition.
Materials:
-
This compound
-
Liquid Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄))
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of this compound in an inert solvent (e.g., CH₂Cl₂). Cool the flask in an ice-water bath to control the exothermic reaction.
-
Bromine Addition: Prepare a solution of bromine in the same inert solvent. Add this solution dropwise from the dropping funnel to the stirring alkene solution over 15-20 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[6] Continue addition until a faint orange or yellow color persists, indicating a slight excess of bromine.
-
Quenching: After the addition is complete, allow the reaction to stir in the ice bath for another 15 minutes. Remove any excess bromine by adding 5% sodium thiosulfate solution and stirring until the organic layer becomes colorless.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the isolated organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is the crude 2,3-dibromobutane product.
Product Characterization:
-
Spectroscopy: Use ¹H and ¹³C NMR spectroscopy to confirm the structure of the 2,3-dibromobutane product.
-
Chromatography: Use gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to confirm the presence of a racemic mixture of enantiomers.
-
Polarimetry: A polarimeter should show an optical rotation of zero for the final product, confirming that it is a racemic mixture.
References
- 1. Halogen addition reaction - Wikipedia [en.wikipedia.org]
- 2. 8.2 Halogenation of Alkenes: Addition of X2 - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. leah4sci.com [leah4sci.com]
- 12. testbook.com [testbook.com]
- 13. quora.com [quora.com]
- 14. Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. docsity.com [docsity.com]
The Dawn of Hydrocarbon Chemistry & Isomerism
An In-depth Technical Guide on the Discovery and History of Butene Isomers
Abstract: The elucidation of butene's isomeric forms is a story woven into the foundational principles of modern organic chemistry. From the early investigations of hydrocarbons to the revolutionary theory of chemical structure, the journey to understand and isolate the four butene isomers—1-butene, cis-2-butene, trans-2-butene, and isobutylene—has been pivotal. This technical guide provides researchers, scientists, and drug development professionals with a detailed historical account of these discoveries. It covers the theoretical underpinnings laid by 19th-century chemists, the subsequent isolation of the isomers from industrial process streams, and the development of early synthesis and separation protocols. Key quantitative data is summarized, historical experimental methodologies are detailed, and logical and historical relationships are visualized to offer a comprehensive overview of the core science.
The early 19th century marked the genesis of organic chemistry, a period characterized by the isolation of new substances and a rudimentary understanding of their composition. A key figure in this era was Michael Faraday. In 1825, while investigating oily residues from the production of illuminating gas, Faraday isolated a new "bi-carburet of hydrogen," which was later identified as benzene.[1][2] His broader work on liquefying gases and experimenting with "olefiant gas" (ethylene) contributed significantly to the foundational knowledge of hydrocarbons.[3][4]
However, a significant theoretical barrier remained: the concept of isomerism. Scientists struggled to explain how compounds could share the same elemental formula (like C4H8) but exhibit different physical and chemical properties.[5] The prevailing theories were insufficient to account for the internal arrangement of atoms within a molecule. This conceptual gap set the stage for a revolutionary new idea that would unlock the mystery of the butene family.
The Butlerov Revolution: A Theory for Chemical Structure
The critical breakthrough came from Russian chemist Aleksandr Butlerov. In a seminal paper presented in 1861, Butlerov introduced his theory of "chemical structure."[6][7] He posited that the chemical nature of a molecule was determined not merely by the number and type of its atoms, but by their specific arrangement and the bonds connecting them.[6][8] This theory was the first to fully explain the phenomenon of isomerism, providing a logical framework for predicting and identifying different molecular architectures from a single chemical formula.[9]
Butlerov's work directly addressed the possibility of isomers for compounds like butene. He demonstrated the existence of isomers for the alkanes butane and pentane and, in 1866, synthesized isobutane, the branched-chain counterpart to n-butane.[8] His theory, which incorporated the concept of double bonds, provided the necessary intellectual toolkit to predict the existence of the four distinct butene isomers.[10]
Discovery and Production of the Butene Isomers
While Butlerov provided the theory, the actual isolation and characterization of the butene isomers were closely tied to the rise of the petroleum industry in the early 20th century. Butenes do not exist in significant quantities naturally but are major byproducts of crude oil refining, particularly from catalytic and steam cracking processes that break down long-chain hydrocarbons.[5][11]
Initially, the "C4 stream" from these processes was a complex mixture of the four butene isomers, two butane isomers (n-butane and isobutane), and butadiene. The primary challenge became separating this mixture into its valuable components.
-
1-Butene and 2-Butene: These linear butenes were identified as major components of refinery gas. Early laboratory synthesis involved the acid-catalyzed dehydration of butanols. The dehydration of 1-butanol was found to produce a mixture of 1-butene and 2-butenes, while the dehydration of 2-butanol yields all three linear isomers: 1-butene, this compound, and trans-2-butene.[12][13][14]
-
Isobutylene (2-Methylpropene): Due to its branched structure and unique reactivity, isobutylene was a key target for separation. The first major industrial method for its isolation was detailed in a 1947 patent by John Packie and Walter Rupp (Standard Oil), which used sulfuric acid to reactively separate the isobutylene from the C4 stream.[15] An alternative production route, the dehydration of tertiary-butyl alcohol, also became a crucial method for producing high-purity isobutylene.[15][16]
The Challenge of Separation: Early Analytical & Industrial Techniques
The very similar physical properties of the butene isomers made their separation a significant chemical engineering challenge.
-
Fractional Distillation: While effective for separating butanes from butenes, simple fractional distillation is largely ineffective for separating the butene isomers from each other due to their very close boiling points.[17] Separating 1-butene from isobutylene, and especially this compound from trans-2-butene, is not economically viable with this method alone.[18]
-
Extractive Distillation: This technique was developed to overcome the limitations of fractional distillation. By introducing a solvent that selectively alters the relative volatility of the components, separation becomes more feasible. This method was applied to separate 1-butene and 2-butene mixtures.[17][19]
-
Reactive Separation (Derivatization): This proved to be the most effective method for isolating pure isobutylene. The higher reactivity of the tertiary carbocation formed from isobutylene allows it to react selectively with agents like sulfuric acid or alcohols (to form ethers like MTBE).[18][20] The resulting derivative, having a much different boiling point, is easily separated from the unreacted linear butenes. The derivative can then be "cracked" back to yield high-purity isobutylene.[21]
Quantitative Data Summary
The distinct physical properties of the butene isomers, though subtle, were key to their eventual identification and separation.
| Property | 1-Butene | This compound | trans-2-Butene | Isobutylene (2-Methylpropene) |
| Molecular Formula | C4H8 | C4H8 | C4H8 | C4H8 |
| Molar Mass (g·mol−1) | 56.108 | 56.108 | 56.108 | 56.106 |
| Boiling Point (°C) | -6.3[22] | 3.7[23] | 0.9 | -6.9[21][23] |
| Melting Point (°C) | -185.3[23][24] | -138.9 | -105.5 | -140.3[21] |
| Density (liquid, g/cm³) | 0.62[24] | 0.621 | 0.604 | 0.5879[21] |
| Common Synonyms | α-butylene[24] | cis-β-butylene | trans-β-butylene | γ-butylene[21] |
Key Historical Experimental Protocols
The following protocols are representative of the historical methods used to synthesize and separate butene isomers.
Protocol: Synthesis of n-Butenes via Dehydration of 2-Butanol
This protocol is based on the common laboratory-scale acid-catalyzed dehydration method used in the early 20th century to produce a mixture of linear butenes.
-
Objective: To produce a mixture of 1-butene, this compound, and trans-2-butene.
-
Reagents & Apparatus:
-
2-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Heating mantle and round-bottom flask
-
Distillation apparatus
-
Gas collection system (e.g., pneumatic trough)
-
Drying agent (e.g., anhydrous calcium chloride)
-
-
Methodology:
-
A measured volume of 2-butanol is added to a round-bottom flask.
-
Concentrated sulfuric acid is slowly added to the flask while cooling to act as the catalyst and dehydrating agent.
-
The flask is fitted with a distillation head and condenser and heated to approximately 100-140 °C.[25]
-
The alcohol is protonated by the acid, forming an alkyloxonium ion. This ion departs as a water molecule, leaving a secondary carbocation.[13][14]
-
A proton is abstracted from a carbon adjacent to the carbocation, resulting in the formation of a double bond.
-
Loss of a proton from a terminal methyl group yields 1-butene. Loss of a proton from the internal methylene group yields 2-butene.
-
The gaseous butene products are passed through a cold trap to remove any unreacted alcohol or water vapor and collected.
-
The resulting product is a mixture of 1-butene, this compound, and trans-2-butene, which can be analyzed by methods such as low-temperature fractional distillation.[12]
-
Protocol: Isolation of Isobutylene via Sulfuric Acid Extraction
This protocol is based on the industrial process patented by Packie and Rupp in 1947 for separating isobutylene from a mixed-C4 refinery stream.[15][20]
-
Objective: To selectively remove and recover isobutylene from a mixture containing n-butenes and butanes.
-
Reagents & Apparatus:
-
Mixed-C4 hydrocarbon stream (liquefied)
-
65-70% aqueous sulfuric acid
-
Reactor vessel capable of handling pressure and corrosive materials
-
Separation tank (decanter)
-
Heating vessel/reactor for regeneration
-
-
Methodology:
-
The liquefied C4 stream is fed into a reactor and intimately mixed with 65-70% sulfuric acid at a controlled temperature.
-
The isobutylene, being the most reactive isomer, undergoes electrophilic addition with the acid to form tert-butyl hydrogen sulfate, which is soluble in the acid phase. The less reactive n-butenes and inert butanes do not react and remain in the hydrocarbon phase.
-
The mixture is transferred to a decanter where the dense acid phase (containing the dissolved isobutylene derivative) is separated from the lighter, unreacted hydrocarbon phase (raffinate).
-
The acid phase is transferred to a separate vessel and heated.
-
The heat reverses the reaction, decomposing the tert-butyl hydrogen sulfate and regenerating high-purity isobutylene gas and diluted sulfuric acid.
-
The gaseous isobutylene is collected, purified, and the diluted acid is re-concentrated for reuse.
-
Conclusion
The history of the butene isomers is a clear illustration of the synergy between chemical theory and industrial application. The theoretical framework of chemical structure proposed by Aleksandr Butlerov was essential to even conceive of their existence. Subsequently, the demands of the growing petrochemical industry drove the development of innovative synthesis and separation techniques to isolate these valuable C4 hydrocarbons. The journey from a theoretical puzzle to cornerstone chemical feedstocks demonstrates a fundamental arc of progress in the chemical sciences, providing a rich history for the researchers and professionals who continue to build upon this foundational knowledge.
References
- 1. Michael Faraday's sample of benzene | Royal Institution [rigb.org]
- 2. benzene - MOTM - JMol version [chm.bris.ac.uk]
- 3. Michael Faraday | Biography, Inventions, & Facts | Britannica [britannica.com]
- 4. Michael Faraday | Science History Institute [sciencehistory.org]
- 5. Butene | Alkenes, Polymers, Petrochemicals | Britannica [britannica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]
- 9. encyclopedia.com [encyclopedia.com]
- 10. Alexander Butlerov - Wikipedia [en.wikipedia.org]
- 11. Butene - Wikipedia [en.wikipedia.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. acs.org [acs.org]
- 16. US5191143A - Preparation of isobutylene - Google Patents [patents.google.com]
- 17. Separation of butene-1 and butene-2 using extractive distillation (Conference) | OSTI.GOV [osti.gov]
- 18. EP2288584A1 - METHOD FOR SEPARATING 1-BUTENE FROM C4-CONTAINING HYDROCARBON STREAMS BY HYDROFORMYLATION& xA; - Google Patents [patents.google.com]
- 19. scientists.uz [scientists.uz]
- 20. ugr.es [ugr.es]
- 21. Isobutylene - Wikipedia [en.wikipedia.org]
- 22. Butene, all isomers | C8H16 | CID 6435908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. study.com [study.com]
- 24. 1-Butene - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
electronic structure analysis of cis-2-butene
An In-depth Technical Guide to the Electronic Structure of cis-2-Butene
Abstract
This technical guide provides a comprehensive analysis of the electronic structure of this compound ((Z)-but-2-ene), a fundamental acyclic alkene notable for its cis/trans isomerism. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data and computational findings to elucidate the molecule's geometric parameters, electronic properties, and spectroscopic signatures. We present detailed methodologies for key experimental techniques, including electron diffraction, microwave spectroscopy, infrared spectroscopy, and electron momentum spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, conceptual and experimental workflows are illustrated using Graphviz diagrams, adhering to strict visualization standards to facilitate a deeper understanding of the interplay between molecular structure and electronic properties.
Molecular Geometry
The spatial arrangement of atoms in this compound has been precisely determined through gas-phase electron diffraction studies. This geometry is fundamental to its electronic structure and steric properties. A key feature is the tilting of the methyl groups away from the double bond, which relieves some of the intramolecular strain.[1] The C-C=C valence angle in the cis isomer is notably larger than in its trans counterpart.[1]
Table 1: Molecular Geometry of this compound from Electron Diffraction
| Parameter | Value | Reference |
|---|---|---|
| C=C Bond Length | 1.346 (±0.003) Å | [1] |
| C-C Bond Length | 1.506 (±0.002) Å | [1] |
| C-C=C Bond Angle | 125.4° (±0.4°) | [1] |
| Methyl Group Tilt | 4.9° (±2.0°) | [1] |
Electronic Properties
The electronic characteristics of this compound, such as its polarity and the nature of its frontier molecular orbitals, are direct consequences of its molecular structure and dictate its chemical reactivity.
Dipole Moment
Unlike the symmetric trans-2-butene, this compound possesses a small but measurable permanent electric dipole moment due to its C2v symmetry. Microwave spectroscopy studies have determined this value, which influences its intermolecular forces and boiling point.[2]
Table 2: Electronic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Electric Dipole Moment | 0.257 D | [2] |
| Barrier to Internal Rotation | 0.73 kcal/mol (256 cm⁻¹) | [2] |
Molecular Orbitals and Reactivity
The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The π-electron cloud of the C=C double bond is particularly accessible, making it susceptible to electrophilic addition reactions. The energy of the HOMO is a critical factor in these interactions. Computational studies using various basis sets, such as 6-31G*, have been employed to visualize and quantify these orbitals.[3] The molecule's inherent polarity and localized electron densities can lead to different reaction kinetics and selectivities compared to its trans isomer.
Experimental Analysis and Protocols
A variety of spectroscopic techniques have been utilized to probe the electronic structure of this compound.
Electron Diffraction
This technique provides direct measurement of bond lengths and angles in the gas phase.
-
Experimental Protocol: In a typical gas-phase electron diffraction experiment, a high-energy electron beam is directed through a jet of the gaseous sample (this compound) effusing from a nozzle at a controlled temperature (e.g., 20±10°C). The scattered electrons create a diffraction pattern on a photographic plate or detector placed at various distances from the nozzle (e.g., ~20 cm, ~48 cm, ~130 cm). The resulting patterns are photometered, corrected, and processed to yield a molecular intensity curve as a function of the scattering angle. This experimental curve is then fitted to a theoretical model based on molecular parameters (internuclear distances, vibrational amplitudes) to determine the equilibrium geometry of the molecule.[1]
Microwave Spectroscopy
Microwave spectroscopy is used to determine the rotational constants of a molecule, from which precise moments of inertia and the dipole moment can be derived.
-
Experimental Protocol: The microwave spectrum of this compound is observed using a Stark-modulated microwave spectrometer, typically at low temperatures (e.g., dry ice temperature) to increase signal intensity. The spectrum, studied in a frequency range such as 20 to 40 Gc/sec, consists of absorption lines corresponding to rotational transitions. The splitting of these lines due to the internal rotation of the two methyl groups is analyzed to determine the effective barrier to rotation. The Stark effect, observed by applying a DC electric field, is used to determine the molecule's electric dipole moment.[2]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" and identifying characteristic functional groups.
-
Experimental Protocol: The infrared spectrum is typically obtained from a liquid film of the sample. The sample is placed between two plates (e.g., NaCl or KBr) that are transparent to infrared radiation, and a beam of IR light is passed through. The transmitted light is measured as a function of wavenumber (cm⁻¹). The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.[4]
-
Data Summary: For this compound, prominent C-H stretching and deformation vibrations are observed. Unlike the trans isomer, the C=C stretching vibration is IR active due to the change in the dipole moment during this vibration.[4][5]
Table 3: Prominent Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Reference |
|---|---|---|
| ~3040 to 3010 | =C-H Stretching | [4] |
| ~2975 to 2860 | -CH₃ Stretching | [4] |
| 1645 to 1640 | C=C Stretching | [4] |
| 730 to 665 | =C-H Bending (out-of-plane) | [4] |
(e,2e) Spectroscopy (Electron Momentum Spectroscopy)
This powerful technique provides information about the electron momentum distribution within individual molecular orbitals and is used to investigate ionization energies and electron correlation effects.
-
Experimental Protocol: In a symmetric noncoplanar (e,2e) experiment, a high-energy electron beam (e.g., 1200 eV impact energy) is directed at a gaseous target of this compound. The incident electron ionizes a target molecule, and the scattered and ejected electrons are detected in coincidence. By measuring the energies and momenta of these two outgoing electrons, the binding energy (ionization energy) and the momentum of the electron in its orbital prior to ionization can be determined. Comparing the experimental electron momentum distributions with theoretical calculations from ab initio methods provides a rigorous test of the wavefunctions used.[6][7]
Computational Electronic Structure Analysis
Theoretical calculations are indispensable for interpreting experimental data and gaining a deeper understanding of electronic structure.
Methodology
-
Ab Initio Calculations: Self-consistent field (SCF) calculations using various basis sets, such as 4-31G, 6-31G, and the more diffuse 6-31++G, have been performed to generate theoretical momentum distributions of the valence orbitals.[7] These calculations are then compared with experimental results from (e,2e) spectroscopy to assess the quality of the theoretical wavefunctions. For the highest occupied molecular orbitals (HOMOs), diffuse basis sets like 6-31++G have been shown to provide a better reproduction of the experimental results.[7]
-
Many-Body Effects: In the inner-valence region (ionization energies ≥20 eV), the independent particle (or single-orbital) picture breaks down. The presence of many-body structures in the (e,2e) spectra indicates that electron correlation effects are significant and must be considered for an accurate description.[6]
Table 4: Experimental Valence-Shell Ionization Energies of this compound
| Ionic State | Ionization Energy (eV) | Dominant Orbital Composition | Reference |
|---|---|---|---|
| 1 | ~9.3 | HOMO (π C=C) | [6] |
| 2 | ~11.8 | Next HOMO | [6] |
| Inner Valence | ≥20 | Many-Body States | [6] |
Visualized Workflows and Concepts
The following diagrams illustrate key workflows and relationships in the analysis of electronic structure.
Caption: General workflow for electronic structure analysis.
Caption: Interrelation of geometry, electronics, and properties.
Caption: Frontier Molecular Orbital (FMO) interaction concept.
Conclusion
The electronic structure of this compound is a well-characterized system that serves as an excellent model for understanding stereoisomerism and reactivity in alkenes. A combination of high-resolution spectroscopic experiments and sophisticated ab initio calculations has provided a detailed picture of its geometry, the distribution of its valence electrons, and its response to external probes. The molecule's slight polarity, the accessibility of its π-system, and the strain associated with its cis configuration are all critical features that emerge from this detailed electronic analysis. This guide provides a foundational understanding for researchers leveraging such structural and electronic insights in fields ranging from catalyst design to drug development.
References
- 1. scispace.com [scispace.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. echemi.com [echemi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Storage of cis-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols for handling and storing cis-2-Butene, a highly flammable liquefied gas. Adherence to these guidelines is critical to ensure a safe laboratory and research environment.
Hazard Identification and Classification
This compound is classified as an extremely flammable gas that may form explosive mixtures with air.[1][2][3][4] It is a gas under pressure and may explode if heated.[1][3][4][5][6] As a simple asphyxiant, it can displace oxygen and cause rapid suffocation.[1][3][4] Contact with the liquid form can cause frostbite.[1][2][7][8]
Exposure Limits and Physical Properties
Proper monitoring and control of the work environment are crucial. The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| ACGIH TLV-TWA | 250 ppm[3][5][7][9] |
| Autoignition Temperature | 325 °C (617 °F)[5][6] |
| Flash Point | -73 °C (-99 °F) (gas)[5] |
| Melting Point | -139 °C (-218 °F) |
| Boiling Point | 3.7 °C (38.7 °F) |
| Storage Temperature | Do not exceed 52 °C (125 °F)[1][3][7] |
Safe Handling Protocols
3.1. General Handling Precautions
-
Only experienced and properly instructed personnel should handle gases under pressure.[6][7]
-
Use in a well-ventilated area, preferably outdoors or in a fully enclosed system.[1][5][7][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][7][9] No smoking.[1][2][3][7][9]
-
Use only non-sparking tools and explosion-proof equipment.[1][3][6][7][9]
-
Grounding and bonding are required to prevent electrostatic charges.[2][5][9]
-
Systems under pressure should be regularly checked for leaks.[6][7]
-
Close the cylinder valve after each use and when empty.[1][3][7]
3.2. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for specific tasks.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields are recommended.[1][7] For liquid transfer, wear splash-resistant safety goggles or a face shield.[2][5][9] |
| Skin Protection | Wear working gloves when handling gas containers.[7] For potential contact with liquid, wear cold-insulating gloves.[2][5][9] Flame-retardant clothing and safety shoes are also recommended.[1][6][7] |
| Respiratory Protection | Typically not required with adequate ventilation. In case of a leak or emergency, use a self-contained breathing apparatus (SCBA).[1][2][5][7] |
Storage Requirements
Proper storage of this compound cylinders is critical to prevent accidents.
-
Store in a well-ventilated, fireproof area, away from direct sunlight.[2][3][5][6][9]
-
Keep containers in a location where the temperature will not exceed 52°C (125°F).[1][3][7]
-
Segregate from oxidant gases and other incompatible materials such as air and halogens.[1][6][7]
-
Cylinders should be stored upright and firmly secured to prevent falling.[3][7]
-
All electrical equipment in the storage area should be explosion-proof.[2][6][7][9]
Emergency Procedures
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to an uncontaminated area. If breathing is difficult or has stopped, provide artificial respiration and administer oxygen. Seek immediate medical attention.[1][2][5][7] |
| Skin Contact (Frostbite) | For liquid spillage, immediately flush the affected area with plenty of lukewarm water (not to exceed 41°C or 105°F).[1][5][7] Do not remove clothing. Seek immediate medical attention.[2][9] |
| Eye Contact (Liquid) | Immediately flush eyes with plenty of water for at least 15 minutes.[5][7] Seek immediate medical attention.[1][2][5] |
| Ingestion | Ingestion is not considered a primary route of exposure.[1][7] |
5.2. Fire Fighting Measures
-
In case of a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[1][3][6][7][9] Spontaneous re-ignition can occur.[7]
-
Evacuate all personnel from the danger area.[1]
-
Use water spray or fog to cool endangered containers from a protected position.[1][2][7][8][9]
-
Suitable extinguishing media include carbon dioxide, dry chemical powder, and alcohol-resistant foam.[2][5][8] Do not use a direct water jet on the liquid.[2][7][9]
-
Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][7][8]
5.3. Accidental Release Measures
-
Evacuate the area immediately and eliminate all ignition sources.[1][2][3][6][7][9]
-
Wear appropriate personal protective equipment, including an SCBA if necessary.[1][2][6][7][9]
-
Prevent the gas from entering sewers, basements, or other confined spaces where accumulation could be dangerous.[6][7]
Experimental Protocols and Workflows
The following diagrams illustrate key workflows for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound Cylinders.
Caption: Emergency Response Procedures for this compound Incidents.
References
- 1. ehsan.com.pk [ehsan.com.pk]
- 2. ICSC 0397 - this compound [inchem.org]
- 3. airgas.com [airgas.com]
- 4. efcgases.com [efcgases.com]
- 5. middlesexgases.com [middlesexgases.com]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis Utilizing cis-2-Butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key stereoselective transformations involving cis-2-butene and its derivatives. The methodologies outlined are foundational for the synthesis of complex chiral molecules in academic and industrial research, including drug development.
Enantioselective Epoxidation of cis-Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols. Derivatives of this compound, such as this compound-1,4-diol, are excellent substrates for producing valuable chiral building blocks. A prominent application is in the synthesis of insect pheromones like (+)-Disparlure.
Application: Synthesis of (+)-Disparlure Intermediate
The enantioselective epoxidation of a mono-protected this compound-1,4-diol derivative is a key step in the synthesis of (+)-Disparlure, the sex pheromone of the gypsy moth.
Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation
This protocol is adapted from established procedures for the asymmetric epoxidation of allylic alcohols.
-
Materials:
-
This compound-1,4-diol monobenzyl ether
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3 Å Molecular sieves, powdered
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 3 Å molecular sieves (5 g). The mixture is cooled to -20 °C.
-
L-(+)-Diethyl tartrate (1.2 mL, 7.0 mmol) is added, followed by titanium(IV) isopropoxide (1.5 mL, 5.0 mmol). The mixture is stirred for 10 minutes at -20 °C.
-
A solution of this compound-1,4-diol monobenzyl ether (8.9 g, 50 mmol) in dichloromethane (20 mL) is added dropwise over 15 minutes, maintaining the temperature at -20 °C.
-
tert-Butyl hydroperoxide (18 mL of a 5.5 M solution in decane, 100 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at -20 °C for 4 hours.
-
The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to afford the chiral epoxide.
-
Quantitative Data
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) |
| This compound-1,4-diol monobenzyl ether | (2S,3R)-4-(Benzyloxy)but-2-ene-1,2-diol | Ti(OiPr)₄ / L-(+)-DET | 85 | 95 |
Workflow for Sharpless Asymmetric Epoxidation
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Stereospecific Dihydroxylation of this compound
The dihydroxylation of alkenes is a fundamental transformation that can proceed via syn- or anti-addition, leading to diastereomeric products. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.
syn-Dihydroxylation
syn-Dihydroxylation of this compound with osmium tetroxide (OsO₄) stereospecifically yields a meso-diol. The use of a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common and safer protocol.
Experimental Protocol: Catalytic syn-Dihydroxylation
-
Materials:
-
This compound (liquefied or as a solution in a suitable solvent)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone/Water (10:1)
-
Sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
A solution of this compound (2.8 g, 50 mmol) in a 10:1 mixture of acetone and water (110 mL) is prepared in a round-bottom flask and cooled to 0 °C.
-
N-Methylmorpholine N-oxide (7.0 g, 60 mmol) is added, followed by the catalytic amount of OsO₄ solution (0.5 mL of 4% solution, 0.08 mmol).
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of solid sodium bisulfite (2 g) and stirred for 30 minutes.
-
The acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the diol.
-
Quantitative Data
| Substrate | Product | Reagents | Yield (%) | Diastereomeric Ratio |
| This compound | meso-2,3-Butanediol | cat. OsO₄ / NMO | >90 | >99:1 (meso:racemic) |
Caption: Workflow for anti-dihydroxylation.
Stereospecific Cyclopropanation
The Simmons-Smith reaction provides a reliable method for the stereospecific syn-addition of a methylene group across a double bond. When applied to this compound, it yields cis-1,2-dimethylcyclopropane. The use of a directing group, such as a hydroxyl group in this compound-1,4-diol derivatives, can lead to high diastereoselectivity.
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation
-
Materials:
-
This compound-1,4-diol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound-1,4-diol (4.4 g, 50 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, diethylzinc (110 mL of a 1.0 M solution in hexanes, 110 mmol) is added dropwise.
-
The mixture is stirred for 20 minutes at 0 °C.
-
Diiodomethane (8.9 mL, 110 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography yields the cyclopropanated product.
-
Quantitative Data
| Substrate | Product | Reagents | Yield (%) | Diastereomeric Ratio (dr) |
| This compound-1,4-diol | (cis)-1,2-Bis(hydroxymethyl)cyclopropane | Et₂Zn, CH₂I₂ | 75 | >95:5 |
Logical Relationship in Simmons-Smith Reaction
Application Notes and Protocols: cis-2-Butene in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Butene, a simple alkene, presents a unique case as a monomer in polymerization reactions. Due to significant steric hindrance around the internal double bond, its homopolymerization is challenging.[1] However, this compound can be incorporated into polymer chains through various techniques, primarily copolymerization and oligomerization. Furthermore, its derivatives serve as valuable precursors for the synthesis of functional monomers. These application notes provide an overview of the polymerization methods involving this compound and detailed protocols for related experimental procedures. While direct applications in drug development are not yet established, the potential for creating functional polyolefins opens avenues for future biomedical applications.
Data Presentation
The following tables summarize the quantitative data found in the literature for polymerization reactions involving this compound and its derivatives.
Table 1: Copolymerization of this compound with Ethylene
| Catalyst System | Co-monomer | This compound Incorporation (mol%) | Resulting Polymer | Reference |
| Ti(BFA)2Cl2-MAO | Ethylene | 9.3 | Ethylene-co-2-butene | [2] |
Table 2: Copolymerization of Acrylamide and this compound-1,4-diol
| Initiator | Monomer 1 | Monomer 2 | Copolymer Yield (%) | Polymer Characteristics | Reference |
| Ceric Ammonium Nitrate (CAN) | Acrylamide | This compound-1,4-diol | up to 65.1 | Modified with linear alkyl ester chains | [3] |
Polymerization Approaches Involving this compound
Several strategies can be employed to incorporate this compound into polymeric structures. The choice of method depends on the desired polymer properties and the intended application.
Caption: Logical workflows for utilizing this compound in polymerization.
Experimental Protocols
Protocol 1: Copolymerization of this compound and Ethylene using a Metallocene Catalyst
This protocol is based on the findings of a study on the copolymerization of 2-butene with ethylene.[2]
Materials:
-
Dichlorobis(β-diketonato)titanium complex (e.g., Ti(BFA)2Cl2)
-
Methylaluminoxane (MAO)
-
Toluene (anhydrous)
-
Ethylene (polymerization grade)
-
This compound (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% solution)
-
Nitrogen or Argon (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer, gas inlet, and temperature control. Dry all glassware thoroughly in an oven and assemble under a nitrogen or argon atmosphere.
-
Catalyst Preparation: In a Schlenk flask, dissolve the dichlorobis(β-diketonato)titanium complex in anhydrous toluene under an inert atmosphere.
-
Reaction Initiation: Transfer the catalyst solution to the reactor. Add the desired amount of MAO solution in toluene to the reactor to act as the cocatalyst.
-
Monomer Addition: Introduce a specific volume of liquid this compound into the reactor.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature. Allow the polymerization to proceed for the designated time.
-
Termination: Depressurize the reactor and terminate the polymerization by adding methanol containing a small amount of hydrochloric acid.
-
Polymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash it with fresh methanol, and dry it under vacuum at 60 °C to a constant weight.
-
Characterization: Analyze the resulting polymer using techniques such as ¹³C NMR to determine the incorporation of 2-butene units, and DSC for thermal properties.
Caption: Experimental workflow for this compound and ethylene copolymerization.
Protocol 2: Oligomerization of this compound using a Boron Phosphate Catalyst
This protocol is adapted from a study on the oligomerization of this compound.[4]
Materials:
-
Boron phosphate (BPO₄)
-
This compound
-
Vacuum line
-
Quartz reactor tube
-
Furnace
-
Gas chromatograph (GC)
Procedure:
-
Catalyst Activation: Place the boron phosphate catalyst in a quartz reactor tube. Heat the catalyst under vacuum at a high temperature (e.g., 1173 K) for several hours to activate it.
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 273 K) while maintaining the vacuum.
-
Monomer Introduction: Introduce a known pressure of this compound vapor into the reactor containing the activated catalyst.
-
Oligomerization: Allow the reaction to proceed for a set period. Monitor the pressure decrease in the reactor to follow the reaction progress.
-
Product Analysis: Analyze the gaseous products using a gas chromatograph to identify the oligomers formed and to check for the presence of any isomers like 1-butene.
Potential Applications in Drug Development
While polymers derived directly from this compound have not been specifically reported in drug delivery applications, the broader class of polyolefins and functionalized polymers offers a perspective on potential future uses. Polybutene, a polymer made from a mixture of butene isomers, finds use in medical adhesives.[5] The functionalization of polyolefins is a key strategy to introduce biocompatibility and drug-carrying capabilities.
Functionalization for Biomedical Applications: Polymers based on butene can be functionalized to create materials suitable for biomedical use. For instance, the introduction of polar groups can enhance biocompatibility and provide sites for drug conjugation.[6][7][8][9][10]
Potential Drug Delivery Systems:
-
Drug Conjugates: Functionalized poly(2-butene) could be conjugated with therapeutic agents, leveraging the polymer backbone to control the drug's pharmacokinetic profile.
-
Nanoparticle Formulation: Amphiphilic block copolymers incorporating a poly(2-butene) segment could self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs.
-
Hydrogels: Copolymers of this compound derivatives could be crosslinked to form hydrogels for sustained drug release.
Caption: Conceptual pathway for developing drug delivery systems from poly(2-butene).
Conclusion
This compound is a challenging yet potentially rewarding monomer. While direct homopolymerization is not a conventional route, its incorporation into copolymers and the synthesis of functional derivatives present viable strategies for creating novel polymeric materials. The protocols outlined provide a starting point for researchers interested in exploring the chemistry of this monomer. Further research into the functionalization of this compound-containing polymers is warranted to unlock their potential in advanced applications, including the development of new drug delivery platforms.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Polybutene Applications - KEMAT Polybutenes [kematbelgium.com]
- 6. The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 8. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers [mdpi.com]
- 9. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying cis-2-Butene Purity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of cis-2-butene purity. The described methods are essential for ensuring the quality and isomeric purity of this compound used in research, development, and manufacturing processes.
Introduction
This compound is a key hydrocarbon intermediate in various chemical syntheses. Its isomeric purity is critical, as the presence of its stereoisomer, trans-2-butene, and other structural isomers like 1-butene and isobutylene, can significantly impact reaction kinetics, product yield, and the safety profile of subsequent products. Therefore, robust and accurate analytical methods are required to quantify the purity of this compound and identify any impurities. This document outlines four principal analytical techniques for this purpose: Gas Chromatography (GC), Process Mass Spectrometry (MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
A comparative summary of the key performance characteristics of each analytical method is presented below. This allows for the selection of the most appropriate technique based on the specific requirements of the analysis, such as required accuracy, sample throughput, and available instrumentation.
| Analytical Method | Principle | Accuracy | Precision | Limit of Detection (LOD) | Throughput |
| Gas Chromatography (GC-FID) | Separation based on boiling point and interaction with a stationary phase, followed by flame ionization detection. | High | High (RSD < 1%)[1] | Low (ppm level) | High |
| Process Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Good (RMSE = 2.43% for all butenes)[2][3] | Good (Avg. COV = 6.72% for all butenes)[2][3] | 0.1% to 10% for binary isomer mixtures[2][3] | Very High (Real-time) |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard. | Very High | Very High | High (mg level) | Low to Medium |
| FTIR Spectroscopy | Measurement of the absorption of infrared radiation by the sample, with specific absorption bands corresponding to specific molecular vibrations. | Moderate | Moderate | Moderate | High |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Application Note: GC-FID is a robust and widely used technique for the separation and quantification of volatile compounds, making it highly suitable for analyzing the purity of this compound. The method offers excellent resolution of butene isomers and other hydrocarbon impurities.
Experimental Protocol
a. Sample Preparation:
-
Ensure the this compound sample is in the gaseous phase. For liquefied gas samples, use a gas sampling valve.
-
No specific sample preparation is typically required for gas-phase analysis.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: Agilent CP-Al2O3/KCl, 50 m x 0.25 mm, 4.0 µm film thickness (Part no. CP7577).[4]
-
Carrier Gas: Helium at a constant pressure of 220 kPa (31 psi).[4]
-
Injector: Split injector with a split ratio of 100:1.
-
Injector Temperature: 150 °C.
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
-
Gas Flows (FID): Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (Nitrogen): 10 mL/min.[5]
c. Data Analysis and Quantification:
-
Identify the peaks corresponding to this compound, trans-2-butene, and other impurities based on their retention times, established by running certified reference standards.
-
Integrate the peak area for each component.
-
Calculate the purity of this compound using the area percent method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
d. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[6][7]
Workflow Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simultaneous analysis of butene isomer mixtures using process mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromaleont.it [chromaleont.it]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. wjarr.com [wjarr.com]
Application Notes and Protocols for the Gas Chromatographic Separation of Butene Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of butene isomers (1-butene, isobutene, trans-2-butene, and cis-2-butene) using gas chromatography (GC). The successful separation and quantification of these C4 hydrocarbons are critical in various fields, including petrochemical analysis, catalyst research, and the synthesis of fine chemicals and pharmaceuticals.
Introduction
Butene isomers possess very similar physical properties, making their separation a challenging analytical task. Gas chromatography, particularly with Porous Layer Open Tubular (PLOT) columns, has proven to be a highly effective technique for achieving baseline resolution of these closely related compounds. Alumina-based PLOT columns are frequently the stationary phase of choice due to their high selectivity for light hydrocarbons. This document outlines optimized methods and protocols using commercially available GC columns and standard detectors.
Data Presentation
The following tables summarize quantitative data for the separation of butene isomers using different analytical columns and conditions. The elution order is consistently observed as trans-2-butene, 1-butene, isobutene, and this compound on alumina PLOT columns.
Table 1: GC Separation of Butene Isomers on an Agilent CP-Al2O3/Na2SO4 PLOT Column [1]
| Peak No. | Compound | Retention Time (min) |
| 10 | trans-2-Butene | Not specified |
| 11 | 1-Butene | Not specified |
| 12 | Isobutene | Not specified |
| 13 | This compound | Not specified |
Note: While the application note provides the elution order, specific retention times were not detailed in the provided chromatogram. The total analysis time for the butene fraction is within a 22-minute run.[1]
Table 2: Analysis of Butenes on a Restek Rt-Alumina BOND/Na2SO4 PLOT Column
| Peak No. | Compound |
| 10 | trans-2-Butene |
| 11 | 1-Butene |
| 12 | Isobutylene |
| 13 | This compound |
Note: This column is highlighted as providing the best separation for butene isomers. Specific retention time data from a single comprehensive source for a comparative table is limited in the search results.
Experimental Protocols
The following protocols are based on established methods for the separation of butene isomers by GC.
Protocol 1: Analysis of Butenes in a Butane Stream
This protocol is adapted from an Agilent Technologies application note for the analysis of butenes in a butane stream.[1]
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Al2O3/Na2SO4 PLOT UltiMetal, 50 m x 0.53 mm, 10 µm film thickness (Part no. CP6968).[1]
-
Carrier Gas: Nitrogen, 99.999% purity or higher.
-
Gases for FID: Hydrogen and Air, high purity.
-
Sample: Gaseous butene isomer mixture.
2. GC Operating Conditions:
-
Injector: Split, 150 °C.[1]
-
Carrier Gas Flow: 5 mL/min (constant flow).[1]
-
Oven Temperature Program:
-
Detector (FID): 250 °C.[1]
-
Sample Size: 100 µL.[1]
3. Procedure:
-
Prepare the GC system and ensure all gases are flowing at the specified rates.
-
Equilibrate the column at the initial oven temperature of 70 °C.
-
Inject 100 µL of the gaseous sample using a gas-tight syringe or a gas sampling valve.
-
Start the GC run and data acquisition.
-
Identify the butene isomer peaks based on their elution order: trans-2-butene, 1-butene, isobutene, and this compound.
-
Quantify the isomers using appropriate calibration standards.
Protocol 2: General Butylene Analysis based on ASTM D4424
This protocol provides a general framework for butylene analysis by gas chromatography, as outlined in the ASTM D4424 standard.[1][2][3][4] This method is suitable for commercial butylenes, butylene concentrates, and butane-butylene mixtures.[1][2][3][4]
1. Instrumentation and Consumables:
-
Gas Chromatograph: A GC system equipped with either a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
-
Column: A packed or capillary column capable of separating the butene isomers. Alumina PLOT columns are highly recommended.
-
Carrier Gas: Helium or Hydrogen.
-
Gases for FID: Hydrogen and Air.
-
Calibration Standard: A certified gas mixture containing known concentrations of the butene isomers and other relevant C4 hydrocarbons.
2. GC Operating Conditions (Example for an Alumina PLOT column):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 45 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C, hold for 3.5 minutes.
-
-
Detector Temperature (FID): 200 °C
3. Procedure:
-
Set up the GC system according to the manufacturer's instructions and the parameters specified above.
-
Calibrate the instrument by injecting the certified gas standard. Determine the response factors for each component.
-
Introduce the sample into the GC using a gas sampling valve.
-
Acquire the chromatogram and identify the peaks corresponding to the butene isomers based on the retention times obtained from the calibration standard.
-
Calculate the concentration of each isomer by applying the predetermined response factors to the peak areas.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the GC analysis of butene isomers.
Caption: Experimental workflow for the GC analysis of butene isomers.
Caption: Logical relationship of butene isomer separation on an alumina PLOT column.
References
Application Notes and Protocols: cis-2-Butene as a Precursor for Butadiene Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiene is a crucial intermediate in the synthesis of various polymers and fine chemicals, including synthetic rubbers and thermoplastic elastomers. While traditionally obtained as a byproduct of steam cracking, on-purpose production methods are gaining prominence to meet rising demand. One such on-purpose route involves the catalytic dehydrogenation of C4 olefins. This document provides detailed application notes and experimental protocols for the production of 1,3-butadiene using cis-2-butene as a starting material, focusing on the two primary catalytic methods: direct dehydrogenation (DH) and oxidative dehydrogenation (ODH).
Reaction Pathways and Mechanisms
The conversion of this compound to 1,3-butadiene is not a direct process but involves a network of reactions. The primary pathways include the isomerization of this compound to other butene isomers (trans-2-butene and 1-butene) and the subsequent dehydrogenation of these butenes to 1,3-butadiene. The oxidative dehydrogenation pathway introduces an oxidant, typically oxygen, which facilitates the removal of hydrogen as water, shifting the reaction equilibrium towards the products and often allowing for lower reaction temperatures.
Figure 1: Reaction network for the conversion of this compound to 1,3-butadiene.
Experimental Protocols
The following protocols are generalized methodologies for the direct dehydrogenation and oxidative dehydrogenation of this compound. Researchers should optimize these protocols based on their specific catalyst and experimental setup.
Protocol 1: Catalytic Dehydrogenation of this compound
This protocol describes a typical procedure for the direct dehydrogenation of this compound in a fixed-bed reactor.
1. Catalyst Preparation (Example: Cr₂O₃/Al₂O₃)
-
Support: Use a high-surface-area support such as γ-alumina (γ-Al₂O₃).
-
Impregnation: Prepare an aqueous solution of a chromium salt (e.g., chromium(III) nitrate). Impregnate the γ-Al₂O₃ support with the chromium salt solution via incipient wetness.
-
Drying and Calcination: Dry the impregnated support at 120°C overnight, followed by calcination in air at a high temperature (e.g., 550-600°C) for several hours to convert the chromium salt to chromium oxide.
2. Reactor Setup and Experimental Procedure
-
Reactor: A fixed-bed quartz or stainless steel reactor is typically used.
-
Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, supported on a quartz wool plug.
-
Pre-treatment: Before the reaction, pre-treat the catalyst in situ by heating it under an inert gas flow (e.g., N₂ or Ar) to the reaction temperature.
-
Reaction Feed: Introduce a feed gas mixture of this compound and an inert diluent gas (e.g., N₂) into the reactor at a controlled flow rate. A typical feed composition is 5-10 mol% this compound in N₂.
-
Reaction Conditions:
-
Temperature: 550-650°C
-
Pressure: Atmospheric
-
Gas Hourly Space Velocity (GHSV): 500-2000 h⁻¹
-
-
Product Analysis: The reactor effluent is passed through a cold trap to condense any liquid products and then analyzed online using a gas chromatograph (GC) equipped with a suitable column (e.g., alumina PLOT) and a flame ionization detector (FID) to quantify the reactants and products.
Protocol 2: Oxidative Dehydrogenation (ODH) of this compound
This protocol outlines the ODH of this compound, which generally proceeds at lower temperatures than direct dehydrogenation.
1. Catalyst Preparation (Example: Bismuth Molybdate)
-
Co-precipitation: Prepare aqueous solutions of bismuth nitrate and ammonium molybdate. Co-precipitate the metal oxides by adjusting the pH of the mixed solution with ammonium hydroxide.
-
Washing, Drying, and Calcination: Filter and wash the precipitate to remove residual ions. Dry the solid at 120°C and then calcine it in air at 450-550°C.
2. Reactor Setup and Experimental Procedure
-
Reactor and Catalyst Loading: Similar to the direct dehydrogenation setup, use a fixed-bed reactor and load a known amount of the bismuth molybdate catalyst.
-
Reaction Feed: The feed gas consists of this compound, an oxygen source (e.g., air or pure O₂), and a diluent gas (e.g., N₂ or steam). A typical molar ratio of Butene:O₂:Diluent is 1:1:10. Steam is often used to suppress coke formation and improve selectivity.
-
Reaction Conditions:
-
Temperature: 350-500°C
-
Pressure: Atmospheric
-
GHSV: 1000-5000 h⁻¹
-
-
Product Analysis: The product stream is analyzed using an online GC-FID/TCD system. The use of a thermal conductivity detector (TCD) allows for the quantification of permanent gases like O₂, N₂, CO, and CO₂.
Experimental Workflow
The general workflow for investigating the conversion of this compound to butadiene is depicted below.
Figure 2: General experimental workflow for butadiene production from this compound.
Data Presentation
The following tables summarize typical quantitative data for the conversion of butenes to butadiene. Note that much of the available literature uses 1-butene or a mixture of butenes as the feedstock. The performance with this compound is expected to be within a similar range, though isomerization rates will influence the final product distribution.
Table 1: Catalytic Dehydrogenation of Butenes
| Catalyst | Feedstock | Temperature (°C) | Butene Conversion (%) | Butadiene Selectivity (%) | Butadiene Yield (%) | Reference |
| Cr₂O₃/Al₂O₃ | 1-Butene | 600 | 45 | 85 | 38.3 | [1] |
| K-doped Cr₂O₃/Al₂O₃ | 1-Butene | 450 | ~50 | >80 | >40 | [1] |
| Pt-Ag/Al₂O₃ | n-Butane | 550 | 50.3 | Butenes: 80.2, Butadiene: 5.9 | - | [2] |
Table 2: Oxidative Dehydrogenation of Butenes
| Catalyst | Feedstock | Temperature (°C) | Butene Conversion (%) | Butadiene Selectivity (%) | Butadiene Yield (%) | Reference |
| Bi₂MoO₆ | 1-Butene | 420 | 65 | 90 | 58.5 | [3] |
| ZnFe₂O₄ | 1-Butene | 420 | >80 | ~90 | ~72 | [4] |
| V-Mg-O | n-Butane | 500 | 24-27 | 82-86 (C₄ olefins) | - | [5] |
Analytical Methods
Accurate quantification of reactants and products is critical for determining catalyst performance. Gas chromatography is the primary analytical technique.
Gas Chromatography (GC) Method
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) for hydrocarbons and a thermal conductivity detector (TCD) for permanent gases.
-
Column: A porous layer open tubular (PLOT) column, such as an Al₂O₃/KCl or a GS-GasPro column, is suitable for separating C1-C4 hydrocarbons, including the isomers of butene and butadiene.
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: An appropriate temperature program should be developed to ensure the separation of all components. For example, starting at 50°C and ramping up to 200°C.
-
Quantification: External or internal standards should be used for accurate quantification of all components. Methane or another non-reactive hydrocarbon can be used as an internal standard.
Sampling
-
Gaseous samples from the reactor outlet should be introduced into the GC via a gas sampling valve to ensure reproducible injection volumes.
-
Care must be taken to avoid condensation of less volatile components in the transfer lines. Heating the lines may be necessary.
Conclusion
The conversion of this compound to 1,3-butadiene is a viable on-purpose production route. Oxidative dehydrogenation generally offers higher yields at lower temperatures compared to direct dehydrogenation. The choice of catalyst is critical to achieving high conversion and selectivity. The protocols and data presented here provide a foundation for researchers to develop and optimize their own processes for butadiene synthesis from this compound. Further research into novel catalysts and process intensification strategies will continue to enhance the efficiency and economic viability of this important chemical transformation.
References
Application of cis-2-Butene in the Manufacturing of High-Performance Fuel Components
Abstract
This document provides detailed application notes and experimental protocols for the utilization of cis-2-butene in the synthesis of high-value fuel additives and blendstocks. The primary applications covered are alkylation for the production of high-octane alkylate, oligomerization to generate gasoline and jet fuel-range hydrocarbons, and the indirect application in etherification via skeletal isomerization. This guide is intended for researchers and scientists in the fields of catalysis, fuel science, and chemical engineering.
Introduction
This compound, a C4 olefin, is a key intermediate derived from refinery processes such as fluid catalytic cracking (FCC).[1][2] While it can be used directly for gasoline blending, its true value is realized when it is catalytically upgraded into superior fuel components.[3] These components are critical for producing modern, clean-burning gasolines that meet stringent environmental regulations and the demands of high-compression engines. The principal upgrading routes—alkylation, oligomerization, and etherification—transform this compound into products with high octane numbers, low vapor pressure, and an absence of undesirable aromatics and olefins.[4][5]
Primary Application: Alkylation of Isobutane with this compound
Alkylation is a cornerstone refinery process that combines light olefins, such as this compound, with an isoparaffin (typically isobutane) to produce a high-octane gasoline blending stock known as alkylate.[2][6] The product is a complex mixture of branched-chain paraffins, predominantly trimethylpentanes (TMPs) and dimethylhexanes (DMHs), which are ideal for gasoline blending due to their exceptional antiknock properties.[1][4] The reaction is catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[2][6]
Reaction Pathway and Mechanism
The alkylation process proceeds via a carbocation mechanism. The acid catalyst protonates the 2-butene to form a reactive secondary butyl carbocation. This carbocation then undergoes a series of hydride transfer and addition reactions with isobutane and other butene molecules, ultimately leading to the formation of stable, highly branched C8 isomers. The primary desired product is 2,2,4-trimethylpentane (isooctane), which has an octane rating of 100 by definition.[2]
Quantitative Data: Product Composition
The quality of the alkylate, particularly its Research Octane Number (RON), is highly dependent on the reaction conditions and the resulting product distribution. A higher ratio of trimethylpentanes (TMPs) to dimethylhexanes (DMHs) is desirable for a higher octane number.
Table 1: Product Selectivity in Isobutane/2-Butene Alkylation
| Product Group | Carbon Number | Selectivity (%) | Key Components | Research Octane Number (RON) |
|---|---|---|---|---|
| Light Ends (LEs) | C₅ - C₇ | 11.25 | Isopentane, 2,3-Dimethylbutane | ~92 |
| Alkylate (Main) | C₈ | 63.63 | Trimethylpentanes, Dimethylhexanes | 94 - 98 |
| — Trimethylpentanes (TMPs) | C₈ | 53.81 | 2,2,4-TMP, 2,3,4-TMP, 2,3,3-TMP | ~100 |
| — Dimethylhexanes (DMHs) | C₈ | 9.82 | 2,4-DMH, 2,5-DMH | < 80 |
| Heavy Ends (HEs) | C₉+ | 25.12 | C₉, C₁₀, C₁₁, C₁₂ Isoparaffins | Variable (Lower) |
Data adapted from a study using sulfuric acid catalyst under specific laboratory conditions.[4][7]
Experimental Protocol: Laboratory-Scale Sulfuric Acid Alkylation
This protocol describes a batch reaction for the alkylation of isobutane with 2-butene using sulfuric acid as a catalyst.
Materials:
-
Reactants: Isobutane (99.5%+), this compound (99%+), Sulfuric Acid (96-98%)
-
Equipment: High-pressure batch reactor (e.g., Parr reactor) with cooling jacket, magnetic stirring, temperature and pressure sensors, gas and liquid sampling ports.
-
Analysis: Gas Chromatograph with Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS) for product analysis.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (e.g., Nitrogen) to remove air and moisture.
-
Catalyst Charging: Cool the reactor to the desired initial temperature (e.g., 5-10°C). Carefully charge the reactor with a predetermined volume of chilled sulfuric acid.
-
Isobutane Addition: Add a specified amount of liquid isobutane to the reactor. A high isobutane-to-olefin molar ratio (e.g., 10:1) is crucial to suppress side reactions.[4]
-
Reaction Initiation: Start vigorous stirring (e.g., 1200-1500 rpm) to ensure good mixing between the acid and hydrocarbon phases.
-
Olefin Feed: Slowly feed the liquid this compound into the reactor at a controlled rate. Maintain the reaction temperature at the setpoint (e.g., 7°C) using the cooling jacket, as the reaction is highly exothermic.[4]
-
Reaction and Sampling: Allow the reaction to proceed for a set duration (e.g., 10-30 minutes) after the olefin feed is complete. Samples of the hydrocarbon phase can be taken periodically for kinetic analysis.
-
Reaction Quenching & Product Recovery: Stop the stirring and allow the phases to separate. Vent the reactor pressure through a cold trap to collect any light gases. Carefully decant the upper hydrocarbon layer (alkylate) from the lower acid layer.
-
Product Analysis: Wash the recovered hydrocarbon phase with a neutralizing agent (e.g., dilute sodium bicarbonate solution) and then with deionized water. Dry the sample with an anhydrous drying agent (e.g., MgSO₄). Analyze the final product composition using GC-FID and GC-MS to determine the selectivity of TMPs, DMHs, and other byproducts.[4][7]
Secondary Application: Oligomerization
Oligomerization converts light olefins like this compound into heavier molecules (oligomers) such as octenes (C₈), dodecenes (C₁₂), and hexadecenes (C₁₆).[8] These oligomers can be subsequently hydrogenated to produce high-quality paraffinic components for gasoline, jet fuel, or diesel. Solid acid catalysts, particularly zeolites (e.g., ZSM-5, Hβ, HY), are commonly used for this process.[8]
Quantitative Data: Product Distribution
The distribution of oligomer products is highly dependent on the catalyst type and reaction conditions.
Table 2: Product Distribution from Butene Oligomerization over Zeolite Catalysts
| Catalyst | Butene Conversion (%) | C₅-C₇ Yield (%) | C₈-C₁₂ Yield (%) | C₁₃+ Yield (%) |
|---|---|---|---|---|
| HZSM-5 | 99.1 | 18.2 | 51.5 | 30.3 |
| Hβ (Beta) | 99.5 | 13.9 | 50.1 | 36.0 |
| HY | 98.7 | 15.6 | 48.9 | 35.5 |
Reaction Conditions: 350°C, 15 bar, Weight Hourly Space Velocity (WHSV) = 10 h⁻¹. Adapted from a study on mixed butene feed.[8]
Experimental Protocol: Fixed-Bed Catalytic Oligomerization
Materials:
-
Reactants: Mixed butenes (containing this compound), Nitrogen (for activation and dilution)
-
Catalyst: Pelletized zeolite catalyst (e.g., HZSM-5, 20-40 mesh)
-
Equipment: Fixed-bed continuous-flow reactor (e.g., stainless steel tube), furnace, mass flow controllers, back-pressure regulator, condenser/cold trap.
-
Analysis: Online GC for gaseous effluent, GC-MS for condensed liquid product.
Procedure:
-
Catalyst Loading & Activation: Load a known mass of the zeolite catalyst into the reactor, securing it with quartz wool. Activate the catalyst by heating under a flow of nitrogen (e.g., to 500°C for 30 minutes) to remove moisture.[9]
-
System Pressurization & Heating: After activation, cool the reactor to the desired reaction temperature (e.g., 250-350°C). Pressurize the system with nitrogen to the target pressure (e.g., 4.0 MPa / 40 bar).[9]
-
Reaction Initiation: Introduce the butene feed stream into the reactor at a defined weight hourly space velocity (WHSV).
-
Steady-State Operation: Maintain constant temperature, pressure, and flow rate. Allow the system to reach a steady state.
-
Product Collection & Analysis: The reactor effluent passes through the back-pressure regulator and then into a condenser/cold trap system to collect liquid products. The non-condensable gas stream is analyzed by an online GC. The collected liquid is periodically sampled and analyzed offline by GC-MS to determine the distribution of C₈, C₁₂, and higher oligomers.[9]
Other Applications: Etherification via Isomerization
Fuel ethers like Ethyl Tert-Butyl Ether (ETBE) are valuable oxygenates that boost octane and reduce emissions. The synthesis of ETBE requires isobutene, not linear butenes.[10][11] Therefore, this compound is utilized indirectly by first converting it to isobutene through skeletal isomerization. This is typically done over an acidic catalyst at elevated temperatures before the product stream is fed to the etherification unit.[4]
Table 3: Typical Feed Composition for ETBE Synthesis
| Component | Molar % in C₄ Stream |
|---|---|
| Isobutane | 1.7 |
| n-Butane | 7.6 |
| trans-2-Butene | 16.9 |
| 1-Butene | 33.2 |
| Isobutene | 36.0 |
| This compound | 4.6 |
Data represents an industrial C₄ hydrocarbon load.[10] Note the presence of this compound alongside the primary reactant, isobutene.
Conclusion
This compound is a versatile and valuable platform molecule in the production of advanced fuel components. Its application in alkylation yields a premium, high-octane gasoline blendstock that is essential for clean fuel formulations. Furthermore, its conversion via oligomerization provides a pathway to synthetic gasoline and jet fuel components. While not a direct reactant in etherification, its ability to be isomerized to isobutene integrates it into the production chain of important fuel oxygenates. The protocols and data presented herein serve as a foundational guide for researchers exploring the catalytic upgrading of C4 olefins.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation unit - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rbnenergy.com [rbnenergy.com]
- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 7. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC-FID and CGC-MS-DS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academics.su.edu.krd [academics.su.edu.krd]
Application Note: Identification of cis-2-Butene using Fourier Transform Infrared (FT-IR) Spectroscopy
Introduction
cis-2-Butene is a hydrocarbon of significant interest in fundamental research and as a starting material in various chemical syntheses. Distinguishing between the geometric isomers of 2-butene, cis and trans, is crucial for process control and quality assurance. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification and differentiation of these isomers. This application note provides a detailed protocol for the identification of this compound using FT-IR spectroscopy, intended for researchers, scientists, and professionals in drug development and chemical analysis.
The differentiation between cis- and trans-2-butene via FT-IR is possible due to their distinct molecular symmetries. The C₂v symmetry of this compound results in a change in the dipole moment during the C=C stretching vibration, making this vibration IR-active. In contrast, the C₂h symmetry of trans-2-butene leads to no net change in the dipole moment during the C=C stretch, rendering it IR-inactive or very weak.[1][2] This fundamental difference, along with variations in the "fingerprint" region, allows for unambiguous identification.
Principle of FT-IR Spectroscopy for Alkene Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups and structural features within a molecule absorb IR radiation at characteristic frequencies (wavenumbers). For alkenes like this compound, key vibrational modes include:
-
=C-H Stretching: Vibrations of the hydrogen atoms attached to the double-bonded carbons. These typically occur at wavenumbers slightly above 3000 cm⁻¹.[3]
-
C=C Stretching: The stretching of the carbon-carbon double bond, which for cis-alkenes, gives a moderate to weak band.[3][4]
-
-CH₃ Stretching: Stretching vibrations of the methyl groups.
-
=C-H Bending (Wagging): Out-of-plane bending of the C-H bonds on the double bond, which is highly characteristic of the substitution pattern of the alkene.[4]
-
-CH₃ Bending: Bending vibrations of the methyl groups.
The unique combination of these absorption bands provides a molecular fingerprint that can be used for identification.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for analyzing this compound using FT-IR spectroscopy.
3.1. Equipment and Reagents
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Gas cell with KBr or NaCl windows (for gas-phase analysis)
-
Demountable liquid cell with KBr or NaCl plates (for liquid-phase analysis)
-
Sample of this compound (liquefied gas or gas cylinder)
-
Nitrogen or dry air source for purging the spectrometer
-
Appropriate personal protective equipment (safety glasses, gloves)
3.2. Sample Preparation
Since this compound is a gas at room temperature and pressure, the following methods can be employed for sample preparation.[5]
3.2.1. Gas-Phase Analysis
-
Ensure the gas cell is clean and dry.
-
Acquire a background spectrum of the empty gas cell.
-
Carefully introduce the this compound gas into the cell to an appropriate pressure (e.g., 150 mmHg, with the total pressure brought to ~600 mmHg with an inert gas like N₂ if necessary).[6]
-
Seal the gas cell.
3.2.2. Liquid-Phase Analysis (Condensed Film)
-
Cool two KBr or NaCl plates to a temperature below the boiling point of this compound (3.7 °C).
-
In a well-ventilated fume hood, carefully condense a small drop of liquefied this compound onto one of the cold plates.
-
Place the second cold plate on top to create a thin liquid film.[5][7]
-
Quickly mount the plates in the sample holder of the FT-IR spectrometer.
3.3. Data Acquisition
-
Instrument Setup:
-
Purge the FT-IR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Background Spectrum:
-
Collect a background spectrum using the empty sample holder or the empty gas/liquid cell.[5] This is crucial to subtract the spectral contributions of the atmosphere and the cell windows.
-
-
Sample Spectrum:
-
Place the prepared sample (gas cell or liquid film) in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Presentation and Interpretation
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are key to its identification.
4.1. Quantitative Data Summary
The following table summarizes the key vibrational frequencies for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| =C-H Stretch | ~3010 - 3040 | Medium | Characteristic of C-H bonds on a C=C double bond.[3][7] |
| C-H Stretch (sp³) | ~2860 - 2975 | Strong | Arises from the methyl (-CH₃) groups.[7] |
| C=C Stretch | ~1640 - 1645 | Weak to Medium | This band is IR-active for the cis isomer.[7] |
| C-H Bending (-CH₃) | ~1370 - 1470 | Medium | Deformation vibrations of the methyl groups.[7] |
| =C-H Bending (Wag) | ~665 - 730 | Strong | A strong, characteristic out-of-plane bending for cis-disubstituted alkenes.[7] This is a key diagnostic peak. |
4.2. Spectrum Interpretation
A typical FT-IR spectrum of this compound will display the following features:
-
Above 3000 cm⁻¹: A medium intensity peak corresponding to the =C-H stretching vibrations.
-
Below 3000 cm⁻¹: Stronger, more complex absorptions due to the C-H stretching of the methyl groups.
-
~1645 cm⁻¹: A weak to medium absorption band for the C=C stretch. The presence of this band is a key indicator of the cis configuration, as it is absent or very weak in the more symmetrical trans isomer.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains the C-H bending vibrations. A strong, prominent band between 665 and 730 cm⁻¹ is highly characteristic of the out-of-plane =C-H wag of a cis-disubstituted alkene and is a primary feature for identifying this compound.[7]
Mandatory Visualizations
5.1. Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound.
5.2. Logical Diagram for Spectral Interpretation
Caption: Decision tree for identifying this compound from an IR spectrum.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Is trans-2-butene IR active with regard to its C=C bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Butene, (Z)- [webbook.nist.gov]
- 7. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Protocol for the Catalytic Hydrogenation of cis-2-Butene
Abstract
This document provides a comprehensive protocol for the catalytic hydrogenation of cis-2-butene to butane using palladium on carbon (Pd/C) as a heterogeneous catalyst. This reaction is a fundamental example of alkene reduction, a common transformation in organic synthesis. The protocol details the experimental setup, safety precautions, reaction execution, and product analysis. Representative data is included to illustrate the expected outcomes of the procedure. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Catalytic hydrogenation is a cornerstone of synthetic chemistry, enabling the reduction of unsaturated functional groups, such as carbon-carbon double bonds, to their saturated counterparts.[1][2] The reaction involves the addition of molecular hydrogen (H₂) across the double bond of an alkene to form an alkane.[2] This process typically requires a metal catalyst to facilitate the cleavage of the strong H-H bond and its addition to the alkene.[3][4]
Commonly used catalysts include platinum, nickel, and palladium, often finely dispersed on a high-surface-area support like activated carbon (e.g., Pd/C).[4][5] The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the alkene double bond as it adsorbs onto the catalyst surface.[2][5]
This protocol focuses on the hydrogenation of this compound, a simple alkene, to yield butane. Due to steric strain, cis isomers of alkenes are generally less stable and thus exhibit a higher rate of hydrogenation compared to their trans counterparts.[6][7] The procedure described herein employs a standard laboratory setup using a hydrogen-filled balloon to maintain a positive pressure of hydrogen gas at or near atmospheric pressure.
Safety Precautions
Catalytic hydrogenation presents significant safety hazards that must be addressed with rigorous laboratory practices.
-
Hydrogen Gas: Hydrogen is colorless, odorless, and extremely flammable, with a wide explosive range in air (4–76%).[8] All operations involving hydrogen must be conducted within a certified chemical fume hood, and sources of ignition (sparks, open flames, hot plates) must be strictly excluded.
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen and potentially coated in solvent.[7] The catalyst must never be allowed to dry in the air.[8] Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when charging the reaction vessel.[1]
-
Inert Atmosphere: The reaction apparatus must be thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive oxygen-hydrogen mixture. This is typically achieved by several cycles of evacuating the vessel and backfilling with an inert gas like nitrogen or argon.[7]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times. Performing the reaction behind a blast shield is also recommended as a best practice.[8]
Materials and Equipment
-
This compound (liquefied gas or solution in a suitable solvent)
-
10% Palladium on Carbon (10% Pd/C)
-
Anhydrous Ethanol (or other suitable solvent, e.g., Ethyl Acetate)
-
Hydrogen Gas (high purity)
-
Nitrogen or Argon Gas (for inerting)
-
Two- or three-neck round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Gas inlet adapter with stopcock
-
Hydrogen-filled balloon (a double-layered balloon is recommended for longer reaction times)[1]
-
Vacuum/inert gas manifold (Schlenk line)
-
Needles and tubing for gas transfer
-
Celite® for filtration
-
Büchner funnel and filter flask
-
Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for analysis
Experimental Protocol
Apparatus Setup and Inerting
-
Assemble a dry two-neck round-bottom flask containing a magnetic stir bar. Equip one neck with a rubber septum and the other with a gas inlet adapter connected to a vacuum/inert gas manifold.
-
Place the flask in the fume hood and remove all unnecessary flammable materials from the immediate vicinity.[7]
-
Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.[7]
Reagent Charging
-
Under a positive pressure of nitrogen/argon, remove the septum and quickly add the 10% Pd/C catalyst (e.g., 5-10 mol%) to the flask. It is crucial to add the dry catalyst first before the solvent to minimize the risk of fire from solvent vapors.[1]
-
Replace the septum.
-
Add the anhydrous ethanol solvent via syringe through the septum.
-
Add the substrate, this compound. If starting with the liquefied gas, it can be condensed into the cooled reaction flask. If using a pre-made solution, add it via syringe.
-
Begin stirring the mixture to create a uniform slurry.
Hydrogenation Reaction
-
Connect a hydrogen-filled balloon to a needle.
-
Purge the system with hydrogen by carefully evacuating the flask (do not pull a strong vacuum that could boil the solvent) and backfilling with hydrogen from the balloon. Repeat this cycle three to five times.[1]
-
After the final fill, leave the needle from the hydrogen balloon pierced through the septum to maintain a positive pressure of hydrogen (approx. 1 atm).
-
Allow the reaction to stir vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.[1]
-
Monitor the reaction progress by taking small aliquots. Before sampling, briefly switch the atmosphere from hydrogen back to nitrogen.[7] The reaction can be monitored by TLC (if the substrate is UV active) or more effectively by GC/MS to observe the disappearance of the this compound peak and the appearance of the butane peak.
Work-up and Catalyst Filtration
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen gas for several minutes to remove all residual hydrogen.[6]
-
Prepare a small pad of Celite in a Büchner funnel.
-
Under a stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[5]
-
Wash the Celite pad with a small amount of the reaction solvent (e.g., ethanol) to ensure all the product is collected.
-
CRITICAL: Do not allow the Celite pad containing the catalyst to become dry.[8] Immediately after filtration, quench the catalyst on the Celite pad by adding a copious amount of water.[7] Transfer the wet catalyst/Celite mixture to a dedicated, labeled hazardous waste container.[7]
-
The filtrate contains the product, butane, dissolved in the solvent. Due to butane's low boiling point (-1 to -0.5 °C), isolation by solvent removal is not practical. The yield is typically determined by quantitative analysis (e.g., GC with an internal standard) of the filtrate.
Data Presentation
The following table presents representative data for the catalytic hydrogenation of this compound, illustrating the expected progress of the reaction under typical laboratory conditions.
| Entry | Catalyst Loading (mol%) | Reaction Time (hours) | Conversion of this compound (%) | Yield of Butane (%) |
| 1 | 5 | 0.5 | 75 | >70 |
| 2 | 5 | 1 | 95 | >93 |
| 3 | 5 | 2 | >99 | >98 |
| 4 | 10 | 0.5 | 98 | >97 |
| 5 | 10 | 1 | >99 | >99 |
Conditions: Reaction performed at room temperature under 1 atm H₂ (balloon) in ethanol. Conversion and yield determined by GC analysis.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation experiment.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Reactivity order in hydrogenation reaction of but-2-yne and butene isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. organic chemistry - Which has higher rate of hydrogenation - methyl propene or trans-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Analysis of cis-2-Butene
Abstract
This document provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cis-2-butene. It is intended for researchers, scientists, and professionals in drug development and chemical analysis. Included are detailed ¹H and ¹³C NMR data, a step-by-step experimental protocol for sample preparation of a volatile compound and spectral acquisition, and graphical representations of the structural-spectral correlations and experimental workflow.
Introduction
This compound is a volatile, flammable hydrocarbon and a key stereoisomer of butene. Its simple, symmetrical structure provides a clear example for illustrating fundamental concepts in NMR spectroscopy, including chemical shift, spin-spin coupling, and stereochemical effects on spectra. Accurate NMR analysis is crucial for differentiating it from its trans isomer and for quality control in various chemical processes. This application note outlines the expected spectral parameters and a detailed protocol for obtaining high-quality NMR spectra of this compound, addressing the challenges associated with its low boiling point (approximately 3.7 °C).
Predicted NMR Spectral Data
The structural symmetry of this compound results in a simplified NMR spectrum. Due to the plane of symmetry bisecting the C=C double bond, the two methyl groups are chemically equivalent, as are the two vinyl protons. This leads to two distinct signals in both the ¹H and ¹³C NMR spectra.
Data Presentation
The expected ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values are based on typical spectra acquired in deuterated chloroform (CDCl₃).[1][2]
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methyl (CH₃) | ~1.54 | Doublet (d) | ~6-7 | 6H |
| Vinyl (CH) | ~5.37 | Quartet (q) | ~6-7 | 2H |
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon (Label) | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~12 |
| Vinyl (CH) | ~124 |
Structural and Spectral Correlation
The connectivity and stereochemistry of this compound directly give rise to its characteristic NMR spectrum. The vicinal coupling between the methyl protons and the vinyl protons results in the observed doublet and quartet splitting patterns.
Caption: Correlation between the chemical structure of this compound and its NMR signals.
Experimental Protocol
Due to the volatile nature of this compound, special care must be taken during sample preparation and analysis. This protocol outlines a method for preparing an NMR sample and acquiring data at low temperature to ensure the analyte remains in the liquid phase.
Materials and Equipment
-
High-quality NMR tube (e.g., Wilmad 535-PP or equivalent) and cap
-
NMR spectrometer equipped with a variable temperature (VT) unit
-
Deuterated chloroform (CDCl₃), pre-dried over molecular sieves
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for referencing)
-
Source of this compound gas
-
Gas-tight syringe
-
Cold bath (e.g., dry ice/acetone or a cryocooler)
-
Dewar for liquid nitrogen (for cooling the VT gas stream)
Sample Preparation
-
Pre-cool the Solvent: Place a vial containing approximately 0.7 mL of CDCl₃ in the cold bath and allow it to cool to approximately -78 °C.
-
Prepare the NMR Tube: Add the pre-cooled CDCl₃ to the NMR tube.
-
Introduce the Analyte: Using a gas-tight syringe, carefully bubble a small amount of this compound gas directly into the cold solvent in the NMR tube. The gas will condense into the solution.
-
Seal the Tube: Immediately cap the NMR tube securely while it is still in the cold bath to prevent the loss of the volatile analyte.
-
Mix the Sample: Gently invert the tube a few times to ensure a homogeneous solution.
-
Keep the Sample Cold: Store the prepared NMR tube in the cold bath until you are ready to insert it into the spectrometer.
NMR Instrument Setup and Data Acquisition
-
Set Low Temperature: On the NMR spectrometer, set the probe temperature to a low value, for example, -50 °C, to ensure the sample remains liquid. Allow the temperature to equilibrate.
-
Insert the Sample: Carefully and quickly insert the cold NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the CDCl₃. Perform shimming on the sample to optimize the magnetic field homogeneity.
-
Acquire ¹H Spectrum:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for ¹H).
-
Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation for accurate integration.
-
-
Acquire ¹³C Spectrum:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 scans or more).
-
-
Process the Data: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the TMS signal (0 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the signals in the ¹H spectrum.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the NMR analysis of this compound.
Caption: Workflow for the NMR spectroscopic analysis of this compound.
Conclusion
The NMR analysis of this compound is straightforward due to its molecular symmetry, yielding a simple and predictable spectrum. The primary experimental challenge lies in its volatility, which can be effectively managed by employing low-temperature sample preparation and data acquisition techniques. The protocols and data presented in this application note provide a reliable framework for the successful structural elucidation and quality assessment of this compound for researchers and professionals in the chemical sciences.
References
Troubleshooting & Optimization
Technical Support Center: Separation of Cis- and Trans-2-Butene Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis- and trans-2-butene mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate cis- and trans-2-butene?
A1: The primary challenge lies in the very close boiling points of the two isomers.[1] Cis-2-butene boils at approximately 3.7°C, while trans-2-butene boils at about 0.9°C.[2] This small difference makes conventional fractional distillation highly inefficient and energy-intensive, often requiring a large number of theoretical plates and a high reflux ratio.[3]
Q2: What are the main methods for separating cis- and trans-2-butene?
A2: The most common methods for separating these isomers include:
-
Extractive Distillation: This technique involves adding a solvent to the mixture to alter the relative volatilities of the isomers, making them easier to separate.[4][5]
-
Adsorptive Separation: This method utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one isomer over the other based on size, shape, or electronic interactions.[6][7]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with specialized columns can effectively resolve cis- and trans-2-butene derivatives.[8][9]
Q3: Can I use Thin Layer Chromatography (TLC) to separate cis- and trans-2-butene?
A3: It is very difficult to observe the separation of cis- and trans-2-butene using TLC.[10] This is because they have very similar chemical properties and are highly volatile, meaning they may evaporate before they can be detected on the TLC plate.[10]
Troubleshooting Guides
Extractive Distillation
Issue: Poor separation efficiency despite using an extractive distillation column.
-
Possible Cause 1: Incorrect solvent selection. The choice of solvent is critical in extractive distillation. The solvent must exhibit different affinities for the cis and trans isomers to effectively alter their relative volatilities.
-
Possible Cause 2: Suboptimal operating conditions. The number of theoretical plates, feed location, solvent-to-feed ratio, and reflux ratio all significantly impact separation efficiency.
Adsorptive Separation
Issue: Low selectivity of the adsorbent for one isomer over the other.
-
Possible Cause 1: Inappropriate adsorbent material. The pore size, shape, and surface chemistry of the adsorbent are crucial for selective adsorption.
-
Possible Cause 2: Presence of impurities. Other components in the feed mixture can compete for adsorption sites, reducing the selectivity for the target isomer.
-
Solution: Pre-purify the feed stream to remove other C4 hydrocarbons like 1-butene and butanes, if possible.
-
High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution or poor resolution of cis- and trans-2-butene derivative peaks.
-
Possible Cause 1: Unsuitable stationary phase. Standard columns like C18 or silica gel may not provide sufficient selectivity for geometric isomers.[8]
-
Possible Cause 2: Incorrect mobile phase composition. The mobile phase composition, including the type and concentration of modifiers, plays a significant role in achieving separation.
Data Presentation
Table 1: Physical Properties of Cis- and Trans-2-Butene
| Property | This compound | Trans-2-Butene |
| Molecular Formula | C4H8 | C4H8 |
| Molar Mass | 56.106 g/mol | 56.106 g/mol |
| Boiling Point | 3.7 °C | 0.9 °C[2] |
| Melting Point | -138.9 °C | -105.5 °C |
| Density | 0.641 g/mL (at 3.7 °C)[1] | 0.626 g/mL (at 0.9 °C)[1] |
Table 2: Comparison of Separation Methods for 2-Butene Isomers
| Separation Method | Principle | Selectivity | Advantages | Disadvantages |
| Extractive Distillation | Alteration of relative volatility with a solvent. | Moderate to High | Scalable for industrial applications. | Requires solvent recovery, energy-intensive. |
| Adsorptive Separation (MOFs) | Selective adsorption based on size/shape. | High (e.g., Mg-gallate selectivity of 3.19 for trans/cis)[6][13] | High selectivity, potential for lower energy consumption. | Adsorbent cost and stability can be concerns. |
| HPLC | Differential partitioning between stationary and mobile phases. | High (with appropriate columns) | Excellent for analytical and small-scale preparative work. | Not easily scalable for bulk separation. |
Experimental Protocols
Extractive Distillation of a Butane/Butene Mixture
This protocol is a general guideline based on typical industrial practices.
-
Feed Preparation: The C4 hydrocarbon feed containing cis- and trans-2-butene, along with butanes, is introduced into the middle section of an extractive distillation column.
-
Solvent Introduction: A polar solvent, such as an NMP/water mixture (e.g., with ~8% water by weight), is fed to the upper section of the column.
-
Distillation: The column is operated at a pressure that maintains the components in the liquid phase (e.g., 4 to 5 bar). The butanes, being less soluble in the polar solvent, move up the column and are collected as the overhead product (raffinate).
-
Bottoms Collection: The butenes, which are more soluble in the solvent, are carried down the column and collected as the bottoms product (extract).
-
Solvent Recovery: The extract is then fed to a separate stripping column where the butenes are separated from the high-boiling point solvent. The recovered solvent is then recycled back to the extractive distillation column.
Adsorptive Separation using Metal-Organic Frameworks (MOFs)
This protocol describes a typical laboratory-scale breakthrough experiment.
-
Adsorbent Activation: The MOF material (e.g., Mg-gallate) is packed into an adsorption column. The adsorbent is activated by heating under a vacuum or an inert gas flow to remove any adsorbed moisture or guest molecules.
-
Feed Introduction: A gas mixture of cis- and trans-2-butene, diluted in an inert carrier gas like helium, is passed through the packed bed at a specific temperature and pressure (e.g., 298 K and 1 bar).
-
Breakthrough Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or gas chromatograph.
-
Data Interpretation: The isomer that interacts more weakly with the adsorbent will elute first (breakthrough). The time difference between the breakthrough of the two isomers indicates the separation efficiency. The amount of each isomer adsorbed can be calculated from the breakthrough curves.
-
Regeneration: After saturation, the adsorbent can be regenerated by increasing the temperature or decreasing the pressure to desorb the adsorbed butenes.
Mandatory Visualizations
Caption: Workflow for separating 2-butene isomers using extractive distillation.
Caption: Workflow for the adsorptive separation of 2-butene isomers.
References
- 1. 2-Butene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Adsorptive Separation of Geometric Isomers of 2-Butene on Gallate-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Organic Frameworks for Breakthrough Separation of 2-Butene Isomers with High Dynamic Selectivity and Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 10. homework.study.com [homework.study.com]
- 11. Process for separating highly pure butene-1 and butene-2 - Patent 0079679 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: cis-2-Butene Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted isomerization of cis-2-butene. Below you will find frequently asked questions, troubleshooting guides, quantitative data, and key experimental protocols to ensure the isomeric purity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The isomerization of this compound to its trans isomer is primarily driven by the greater thermodynamic stability of the trans form.[1][2] This conversion, however, requires surmounting an energy barrier, which does not typically occur spontaneously under ambient conditions. The process is accelerated by external energy input or catalysts. Common triggers in a laboratory setting include:
-
Heat: Thermal energy can provide the necessary activation energy to break the pi bond, allow rotation, and reform the more stable trans double bond.[3]
-
Light (Photoisomerization): UV light can excite the molecule, leading to a temporary state where rotation around the carbon-carbon double bond is possible.[4][5]
-
Acid Catalysis: The presence of strong acids can catalyze the isomerization process, even at room temperature.[1][3]
-
Metal Catalysis: Certain metals, particularly transition metals like palladium, can act as catalysts for both isomerization and hydrogenation.[6][7][8]
Q2: Which isomer of 2-butene is more stable and why?
A2: trans-2-Butene is thermodynamically more stable than this compound.[1] The stability difference is approximately 2.8 to 4 kJ/mol.[1][9] The lower stability of the cis isomer is due to steric strain between the two methyl groups, which are located on the same side of the double bond, causing electronic repulsion.[1][2] In the trans isomer, the methyl groups are on opposite sides, minimizing this steric hindrance.[9]
Q3: How can I detect if my this compound sample has isomerized?
A3: The most common method for analyzing butene isomer mixtures is gas chromatography (GC), often coupled with a mass spectrometer (GC-MS).[10][11] Due to their very similar boiling points, separating cis- and trans-2-butene requires a suitable capillary column and optimized temperature program.[12] Other analytical techniques like NMR spectroscopy can also be used to quantify the isomeric ratio.
Q4: Can I reverse the isomerization from trans-2-butene back to the cis isomer?
A4: While the equilibrium favors the trans isomer, converting trans-2-butene back to the cis form is possible but requires specific synthetic strategies. One common laboratory method involves converting the alkene to an alkyne (but-2-yne) and then performing a stereoselective reduction using a poisoned catalyst, such as Lindlar's catalyst (H₂/Pd on BaSO₄), which selectively produces the cis-alkene.[13]
Troubleshooting Guides
Problem: My pure this compound sample now shows a significant percentage of the trans isomer after a reaction.
| Potential Cause | Troubleshooting Step |
| Acidic Reagents or Contaminants | Review all reagents and solvents used in the reaction for acidic properties. Even trace amounts of acid can catalyze isomerization.[1] Neutralize any acidic components where possible or use acid-free alternatives. |
| Catalyst-Induced Isomerization | If your reaction uses a metal catalyst (e.g., Pd, Ni, Pt), it may be promoting isomerization alongside the desired reaction.[6][8] Consider using a more selective catalyst or modifying reaction conditions (lower temperature, shorter reaction time) to minimize this side reaction. |
| High Reaction Temperature | Elevated temperatures can provide sufficient energy for thermal isomerization.[3] Attempt the reaction at a lower temperature to see if the rate of isomerization decreases. |
Problem: Isomerization is occurring during storage.
| Potential Cause | Troubleshooting Step |
| Exposure to Light | Samples stored in clear glass or plastic containers may be undergoing photoisomerization.[5] Transfer the sample to an amber glass vial or a container wrapped in aluminum foil to block UV light. |
| Improper Storage Temperature | While stable at very low temperatures, prolonged storage at room temperature or above can lead to slow thermal isomerization. Store this compound in a cool, dark place, preferably in a refrigerator or freezer rated for flammable materials. |
| Contaminated Storage Vessel | Acidic residues on the surface of the storage container can catalyze isomerization over time. Ensure all storage vessels are thoroughly cleaned, dried, and preferably rinsed with a non-acidic solvent before use. |
Quantitative Data Summary
The following table summarizes key physical and thermodynamic properties of 2-butene isomers.
| Property | This compound | trans-2-Butene | 1-Butene |
| Boiling Point (°C) | 3.7[14] | 0.9[12] | -6.3 |
| Heat of Hydrogenation (kJ/mol) | -119[1] | -115[1] | -126 |
| Relative Stability | Less Stable | More Stable[1] | Least Stable[2] |
| Thermodynamic Difference (vs. trans) | +2.8 to 4 kJ/mol[1][9] | 0 | +11 kJ/mol (approx.) |
Key Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
This protocol outlines best practices to maintain the isomeric purity of this compound.
Materials:
-
Certified >99% pure this compound
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Refrigerator or freezer (explosion-proof recommended)
Procedure:
-
Procurement: Obtain this compound from a reputable supplier with a certificate of analysis indicating high isomeric purity.
-
Inert Atmosphere: Upon receipt, if the sample will be opened and used multiple times, flush the headspace of the container with an inert gas like argon or nitrogen before resealing. This displaces oxygen and moisture, which can contribute to degradation pathways.
-
Light Protection: Always store the compound in an amber glass vial or a light-blocking container to prevent photoisomerization.[5]
-
Temperature Control: Store the sealed container in a cool, dark environment. For long-term storage, a refrigerator at 4°C is recommended.
-
Avoid Contamination: Use clean, dry glassware and syringes when handling the compound. Avoid introducing any acidic impurities, which can act as catalysts for isomerization.[3]
Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)
This protocol provides a general methodology for quantifying the isomeric ratio of a 2-butene sample.
Equipment & Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for volatile hydrocarbon separation (e.g., PLOT column)
-
High-purity carrier gas (Helium or Hydrogen)
-
Certified standards of this compound, trans-2-butene, and 1-butene
-
Gas-tight syringe for sample injection
Procedure:
-
Instrument Setup:
-
Install an appropriate capillary column.
-
Set the carrier gas flow rate according to the manufacturer's recommendation.
-
Establish a temperature program. A typical starting point could be:
-
Initial Temperature: 35°C, hold for 3 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/minute.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
-
-
Standard Calibration:
-
Prepare known mixtures of the butene isomers to create a calibration curve.
-
Inject a small, precise volume (e.g., 0.1 - 1.0 µL) of each standard to determine their respective retention times and response factors.
-
-
Sample Analysis:
-
Inject the same volume of the unknown this compound sample into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to this compound, trans-2-butene, and other isomers based on the retention times established from the standards.
-
Integrate the area under each peak.
-
Calculate the percentage of each isomer in the sample using the peak areas and response factors. The relative percentage is often sufficient for determining purity.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound isomerization.
Caption: Factors that trigger the isomerization of this compound.
Caption: Workflow for troubleshooting unwanted isomerization.
Caption: Logical relationships between preventative measures and causes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the order of stability for I 1butene II cis class 12 chemistry CBSE [vedantu.com]
- 3. digipac.ca [digipac.ca]
- 4. Solved PHOTOISOMERIZATION AND THERMAL ISOMERIZATION OF THE | Chegg.com [chegg.com]
- 5. uregina.ca [uregina.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. 2-Butene - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimizing Cis-2-Butene Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-butene. The primary focus is on the selective hydrogenation of 2-butyne, a common and effective method for obtaining the desired cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the stereoselective synthesis of this compound is the partial hydrogenation of 2-butyne.[1][2][3][4] This reaction utilizes a "poisoned" catalyst that facilitates the addition of hydrogen to one face of the alkyne (syn-addition), resulting in the formation of the cis-alkene.[1][5][6]
Q2: What are the recommended catalysts for this compound synthesis?
The two most common catalysts for this transformation are Lindlar's catalyst and the P-2 nickel catalyst (also known as nickel boride or Ni₂B).[1][7][8]
-
Lindlar's Catalyst: This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or sometimes barium sulfate) and "poisoned" with substances like lead acetate and quinoline.[1][5][9] The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to butane.[6][10]
-
P-2 Nickel Catalyst: This is another heterogeneous catalyst, typically prepared in situ from nickel(II) acetate and sodium borohydride.[7][10] It offers a good alternative to Lindlar's catalyst and also promotes the formation of cis-alkenes with high purity.[7]
Q3: Why is a "poisoned" catalyst necessary?
A poisoned catalyst is crucial for achieving high selectivity for the cis-alkene.[5][6] Standard hydrogenation catalysts like palladium on carbon (Pd/C) are too active and will readily reduce the alkyne all the way to the corresponding alkane (butane in this case).[11] The poisons in Lindlar's catalyst, such as lead and quinoline, reduce the catalyst's activity, allowing the reaction to be stopped at the alkene stage.[1][5][6]
Q4: What is the expected stereochemistry of the product?
When using Lindlar's catalyst or a P-2 nickel catalyst, the hydrogenation of 2-butyne proceeds via syn-addition, where both hydrogen atoms add to the same side of the triple bond. This mechanism exclusively yields this compound.[1][5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of 2-butyne | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Presence of catalyst inhibitors in the starting material or solvent. | 1. Use fresh or properly stored catalyst. For P-2 catalyst, ensure it is freshly prepared. 2. Increase hydrogen pressure (typically 1 atm is sufficient, but can be slightly increased).[5] 3. Gradually increase the reaction temperature (often run at room temperature).[1] 4. Purify the 2-butyne and solvent before use. |
| Formation of trans-2-butene | Isomerization of this compound. This is generally not a significant issue with standard Lindlar or P-2 catalysts under typical conditions. | This is highly unlikely under standard partial hydrogenation conditions designed for cis-alkene synthesis. If observed, verify the catalyst and reaction conditions. For trans-alkene synthesis from an alkyne, a dissolving metal reduction (e.g., Na/NH₃) is used.[1][11] |
| Formation of butane (over-reduction) | 1. Catalyst is too active (not sufficiently "poisoned"). 2. Reaction time is too long. 3. High hydrogen pressure or temperature.[12] | 1. If using Lindlar's catalyst, consider adding a small amount of quinoline to further moderate its activity.[7] Ensure the catalyst is from a reliable source. 2. Monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the starting material is consumed. 3. Reduce the hydrogen pressure and/or reaction temperature. |
| Inconsistent reaction yields | 1. Variations in catalyst activity from batch to batch. 2. Inconsistent reaction setup and conditions. 3. Impurities in reagents or solvents. | 1. Test a small batch of a new catalyst to determine its optimal performance. 2. Standardize the experimental protocol, including solvent volume, catalyst loading, and stirring rate. 3. Use high-purity reagents and solvents. |
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Yield (%) | Typical cis (Z) Selectivity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar's Catalyst (5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline) | 85-98%[7] | >95%[7] | H₂ (1 atm), Room Temperature, Various solvents (e.g., Hexane, EtOAc, EtOH)[1][7] | Well-established, reliable, high yields.[7] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction.[7] |
| P-2 Nickel Catalyst (Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine) | 80-95% | >98% | H₂ (1 atm), Room Temperature, Typically in Ethanol | Lead-free, high cis-selectivity. | Catalyst is air-sensitive and prepared in situ. |
Experimental Protocols
Synthesis of this compound using Lindlar's Catalyst
-
Catalyst Preparation: In a flask suitable for hydrogenation, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% by weight relative to the 2-butyne).
-
Reaction Setup: Seal the flask, evacuate it, and then backfill with an inert gas like nitrogen or argon.
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., ethyl acetate, hexane, or ethanol) via syringe, followed by the 2-butyne substrate. For sensitive substrates, quinoline (1-2 equivalents relative to the lead poison) can be added to further moderate the catalyst's activity.[7]
-
Hydrogenation: Purge the flask with hydrogen gas (a balloon is often sufficient for maintaining a positive pressure of approximately 1 atm).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC) to determine the point at which the 2-butyne has been consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation if necessary.
Synthesis of this compound using P-2 Nickel Catalyst
-
Catalyst Generation: In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. While stirring, add a solution of sodium borohydride (NaBH₄) in ethanol dropwise. The immediate formation of a black precipitate indicates the generation of the P-2 Ni catalyst.[7]
-
Reaction Setup: To the flask containing the freshly prepared catalyst, add the 2-butyne substrate.
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon to maintain a pressure of approximately 1 atm).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature and monitor the reaction's progress until the 2-butyne is consumed.
-
Work-up and Isolation: After the reaction is complete, filter the mixture to remove the catalyst and then remove the solvent under reduced pressure to isolate the this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. What stereoisomers are obtained when 2-butyne undergoes each of t... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. reactionweb.io [reactionweb.io]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
troubleshooting low yields in cis-2-butene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving cis-2-butene. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by reaction type. Each FAQ directly addresses a potential issue and provides a step-by-step troubleshooting guide.
Isomerization Reactions
Q1: My this compound to trans-2-butene isomerization is showing low conversion. What are the likely causes?
Low conversion in this compound isomerization can stem from several factors, primarily related to catalyst activity and reaction equilibrium.
Troubleshooting Guide:
-
Catalyst Activity:
-
Verify Catalyst Choice: Acid catalysts are commonly used for this isomerization. Ensure the chosen catalyst (e.g., acid-exchanged smectite-type clays, alumina) is appropriate for the reaction conditions.[1]
-
Check for Deactivation: Over time, catalysts can become deactivated. If you are reusing a catalyst, consider regeneration or using a fresh batch. For instance, alumina-based catalysts can have a high deactivation rate.[2]
-
Ensure Proper Catalyst Loading: Insufficient catalyst will lead to a slow reaction rate and incomplete conversion.
-
-
Reaction Conditions:
-
Temperature: While heat can drive the isomerization, ensure the temperature is optimal.[3] High temperatures can sometimes lead to unwanted side reactions like cracking, which produces propylene and methane.[1]
-
Reaction Time: The reaction may not have reached equilibrium. Try extending the reaction time and monitoring the product mixture periodically to see if the conversion increases.
-
-
Equilibrium Considerations:
-
The isomerization of this compound to trans-2-butene is a reversible reaction that reaches an equilibrium.[2][3] trans-2-Butene is thermodynamically more stable, so the equilibrium will favor its formation.[1] However, the equilibrium mixture will still contain some this compound. Check the expected equilibrium concentrations for your reaction temperature.
-
Hydrogenation Reactions
Q2: I'm experiencing low yields in the hydrogenation of this compound to butane. What should I investigate?
Low yields in hydrogenation are often linked to catalyst issues, impurities, or suboptimal reaction conditions. A competing side reaction is the isomerization of this compound to trans-2-butene.[4]
Troubleshooting Guide:
-
Catalyst Deactivation:
-
Poisoning: The catalyst (e.g., Palladium, Platinum) is highly susceptible to poisoning.[4] Impurities in the this compound feed, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur compounds, carbon monoxide, and halides.[5]
-
Coking/Carbonaceous Deposits: At certain temperatures, hydrocarbon species can accumulate on the catalyst surface, blocking active sites.[4] This is a known issue on palladium catalysts.[4]
-
-
Substrate and Reagent Purity:
-
Purity of this compound: Ensure the starting material is free from impurities that could act as catalyst poisons.
-
Hydrogen Gas Quality: Use high-purity hydrogen gas. Even trace amounts of contaminants can affect catalyst performance.[5]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. Increasing the pressure generally increases the rate of hydrogenation.[5]
-
Temperature: Low temperatures (e.g., 190-210 K) can lead to rapid catalyst poisoning and cessation of the reaction.[4] Conversely, excessively high temperatures can promote side reactions or catalyst decomposition.[5]
-
Solvent Choice: The solvent can influence catalyst activity and stability. Ensure you are using a dry, degassed, and appropriate solvent.
-
Metathesis Reactions
Q3: The yield of propene from the metathesis of ethene and this compound is lower than expected. What could be the problem?
Low yields in butene metathesis are frequently due to catalyst deactivation and the formation of byproducts from side reactions.
Troubleshooting Guide:
-
Catalyst Deactivation:
-
Coke Formation: Oligomerization of butene on the catalyst surface can lead to the formation of coke, which blocks active sites. This is a common issue with catalysts like MoH-beta-Al2O3.[6]
-
Poisoning by Water: Water is a known poison for many metathesis catalysts, including tungsten-based systems.[6] It can lead to the irreversible deactivation of active species.[6]
-
Catalyst Instability: Some catalysts are not stable at higher temperatures. For example, certain rhenium catalysts show severe deactivation above 400 °C.[6]
-
-
Side Reactions:
-
Isomerization: Isomerization of this compound to other butene isomers can occur, which may have different reactivities in the metathesis reaction.[6]
-
Self-Metathesis: Self-metathesis of 2-butene can occur, leading to the formation of pentene and other undesired byproducts, which reduces the selectivity for propene.[6]
-
-
Reaction Conditions:
Halogenation Reactions
Q4: In the bromination of this compound, I am getting a complex mixture of products instead of the expected dibromobutane. Why is this happening?
While the addition of bromine to this compound is a stereospecific reaction that should yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, side reactions can lead to other products.[7][8][9]
Troubleshooting Guide:
-
Reaction Mechanism and Stereospecificity:
-
Potential Side Reactions:
-
Solvent Participation: If a nucleophilic solvent (e.g., water, alcohol) is present, it can attack the bromonium ion intermediate, leading to the formation of halohydrins or bromoethers instead of the desired dibromoalkane.
-
Radical Halogenation: Under UV light or at high temperatures, a radical substitution reaction can occur, especially at the allylic position, leading to brominated butenes.
-
Rearrangements: While less common with this substrate, carbocation rearrangements can occur if a true carbocation intermediate is formed, which can happen under certain acidic conditions.
-
-
Purity of Starting Materials:
-
Impurities in the this compound or the bromine could lead to unexpected side reactions.
-
Data Presentation
Table 1: Influence of Catalyst on this compound Isomerization
| Catalyst System | Max. Conversion of this compound (%) | Max. Conversion of trans-2-butene (%) | Primary Side Products | Reference |
| Acid-activated clay (F24) | ~75 | ~53 | Propylene, Methane (from cracking) | [1] |
| Acid-activated clay (F124) | ~75 | ~53 | Propylene, Methane (from cracking) | [1] |
| Al³⁺ exchanged clay | Lower than acid clay | Lower than acid clay | Cracking products | [1] |
| Ni²⁺ exchanged clay | Lower than acid clay | Lower than acid clay | Cracking products | [1] |
Table 2: Kinetic Data for the Isomerization of this compound
| Trial | Initial P(this compound) (torr) | Volume (L) | Temperature (K) | Half-life (s) |
| 1 | 300 | 2.00 | 350 | 100 |
| 2 | 600 | 2.00 | 350 | 100 |
| 3 | 300 | 4.00 | 350 | 100 |
| 4 | 300 | 2.00 | 365 | 50 |
| This reaction is first order, as the half-life is independent of the initial reactant concentration at a constant temperature.[10] |
Experimental Protocols
Protocol 1: Cross-Metathesis of Methyl Oleate with this compound-1,4-diyl Diacetate
This protocol is adapted from a study on the cross-metathesis of an oleochemical with a functionalized butene derivative.[11]
Materials:
-
Methyl oleate
-
This compound-1,4-diyl diacetate
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst)
-
Toluene (anhydrous)
-
Flame-dried Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), charge the tube with methyl oleate (0.17 mmol, 1 equivalent) and this compound-1,4-diyl diacetate (2-10 equivalents).
-
Dilute the mixture with anhydrous toluene to a total weight of 1.250 g.
-
Add the solid metathesis catalyst (0.1–2.0 mol %) to the reaction mixture.
-
Stir the reaction mixture magnetically at the desired temperature (e.g., 20–50 °C) for the specified time (e.g., 1–9 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Upon completion, quench the reaction and purify the products as required.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: Reaction pathway for the bromination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Butene Isomerization Technologyï¼1ï¼-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. digipac.ca [digipac.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A kinetic study on the conversion of this compound with deuterium on a Pd/Fe3O4 model catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. allen.in [allen.in]
- 9. testbook.com [testbook.com]
- 10. secure-media.collegeboard.org [secure-media.collegeboard.org]
- 11. The cross-metathesis of methyl oleate with this compound-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Hydrogenation of cis-2-Butene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve selectivity in cis-2-butene hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the catalytic hydrogenation of this compound? The catalytic hydrogenation of this compound typically results in two main products: n-butane, from the complete hydrogenation of the double bond, and trans-2-butene, from cis-trans isomerization. The goal of selective hydrogenation is to control the reaction conditions and catalyst choice to favor one product over the other.
Q2: Which catalysts are most commonly used for this compound hydrogenation? Palladium (Pd) and Platinum (Pt) are highly effective and commonly used catalysts for alkene hydrogenation.[1] The catalyst support material (e.g., alumina, silica, calcium carbonate, or silicon carbide) and the presence of modifiers can significantly influence the reaction's selectivity.[2][3][4] For instance, the Lindlar catalyst (Pd/CaCO₃ poisoned with lead) is a well-known example where modifiers are used to control selectivity in alkyne hydrogenation.[5]
Q3: How does temperature affect the selectivity of this reaction? Temperature is a critical parameter. At lower temperatures (e.g., 190-210 K), both hydrogenation and isomerization can occur on a clean catalyst surface, but the catalyst may deactivate quickly due to the buildup of hydrocarbon species.[6] At higher temperatures (above 250 K), a sustained catalytic activity is often observed, which may favor the isomerization pathway to trans-2-butene.[6]
Q4: What is the role of the catalyst surface and carbonaceous deposits? The condition of the catalyst surface is crucial for selectivity. The accumulation of carbonaceous deposits can alter the catalytic activity.[6] Interestingly, studies have shown that certain highly dehydrogenated carbon fragments pre-adsorbed on the surface can induce persistent catalytic activity for hydrogenation, highlighting the complex role these deposits play.[6]
Q5: Can the solvent influence reaction selectivity? Yes, particularly in liquid-phase hydrogenation. The choice of solvent can affect hydrogen solubility and may interact with the catalyst surface, thereby influencing reaction kinetics and selectivity.[2][5] For example, in the hydrogenation of a related compound, 2-butene-1,4-diol, water as a solvent was found to improve activity and selectivity towards the fully hydrogenated product while suppressing side reactions.[2]
Troubleshooting Guide
Problem: Low selectivity for n-butane; excessive isomerization to trans-2-butene is observed.
-
Possible Cause 1: Reaction Temperature is too high.
-
Solution: Higher temperatures can favor isomerization.[6] Try decreasing the reaction temperature in increments of 10-20°C to find an optimal balance between reaction rate and selectivity for hydrogenation.
-
-
Possible Cause 2: Hydrogen pressure is too low.
-
Solution: The relative surface coverage of hydrogen and the alkene is a key factor. An insufficient concentration of adsorbed hydrogen may limit the hydrogenation rate relative to isomerization. Increase the hydrogen pressure to favor the hydrogenation pathway.
-
-
Possible Cause 3: Catalyst choice favors isomerization.
-
Solution: The catalyst's acidic or basic properties can influence the reaction pathway. Acidic supports or the addition of a proton source can promote isomerization.[2] Consider using a catalyst with a more neutral or basic support. Modifiers can also be used; for example, adding ammonia has been shown to enhance selectivity by competitively adsorbing on the catalyst surface in related reactions.[3]
-
Problem: Catalyst deactivates quickly.
-
Possible Cause 1: Poisoning by surface deposits.
-
Solution: At low temperatures, the accumulation of hydrocarbon species can poison the catalyst surface.[6] If operating at low temperatures, consider pulsing the reactants or running the reaction for shorter durations. Alternatively, running the reaction at a slightly higher temperature might prevent the accumulation of poisoning species, although this may affect selectivity.[6]
-
-
Possible Cause 2: Impurities in the feed gas.
-
Solution: Ensure high-purity hydrogen and this compound are used. Contaminants like sulfur compounds or carbon monoxide can irreversibly poison noble metal catalysts. Use appropriate gas purifiers on the feed lines.
-
Data Presentation: Catalyst Performance
While specific quantitative data for this compound is highly dependent on the exact experimental setup, the following table presents performance data for various palladium and platinum catalysts in the selective hydrogenation of 2-butyne-1,4-diol, a structurally similar reaction. This illustrates how catalyst and support choices affect conversion and selectivity.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 2-Butene-1,4-diol (%) | Reference |
| 1% Pd | CaCO₃ | 30 | - | Methanol | - | ~100 (with NH₃ additive) | [3] |
| 1% Pd | Carbon | - | - | - | 100 | 70 | [3] |
| 0.5 wt% Pt | SiC | - | - | - | 96 | ~96 | [4] |
| Pd | SiO₂-Schiff base | 50 | 2 | Aqueous | 95.2 | 100 | [2] |
Table 1: Comparative performance of various catalysts in the selective hydrogenation of 2-butyne-1,4-diol. Selectivity here refers to the partial hydrogenation product, analogous to achieving selectivity for butene isomers over butane.
Experimental Protocols
General Protocol for Gas-Phase Hydrogenation of this compound
This protocol outlines a general procedure for a gas-phase hydrogenation experiment in a fixed-bed flow reactor.
1. Materials and Equipment:
-
Catalyst (e.g., 0.5% Pd/Al₂O₃)
-
Fixed-bed flow reactor system
-
High-purity gases: this compound (in a balance of an inert gas like N₂ or Ar), H₂, N₂ (for purging and activation)
-
Mass flow controllers (MFCs) for precise gas control
-
Temperature controller and furnace
-
Gas chromatograph (GC) with a suitable column (e.g., PLOT Al₂O₃/KCl) and detector (FID or TCD) for product analysis.
2. Catalyst Activation (Pre-treatment):
-
Load the desired amount of catalyst into the reactor.
-
Purge the system with an inert gas (N₂) at a flow rate of 50 mL/min for 30 minutes to remove air.
-
Heat the catalyst under a flow of H₂ (e.g., 30 mL/min) to a specified reduction temperature (e.g., 300°C, consult catalyst specifications) and hold for 2-4 hours to reduce the metal oxide precursor to its active metallic state.
-
Cool the reactor to the desired reaction temperature under the H₂ flow.
3. Reaction Procedure:
-
Set the reactor temperature to the desired value (e.g., 50°C).
-
Set the H₂ and this compound/N₂ gas flows using the MFCs to achieve the desired molar ratio (e.g., H₂/butene ratio of 10:1).
-
Allow the reaction to stabilize for at least 30-60 minutes.
-
Analyze the reactor effluent stream using an online GC to determine the concentrations of this compound, trans-2-butene, n-butane, and any other byproducts.
-
Repeat the analysis at different temperatures, pressures, or flow rates to study their effect on conversion and selectivity.
4. Product Analysis:
-
Calculate the conversion of this compound and the selectivity for each product using the following formulas:
-
Conversion (%) = ([this compound]in - [this compound]out) / [this compound]in * 100
-
Selectivity for Product X (%) = [Product X]out / ([this compound]in - [this compound]out) * 100
-
Visualizations: Workflows and Reaction Pathways
The following diagrams illustrate key processes and relationships in this compound hydrogenation.
Caption: Reaction pathways for this compound on a catalyst surface.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial cis-2-Butene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing common impurities from commercial cis-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound is typically a mixture of C4 hydrocarbons. The most prevalent impurity is its geometric isomer, trans-2-butene. Other common impurities include 1-butene, isobutene, n-butane, and smaller quantities of butadiene and butyne.[1] Depending on the manufacturing process, trace amounts of other hydrocarbons from C1 to C6 may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: Gas chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for analyzing the purity of this compound and quantifying impurities. A capillary column, such as an Al₂O₃/KCl PLOT column, provides excellent resolution for separating various hydrocarbon impurities.
Q3: Is fractional distillation a viable method for removing trans-2-butene?
A3: Fractional distillation is generally not effective for separating cis- and trans-2-butene due to their very close boiling points (this compound: 3.7 °C; trans-2-butene: 0.9 °C). While it can be used to remove impurities with significantly different boiling points, such as butane, it is not practical for isomer separation in a standard laboratory setting.
Q4: What is the most suitable purification method for obtaining high-purity this compound in a laboratory setting?
A4: For obtaining high-purity this compound on a laboratory scale, preparative gas chromatography (pGC) is often the most effective method. It allows for the separation of compounds with very close boiling points, including geometric isomers. For removing specific types of impurities, other techniques like extractive distillation or the use of molecular sieves can be employed.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a colorless, highly flammable liquefied gas.[2] It forms explosive mixtures with air. All work should be conducted in a well-ventilated fume hood, and sources of ignition such as open flames, sparks, and hot surfaces must be avoided.[1] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Impurity Profile of Commercial this compound
The following table summarizes the typical impurities found in different grades of commercial this compound.
| Impurity | Chemical Formula | Typical Concentration in Technical Grade (95%) | Typical Concentration in High-Purity Grade (≥99%) |
| trans-2-Butene | C₄H₈ | 2-5% | < 0.20% |
| 1-Butene | C₄H₈ | 0.5-2% | < 0.16% |
| Isobutene | C₄H₈ | 0.1-1% | < 0.1% |
| n-Butane | C₄H₁₀ | 0.1-1% | < 0.07% |
| 1,3-Butadiene | C₄H₆ | < 0.1% | < 0.01% |
| Butyne | C₄H₆ | < 0.1% | < 0.01% |
| Water | H₂O | Variable | < 3 ppm |
| Sulfur | S | Variable | < 1 ppm |
Troubleshooting Guides
Preparative Gas Chromatography (pGC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of cis- and trans-2-butene | 1. Inappropriate column stationary phase. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Use a column with a stationary phase that provides good selectivity for butene isomers, such as a highly polar cyano- or phenyl-based phase. 2. Start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min) to maximize separation. 3. Optimize the carrier gas flow rate to achieve the best column efficiency (van Deemter plot). |
| Peak tailing | 1. Active sites in the injector or column. 2. Column overload. | 1. Use a deactivated inlet liner. If the column is old, consider replacing it. 2. Reduce the injection volume or dilute the sample. |
| Low recovery of purified product | 1. Inefficient trapping of the eluting compound. 2. Leaks in the system. | 1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). 2. Check all fittings and connections for leaks. |
Extractive Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Flooding | 1. Excessive vapor flow rate. 2. High reflux ratio. | 1. Reduce the heating rate of the reboiler. 2. Decrease the reflux ratio. |
| Weeping | 1. Low vapor flow rate. | 1. Increase the heating rate of the reboiler to generate more vapor. |
| Poor separation efficiency | 1. Incorrect solvent-to-feed ratio. 2. Insufficient number of theoretical plates in the column. | 1. Adjust the solvent flow rate to optimize the separation. 2. Use a longer packed column or a column with more efficient packing material. |
Experimental Protocols
Protocol 1: Purification of this compound using Preparative Gas Chromatography (pGC)
This protocol is suitable for obtaining high-purity this compound by separating it from its isomers and other close-boiling impurities.
Materials:
-
Commercial-grade this compound
-
Preparative gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID) with a stream splitter
-
Appropriate pGC column (e.g., 10-20% w/w polar stationary phase on a solid support)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Collection traps (U-tubes or similar)
-
Cooling bath (liquid nitrogen or dry ice/acetone)
-
Gas-tight syringe for injection
Procedure:
-
System Preparation: Install the preparative column in the GC. Set the injector, detector, and oven temperatures. A typical starting point would be an injector temperature of 150°C, a detector temperature of 200°C, and an initial oven temperature of 40°C.
-
Carrier Gas Flow: Set the carrier gas flow rate according to the column manufacturer's recommendations.
-
Sample Injection: Using a gas-tight syringe, inject a small volume of the commercial this compound into the GC to obtain an analytical chromatogram.
-
Method Optimization: Identify the peaks corresponding to the impurities and this compound. Optimize the oven temperature program (e.g., a slow ramp of 2°C/min) to achieve baseline separation (Rs > 1.5) between this compound and its closest eluting impurity, typically trans-2-butene.
-
Preparative Run: Once the separation is optimized, increase the injection volume for the preparative run.
-
Fraction Collection: As the peak for this compound begins to elute, place a collection trap cooled in the cooling bath at the column outlet to condense the purified product.
-
Purity Analysis: Analyze a small sample of the collected fraction using analytical GC to confirm its purity.
Protocol 2: Removal of Water using Molecular Sieves
This protocol is designed to dry this compound, removing trace amounts of water.
Materials:
-
Commercial-grade this compound
-
Activated 3A or 4A molecular sieves
-
Drying tube or a packed column
-
Gas dispersion tube (fritted cylinder)
-
Cold bath (e.g., dry ice/acetone)
Procedure:
-
Sieve Activation: Activate the molecular sieves by heating them in a furnace at 200-250°C under a vacuum or a flow of dry nitrogen for at least 4 hours to remove any adsorbed water.
-
Apparatus Setup: Pack a drying tube with the activated molecular sieves. Ensure the setup allows for the passage of gas without significant pressure buildup.
-
Drying Process: Cool the this compound cylinder in a cold bath to liquefy the gas. Slowly pass the liquid this compound through the packed drying tube. Alternatively, for gaseous this compound, bubble the gas through a column containing the activated molecular sieves.
-
Collection: Collect the dried this compound in a clean, dry collection vessel. Ensure the collection setup is protected from atmospheric moisture.
Diagrams
Caption: Workflow for the purification of commercial this compound.
References
Frequently Asked Questions (FAQs) about cis-2-Butene Flammability
For the safe management of cis-2-butene in a laboratory setting, it is imperative to consult the official Safety Data Sheet (SDS) and to adhere strictly to the safety protocols established by your institution's Environmental Health and Safety (EHS) department. The information provided here is intended as a supplementary resource and should not replace official guidelines or professional consultation.
Q1: What are the primary flammability hazards of this compound?
A1: this compound is a highly flammable liquefied gas. Its primary hazards stem from its low flash point, wide explosive limits, and the potential for its vapors to travel to an ignition source and flash back. It is crucial to handle this chemical in a well-ventilated area, away from all potential ignition sources.
Q2: What are the explosive limits of this compound in the air?
A2: The explosive limits of this compound in the air are approximately 1.6% to 10.0% by volume. This means that a mixture of this compound and air within this concentration range can be ignited and result in an explosion.
Q3: What type of fire extinguisher should be used for a this compound fire?
A3: For a fire involving this compound, it is recommended to use a carbon dioxide (CO2) or a dry chemical fire extinguisher. Water may be ineffective in extinguishing the fire and could potentially spread the flammable material. It is critical to stop the flow of gas if it is safe to do so.
Q4: How should this compound be stored in the lab?
A4: this compound should be stored in a cool, dry, well-ventilated area specifically designated for flammable gases. The storage area should be away from heat, sparks, and open flames. Cylinders should be secured in an upright position.
Troubleshooting Guide: Managing this compound Flammability Risks
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Gas leak detected (odor of gasoline/natural gas) | - Faulty cylinder valve- Leaking connection or tubing- Damaged container | 1. Immediately shut off all ignition sources.2. If safe to do so, close the cylinder valve.3. Increase ventilation to the area.4. Evacuate the immediate vicinity.5. Contact your institution's EHS department or emergency response team. |
| Frost formation on cylinder or regulator | - Rapid release of gas causing cooling (Joule-Thomson effect) | 1. This can indicate a high flow rate or a leak.2. Close the cylinder valve.3. Allow the equipment to warm to ambient temperature.4. Check for leaks with a suitable leak detection solution before resuming use. |
| Inconsistent gas flow | - Clogged regulator or tubing- Incorrect pressure settings | 1. Ensure the regulator is appropriate for this compound and is functioning correctly.2. Check for any blockages in the gas lines.3. Verify that the pressure settings are appropriate for the experiment. |
Experimental Protocol: Leak Testing of this compound Gas Lines
Objective: To ensure the integrity of all connections and tubing in a this compound gas delivery system to prevent flammable gas leaks.
Materials:
-
Pressurized cylinder of this compound
-
Regulator approved for flammable gases
-
Tubing and fittings appropriate for this compound
-
Commercial leak detection solution (e.g., Snoop) or a solution of soap and water
Procedure:
-
Ensure the experimental area is well-ventilated and free of ignition sources.
-
Properly connect the regulator to the this compound cylinder.
-
Assemble all tubing and fittings for the experimental setup.
-
With the main cylinder valve still closed, ensure all other valves in the system are closed.
-
Slowly open the main cylinder valve.
-
Adjust the regulator to a low pressure (e.g., 5-10 psig).
-
Apply the leak detection solution to all connections, including the cylinder valve, regulator connections, and all tubing fittings.
-
Observe for the formation of bubbles, which indicates a gas leak.
-
If a leak is detected, immediately close the main cylinder valve.
-
Tighten or replace the leaking fitting.
-
Repeat the leak test until no bubbles are observed.
-
Once the system is confirmed to be leak-free, you may proceed with your experiment, following all other safety protocols.
Visualizations
Caption: The fire triangle illustrating the necessary components for the combustion of this compound.
Technical Support Center: Long-Term Storage and Stabilization of cis-2-Butene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of cis-2-butene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of this compound?
A1: The primary concerns for the long-term storage of this compound are its potential for hazardous polymerization and isomerization to its more stable trans-isomer.[1][2][3][4][5][6] this compound is an extremely flammable gas that can form explosive mixtures with air.[7][8][9][10] Therefore, maintaining the purity and stability of this compound requires careful control of storage conditions and potentially the use of stabilizers.
Q2: What are the ideal storage conditions for this compound?
A2: this compound should be stored as a liquefied gas under pressure in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[7][8][11][12][13][14][15] Storage temperatures should not exceed 52°C (125°F).[9] Cylinders must be stored upright and securely fastened to prevent them from falling over.[11][12][13][16] The storage area should be constructed of non-combustible materials and be segregated from oxidizing agents and other incompatible materials.[8][12][13][15]
Q3: Can this compound isomerize to trans-2-butene during storage?
A3: Yes, this compound can isomerize to the more thermodynamically stable trans-2-butene.[1][2][3][4][6] This process can be accelerated by the presence of acids or catalysts.[1][2][3][6] To minimize isomerization, it is crucial to store this compound in a clean, inert environment.
Q4: What types of materials are compatible with this compound for storage containers?
A4: this compound is typically stored in steel cylinders. For material compatibility, it is recommended to consult standards such as ISO 11114.[8][15] Ensure all fittings and tubing are made of compatible materials to prevent leaks and reactions.
Q5: How can I monitor the purity of my stored this compound?
A5: The purity of this compound and the presence of isomers or degradation products can be monitored using gas chromatography (GC) with a flame ionization detector (FID).[17][18][19] Mass spectrometry can also be used for the simultaneous analysis of butene isomers.[20]
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage of this compound.
Issue 1: Loss of Purity or Presence of trans-2-butene
-
Possible Cause: Isomerization due to acidic contaminants or catalytic activity from the container surface.[1][2][3][6]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the storage temperature is consistently low and the cylinder has not been exposed to heat.
-
Analyze Purity: Use the provided Gas Chromatography (GC) protocol to quantify the purity and determine the concentration of trans-2-butene.
-
Inert Atmosphere: If transferring the gas, ensure the receiving vessel is clean, dry, and purged with an inert gas like nitrogen or argon to remove any acidic residues or air.
-
Issue 2: Pressure Drop in the Cylinder
-
Possible Cause: A leak in the cylinder valve or connections.
-
Troubleshooting Steps:
-
Safety First: Move the cylinder to a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[11]
-
Leak Detection: Apply a soapy water solution to the valve and connections. The formation of bubbles will indicate a leak.[14] Never use an open flame to check for leaks.
-
Tighten Connections: If the leak is from a connection, tighten it using appropriate, non-sparking tools.[10]
-
Contact Supplier: If the valve itself is leaking, do not attempt to repair it. Label the cylinder as faulty and contact your gas supplier for a replacement.
-
Issue 3: Evidence of Polymerization (e.g., clogged valves, solid residue)
-
Possible Cause: Spontaneous polymerization due to exposure to heat, light, air, or the absence of an inhibitor.[5][21]
-
Troubleshooting Steps:
-
Isolate the Cylinder: Safely remove the cylinder from service and store it in a designated, well-ventilated quarantine area.
-
Do Not Use: Do not attempt to use the gas, as the polymer can cause blockages and equipment failure.
-
Consult Safety Data Sheet (SDS): Review the SDS for specific handling procedures for polymerized material.[8][9][10]
-
Contact Supplier/Disposal Service: Inform your supplier and arrange for the safe disposal of the cylinder.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in this compound storage.
Stabilization Techniques
To prevent the unwanted polymerization of this compound during long-term storage, the addition of a polymerization inhibitor is recommended.[21][] These inhibitors function by scavenging free radicals that initiate the polymerization process.[][23]
Table 1: Common Polymerization Inhibitors for Olefins
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), 4-tert-butylcatechol (TBC), Hydroquinone (HQ) | 10 - 100 ppm | Hydrogen transfer to free radicals, creating stable conjugated radicals.[] |
| Amine Compounds | Diethylhydroxylamine (DEHA) | 50 - 200 ppm | Hydrogen transfer to chain radicals; synergistic with oxygen.[] |
| Nitroxide Radicals | TEMPO | 5 - 50 ppm | Scavenges carbon-centered radicals to form stable species.[21] |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage conditions.
Simplified Degradation Pathway of this compound
Caption: Simplified pathways for this compound degradation and the role of inhibitors.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Purity by Gas Chromatography (GC-FID)
This protocol outlines a general method for determining the purity of a this compound sample and quantifying the presence of its trans-isomer and other common impurities.
1. Objective: To separate and quantify the components in a gaseous butene sample.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Packed or Capillary GC column suitable for light hydrocarbon separation (e.g., DB-1 or similar non-polar column).[24]
-
High-purity helium or hydrogen as carrier gas.
-
Gas-tight syringe or a gas sampling valve for sample introduction.[19]
-
Certified gas standards of this compound, trans-2-butene, 1-butene, isobutene, and n-butane.
-
Data acquisition and processing software.
3. GC Operating Conditions (Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1) |
| Injector | Split/Splitless, 200°C, Split ratio 50:1 |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | Initial: 35°C (hold for 5 min), Ramp: 5°C/min to 100°C |
| Detector (FID) | 250°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min |
| Injection Volume | 100 µL (using gas sampling loop) |
4. Procedure:
-
System Preparation: Start the GC and allow the system to stabilize at the initial conditions.
-
Calibration:
-
Inject the certified gas standards individually to determine their retention times.
-
Prepare a calibration mixture with known concentrations of all relevant butene isomers and butane.
-
Inject the calibration mixture multiple times to generate a calibration curve (peak area vs. concentration) for each component.
-
-
Sample Analysis:
-
Carefully draw a representative sample from the this compound cylinder into the gas-tight syringe or load it into the gas sampling valve.[19]
-
Inject the sample into the GC.
-
Record the chromatogram until all components have eluted.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Integrate the area of each peak.
-
Calculate the concentration of each component in the sample using the calibration curves.
-
The purity of this compound is expressed as a percentage of the total peak area.
-
5. Expected Results: A successful separation will show distinct peaks for each butene isomer and any other impurities. The (Z)-isomer (cis) is generally expected to elute before the (E)-isomer (trans) on a non-polar column.[25]
Experimental Workflow for GC Purity Analysis
Caption: A step-by-step workflow for the GC analysis of this compound purity.
References
- 1. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. middlesexgases.com [middlesexgases.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. ehsan.com.pk [ehsan.com.pk]
- 10. airgas.com [airgas.com]
- 11. Safety Measures for Handling and Storing Industrial LPG [supergas.com]
- 12. CCOHS: How to work safely with - Liquefied Petroleum Gas (LPG) [ccohs.ca]
- 13. nfumutual.co.uk [nfumutual.co.uk]
- 14. scribd.com [scribd.com]
- 15. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. benchchem.com [benchchem.com]
- 18. Standard method for analysis of commercial butane-butylene mixtures by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 19. kelid1.ir [kelid1.ir]
- 20. Simultaneous analysis of butene isomer mixtures using process mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. shimadzu.com [shimadzu.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with cis-2-Butene
This technical support center provides troubleshooting guides, experimental data, and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving cis-2-butene. The cis configuration of the methyl groups can significantly impede reagent access to the double bond, leading to low yields, poor selectivity, or catalyst inactivation. This guide focuses on common issues in epoxidation, hydroboration, and hydrogenation reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues encountered during experiments with this compound, offering potential causes and actionable solutions.
Epoxidation Reactions
Question 1: My epoxidation of this compound with a standard peroxyacid (e.g., m-CPBA) is resulting in a low yield of the desired cis-epoxide. What are the likely causes and how can I improve the yield?
Answer: Low yields in the epoxidation of this compound are often a direct consequence of steric hindrance from the two methyl groups on the same side of the double bond. This hindrance slows the reaction rate compared to its trans isomer.[1] Several factors could be contributing to the low yield:
-
Steric Hindrance: The primary issue is the steric clash between the methyl groups of this compound and the approaching bulky peroxyacid.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Reagent Decomposition: Peroxyacids can decompose over time or in the presence of impurities.
-
Product Instability: The resulting epoxide may undergo ring-opening to a diol, especially in the presence of acidic byproducts and water.[2][3]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Due to sterics, the reaction may require a longer duration than for less hindered alkenes. Monitor the reaction progress using TLC or GC to determine the optimal time.
-
Adjust Temperature: While higher temperatures can increase the rate, they may also promote side reactions or reagent decomposition. Attempt the reaction at a controlled low temperature (e.g., 0 °C) first, and only increase if the rate is prohibitively slow.
-
-
Use a Buffered System: The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can catalyze the ring-opening of the epoxide product to an undesired diol.[3] Adding a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can neutralize this acid and protect the epoxide.[3]
-
Consider a More Reactive or Less Hindered Oxidant:
-
Trifluoroperacetic acid (TFPAA): This reagent is more electrophilic and reactive than m-CPBA and may improve yields.
-
Shi Catalyst System: For asymmetric epoxidation, organocatalysts like the Shi catalyst can be effective for certain cis-alkenes, using Oxone® or hydrogen peroxide as the oxidant.
-
-
Ensure Reagent Quality: Use a fresh, verified batch of the peroxyacid. The active oxygen content of peroxyacids can decrease upon storage.
-
Maintain Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water, which can participate in the acid-catalyzed ring-opening of the epoxide.[2][3]
Hydroboration-Oxidation Reactions
Question 2: I am performing a hydroboration-oxidation on this compound, but the regioselectivity is poor, resulting in a mixture of products. How can I improve the selectivity?
Answer: Hydroboration of symmetrically substituted internal alkenes like this compound inherently produces a mixture of organoboranes, as the electronic and steric environments of the two carbons in the double bond are identical.[4][5] The subsequent oxidation then yields a single alcohol product (2-butanol), so regioselectivity is not the primary concern. However, if you are working with an unsymmetrical cis-alkene, steric hindrance is the key to controlling regioselectivity.
-
Primary Issue: For this compound, the addition of borane (BH₃) will occur at either carbon of the double bond with roughly equal probability, leading to the same trialkylborane intermediate.
-
For Unsymmetrical cis-Alkenes: The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond.[4][6]
Troubleshooting Steps for Unsymmetrical cis-Alkenes:
-
Use a Bulkier Borane Reagent: To amplify the steric effects and force the boron to add to the less hindered carbon, replace borane (BH₃-THF) with a sterically demanding borane agent.[6]
-
Control Temperature: Running the reaction at lower temperatures can enhance the kinetic selectivity, favoring the approach of the borane reagent from the less hindered face of the alkene.
Catalytic Hydrogenation
Question 3: My catalytic hydrogenation of this compound is proceeding much slower than expected, or the catalyst appears to be poisoned. What could be the cause?
Answer: While this compound is less stable than trans-2-butene, its hydrogenation can sometimes be complicated by factors related to catalyst surface interactions.[7][8] The cis geometry can influence how the molecule adsorbs onto the catalyst surface.
-
Potential Causes:
-
Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison common hydrogenation catalysts like Palladium or Platinum.
-
Surface Deactivation: Carbonaceous deposits can accumulate on the catalyst surface, blocking active sites and reducing activity over time.[9]
-
Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or the catalyst itself may have low activity (e.g., old or improperly stored).
-
Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the rate at which hydrogen reaches the catalyst surface.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the this compound and solvent are free from potential catalyst poisons. Distillation of the alkene and using high-purity, degassed solvents is recommended.
-
Optimize Catalyst System:
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst (e.g., Pd/C).
-
Use a Fresh Catalyst: Ensure the catalyst has been properly stored under an inert atmosphere and is not expired.
-
-
Enhance Reaction Conditions:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can improve the reaction rate.
-
Improve Agitation: Ensure vigorous stirring to maximize contact between the substrate, hydrogen, and the heterogeneous catalyst.
-
-
Address Surface Deactivation: If sustained catalytic activity is an issue, it may be due to the formation of hydrocarbon fragments on the surface. In some specialized research settings, pre-covering the catalyst with specific carbonaceous deposits has been shown to induce persistent activity, though this is an advanced technique.[9]
Quantitative Data Summary
The following tables provide comparative data for reactions involving butene isomers, highlighting the impact of stereochemistry on reactivity and product distribution.
Table 1: Relative Stability and Reaction Rates of Butene Isomers
| Isomer | Relative Stability | Heat of Hydrogenation (kJ/mol) | Relative Rate of Peroxide Epoxidation |
|---|---|---|---|
| trans-2-Butene | Most Stable[7][10] | -115.5[11] | Slower |
| This compound | Less Stable[7][10] | -119.7[11] | ~20% Faster than trans isomer |
| 1-Butene | Least Stable | -126.8[11] | Varies with conditions |
Note: Despite being less stable, this compound can exhibit higher reactivity in certain addition reactions due to its inherent dipole moment and more accessible electron density.
Table 2: Catalyst Performance in Isomerization of this compound
| Catalyst | Temperature (°C) | Max. Conversion of this compound (%) | Reference |
|---|---|---|---|
| Acid-Activated Clay (F24) | Not specified | ~75% | [12] |
| Al³⁺-Exchanged Clay | Not specified | <75% | [12] |
| ZrO₂@C-500 | Not specified | Not directly stated for cis to trans |[12] |
Detailed Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA with a Bicarbonate Buffer
This protocol is adapted for the epoxidation of a sterically hindered cis-alkene to minimize side reactions.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred alkene solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours.
-
Quenching: Once the reaction is complete, quench the excess peroxyacid by adding 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative (indicates no remaining oxidant).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[3]
-
Wash the organic layer once with brine to aid in phase separation.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
If necessary, purify the crude cis-2,3-epoxybutane by distillation or flash chromatography on neutral silica gel to prevent ring-opening.[3]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key troubleshooting logic and reaction pathways.
Caption: Troubleshooting workflow for low yield in this compound epoxidation.
Caption: Strategy to improve regioselectivity in hydroboration of cis-alkenes.
References
- 1. The greater stability of transbut2ene over cisbut2ene class 12 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 5. Hydroboration - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance for cis-2-Butene Conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic conversion of cis-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products from the catalytic conversion of this compound?
The catalytic conversion of this compound can yield several products depending on the catalyst and reaction conditions. The main reactions are:
-
Isomerization: Conversion to other butene isomers, primarily the thermodynamically more stable trans-2-butene, but also 1-butene.[1]
-
Hydrogenation: In the presence of hydrogen, this compound can be reduced to n-butane.[2]
-
Skeletal Isomerization: Rearrangement of the carbon skeleton to form isobutene, which typically requires catalysts with strong acid sites like certain zeolites.[3]
-
Cracking/Oligomerization: Undesired side reactions that can produce lighter products (like propylene and methane) or heavier molecules, respectively. Cracking is more prevalent with highly acidic catalysts.[3]
Q2: What types of catalysts are most effective for this compound isomerization?
A range of catalysts can be used, with the choice depending on the desired outcome:
-
Solid Acid Catalysts: Materials like zeolites (e.g., ZSM-35, Si-Beta), sulfated zirconia, and acid-activated clays are commonly used for isomerization.[4][5][6][7] The strength and type of acid sites (Brønsted vs. Lewis) are crucial for activity and selectivity.[5] For instance, catalysts with fewer and weaker Brønsted acid sites but many Lewis acid sites can be effective for producing 1-butene from 2-butene.[3]
-
Noble Metal Catalysts: Palladium (Pd) and Platinum (Pt) based catalysts are highly effective, particularly for hydrogenation, but also show activity for isomerization.[8][9] The selectivity between isomerization and hydrogenation on Pd catalysts can be dependent on particle size.[5]
-
Enzymes (Isomerases): In biochemistry, isomerase enzymes facilitate the interconversion of isomers, such as cis-trans isomerization.[10]
Q3: Why is trans-2-butene typically the major product of isomerization?
trans-2-butene is thermodynamically more stable than this compound by approximately 2.8 kJ/mol.[11] This is due to steric strain between the two methyl groups on the same side of the double bond in the cis isomer.[11] When an equilibrium is established using a catalyst, the more stable trans isomer is favored, often resulting in a 76:24 trans:cis ratio at room temperature.[11]
Troubleshooting Guide
Problem 1: Low or rapidly decreasing conversion rate.
This is one of the most common issues and often points to catalyst deactivation.
-
Possible Cause A: Catalyst Deactivation via Coking
-
Identification: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites and pores.[12] This is especially common with acid catalysts. A significant drop in micropore volume, measurable by nitrogen adsorption, can indicate pore blockage.[4]
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition can minimize the rate of coke formation.
-
Catalyst Regeneration: Coke can often be removed by calcination (burning off the coke in a controlled stream of air or oxygen). For some solid acid catalysts, regeneration using supercritical fluids like isobutane has also proven effective.[13][14]
-
-
-
Possible Cause B: Catalyst Deactivation via Sintering or Poisoning
-
Identification: Sintering involves the agglomeration of metal particles (e.g., Cu, Pd) at high temperatures, reducing the active surface area.[12] Poisoning occurs when impurities in the feed stream (e.g., sulfur compounds) irreversibly bind to active sites.
-
Solution:
-
Sintering: Operate at the lowest possible temperature that still provides an acceptable reaction rate. Choose a catalyst support that enhances metal particle stability.
-
Poisoning: Purify the reactant feed to remove potential catalyst poisons.
-
-
-
Possible Cause C: Non-Optimal Reaction Temperature
-
Identification: Isomerization reactions are temperature-dependent. If the temperature is too low, the reaction kinetics will be slow, leading to low conversion.
-
Solution: Gradually increase the reaction temperature while monitoring conversion and selectivity. Be aware that excessively high temperatures can lead to side reactions and faster deactivation.
-
Problem 2: Poor selectivity towards the desired product (e.g., trans-2-butene vs. 1-butene).
Selectivity is dictated by the catalyst's properties and the operating conditions.
-
Possible Cause A: Incorrect Catalyst Choice
-
Identification: The catalyst's structure and acidity are fundamental to its selectivity. For example, the pore structure of zeolites is critical for shape-selective catalysis, preventing side reactions like oligomerization.[4] Silanol nests in Si-Beta zeolites are particularly important for interconversion between n-butene isomers.[5]
-
Solution: Select a catalyst known for the desired transformation. For skeletal isomerization to isobutene, a strong acid catalyst like ferrierite is often used.[3] For positional isomerization to 1-butene, catalysts with specific acid site characteristics, such as ZrO2@C derived from MOFs, have shown high selectivity.[15]
-
-
Possible Cause B: Temperature is not optimized for selectivity.
-
Identification: Temperature affects the rates of different reaction pathways differently. While higher temperatures increase overall conversion, they may favor undesired side reactions like cracking.[3]
-
Solution: Systematically vary the reaction temperature and analyze the product distribution at each point to find the optimal balance between conversion and selectivity for the target product.
-
Performance Data
The choice of catalyst significantly impacts the conversion of butene isomers. The following table summarizes the performance of different acid-exchanged clay catalysts in the isomerization of cis- and trans-2-butene.
| Catalyst Type | Reactant | Max. Conversion (%) |
| Acid-activated Clay (F24, F124) | This compound | ~75% |
| Acid-activated Clay (F24, F124) | trans-2-butene | ~53% |
| Al³⁺-exchanged Clay | This compound | Lower than acid clay |
| Ni²⁺-exchanged Clay | This compound | Approx. equal to Al³⁺ |
| Cr³⁺-exchanged Clay | This compound | Lower than Al³⁺/Ni²⁺ |
| Fe³⁺-exchanged Clay | This compound | Lowest among exchanged |
| Data sourced from studies on smectite-type clays at 300 °C.[3] |
Experimental Protocols
Protocol 1: this compound Isomerization in a Fixed-Bed Reactor
This protocol describes a general procedure for evaluating catalyst performance for gas-phase this compound isomerization.
-
Catalyst Preparation & Loading:
-
Press the catalyst powder into pellets and sieve to obtain a uniform particle size (e.g., 20-40 mesh).
-
Load a specific mass of the sieved catalyst into a fixed-bed reactor tube (e.g., stainless steel or quartz). Quartz wool plugs are used to secure the catalyst bed.
-
-
Catalyst Pre-treatment/Activation:
-
Heat the catalyst under a flow of inert gas (e.g., N₂, Ar) to a specific temperature (e.g., 400-500 °C) for several hours to remove adsorbed water and impurities. For catalysts requiring reduction (e.g., supported metal catalysts), this step would involve flowing H₂ gas.
-
-
Reaction Execution:
-
Adjust the reactor temperature to the desired setpoint (e.g., 300-400 °C).
-
Introduce the reactant gas stream, consisting of a known concentration of this compound diluted in an inert carrier gas (e.g., N₂), at a defined total flow rate. The Weight Hourly Space Velocity (WHSV) should be calculated and controlled.
-
Allow the reaction to stabilize for a period (e.g., 30-60 minutes) before collecting data.
-
-
Product Analysis:
-
Direct the reactor effluent to an online Gas Chromatograph (GC) equipped with a suitable column (e.g., PLOT) and detector (e.g., FID).
-
Analyze the product mixture to quantify the concentrations of this compound, trans-2-butene, 1-butene, n-butane, and any side products.
-
-
Data Calculation:
-
Calculate the conversion of this compound and the selectivity for each product based on the GC analysis results.
-
Visualizations
References
- 1. Butene Isomerization Technologyï¼1ï¼-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Room-temperature isomerization of 1-butene to 2-butene over palladium-loaded silica nanospheres catalyst [ouci.dntb.gov.ua]
- 10. Isomerase - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. inl.elsevierpure.com [inl.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. UiO-66 derived ZrO2@C catalysts for the double-bond isomerization reaction of 2-butene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cis- and Trans-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis-2-butene and trans-2-butene, focusing on key electrophilic addition reactions: hydrogenation, halogenation, and epoxidation. The inherent differences in the spatial arrangement of the methyl groups in these geometric isomers lead to distinct thermodynamic stabilities and, consequently, different reaction kinetics and stereochemical outcomes. This analysis is supported by experimental data to provide a clear understanding of their comparative reactivity.
Executive Summary
In general, this compound is more reactive than trans-2-butene towards electrophilic addition reactions. This is primarily attributed to the higher ground-state energy of the cis isomer due to steric strain between the two methyl groups on the same side of the double bond. The trans isomer, with its methyl groups on opposite sides, is sterically less hindered and therefore more stable. Experimental data, particularly heats of hydrogenation, quantitatively support this stability difference.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the reactivity of cis- and trans-2-butene.
Table 1: Thermodynamics of Hydrogenation
| Isomer | Heat of Hydrogenation (ΔH°hydrog) (kJ/mol) | Heat of Hydrogenation (ΔH°hydrog) (kcal/mol) | Relative Stability |
| This compound | -119[1][2][3] | -28.3[1][3] | Less Stable |
| trans-2-Butene | -115[1][2][3] | -27.4[1][3] | More Stable |
The more negative heat of hydrogenation for this compound indicates that it releases more energy upon conversion to butane, confirming its higher initial energy state compared to the trans isomer.[1][2][3] The energy difference is approximately 4 kJ/mol.[1][3]
Table 2: Kinetics of Gas-Phase Epoxidation with Peroxyl Radicals
| Isomer | Activation Energy (Ea) (kJ/mol) |
| This compound | 22.9 ± 3.8 |
| trans-2-Butene | 24.6 ± 3.8 |
Data for the reaction with acetylperoxyl radical (CH₃C(O)O₂•) at 373 K.
The lower activation energy for the epoxidation of this compound suggests a faster reaction rate compared to trans-2-butene under these conditions.
Reaction-Specific Reactivity Analysis
Catalytic Hydrogenation
Catalytic hydrogenation of alkenes is a syn-addition reaction, where both hydrogen atoms add to the same face of the double bond. Both cis- and trans-2-butene yield the same product, n-butane, upon hydrogenation.
The higher reactivity of this compound in hydrogenation is a direct consequence of its lower stability.[4][5][6] Since it starts at a higher energy level, the activation energy required to reach the transition state is lower than that for the more stable trans isomer, leading to a faster reaction rate.
References
Validating cis-2-Butene Purity: A Comparative Guide to GC-MS and Alternative Methods
In the realms of chemical synthesis, polymer production, and pharmaceutical development, the purity of starting materials is paramount. For a volatile olefin like cis-2-butene, ensuring its isomeric and chemical purity is critical for reaction efficiency, product quality, and safety. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, objectively weighing its performance against other common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] This makes it exceptionally well-suited for analyzing volatile compounds like this compound and its potential impurities. Common impurities in industrial 2-butene mixtures include its geometric isomer, trans-2-butene, as well as butane, 1-butene, isobutene, butadiene, and butyne.[2]
Performance Comparison of Analytical Methods
While GC-MS offers definitive identification, other methods are also employed for purity assessment, each with distinct advantages and limitations. The primary alternative for quantifying volatile hydrocarbons is Gas Chromatography with a Flame Ionization Detector (GC-FID). GC-FID is known for its high precision in quantification of organic compounds, particularly hydrocarbons.[3] Other less common but relevant techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and specialized titration methods.[4][5] The following table summarizes the key performance characteristics of these methods for the analysis of volatile olefins.
| Parameter | GC-MS | GC-FID | ¹H NMR Spectroscopy |
| Primary Use | Identification & Quantification | Quantification | Structural Elucidation & Quantification |
| Selectivity | Very High (Mass Spectra) | Moderate (Retention Time) | High (Chemical Shift) |
| Sensitivity | High (pg to low ng) | Very High (low ng) | Low (µg to mg) |
| Limit of Detection (LOD) | Low | Low | High |
| Limit of Quantification (LOQ) | Low | Low | High |
| Linearity | Good | Excellent | Good |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Throughput | Moderate | High | Low to Moderate |
| Cost (Instrument) | High | Moderate | Very High |
| Key Advantage | Definitive compound identification.[1] | Robustness and wide linear range.[6] | Non-destructive, absolute quantification. |
| Key Disadvantage | Higher cost and complexity.[3] | Does not provide molecular identification.[3] | Lower sensitivity, complex spectra. |
Detailed Experimental Protocol: GC-MS Purity Assay of this compound
This protocol outlines a standard method for the determination of this compound purity and the identification of volatile impurities using a capillary gas chromatograph coupled to a mass spectrometer.
1. Objective: To separate, identify, and quantify this compound and its potential impurities in a gaseous sample.
2. Materials and Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.
-
Capillary Column: A porous layer open tubular (PLOT) column, such as an Agilent CP-Al2O3/KCl (50 m x 0.25 mm, 4.0 µm film thickness), is recommended for resolving light hydrocarbons.[7]
-
Carrier Gas: Helium (99.999% purity or higher).[8]
-
Sample: Gaseous this compound (99%+ purity).
-
Gas Sampling Valves and Syringes: For reproducible injection of gaseous samples.
3. GC-MS Conditions:
-
Injector Temperature: 150 °C
-
Injector Mode: Split (Split ratio of 100:1)
-
Oven Temperature Program:
-
Carrier Gas Flow: Constant flow, 1.0 mL/min.
-
MS Transfer Line Temperature: 230 °C
-
MS Ion Source Temperature: 230 °C[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Full Scan
-
Mass Range: m/z 30-200
4. Procedure:
-
System Preparation: Condition the GC column according to the manufacturer's instructions to ensure a stable baseline.
-
Sample Introduction: Using a gas-tight syringe or a gas sampling valve, inject a fixed volume (e.g., 100 µL) of the this compound sample into the GC injector.
-
Data Acquisition: Initiate the GC-MS run and acquire data for the duration of the temperature program.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Common impurities to screen for include methane, ethane, propane, isobutane, butane, 1-butene, and trans-2-butene.[7][9]
-
Calculate the purity of this compound using the area percent method. The purity is determined by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.
-
5. System Suitability:
-
Inject a known standard mixture of C1-C6 hydrocarbons to verify retention times and system performance before sample analysis.
Visualizing the Workflow and Logic
To better illustrate the processes involved in purity validation, the following diagrams outline the experimental workflow and a decision-making model for selecting the appropriate analytical technique.
Caption: Experimental workflow for this compound purity analysis by GC-MS.
References
- 1. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 2. 2-Butene - Wikipedia [en.wikipedia.org]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. calstatela.edu [calstatela.edu]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
comparing the boiling points of cis- and trans-2-butene
An Objective Comparison of the Boiling Points of Cis- and Trans-2-Butene
This guide provides a detailed comparison of the boiling points of the geometric isomers of 2-butene: cis-2-butene and trans-2-butene. The analysis is supported by experimental data and established chemical principles, offering valuable insights for researchers, scientists, and professionals in drug development and petrochemicals. The isomers, while sharing the same molecular formula (C₄H₈), exhibit distinct physical properties due to their different spatial arrangements.[1][2]
Molecular Structure and Polarity
The fundamental difference between cis- and trans-2-butene lies in the orientation of the methyl groups across the carbon-carbon double bond.[2]
-
This compound: The two methyl groups are positioned on the same side of the double bond. This arrangement breaks the molecular symmetry. The sp² hybridized carbons of the double bond are slightly more electronegative than the sp³ hybridized carbons of the methyl groups, resulting in small bond dipoles. In the cis configuration, these dipoles do not cancel out, leading to a net molecular dipole moment, which makes this compound a polar molecule.[3][4][5]
-
trans-2-Butene: The two methyl groups are on opposite sides of the double bond. This symmetrical arrangement allows the individual bond dipoles to cancel each other out.[2][4] Consequently, trans-2-butene is a nonpolar molecule.[2][3]
The presence of a net dipole moment in the cis isomer is the primary reason for the observed differences in boiling points.[6][7]
Intermolecular Forces and Boiling Point
The boiling point of a substance is determined by the strength of its intermolecular forces; stronger forces require more energy (and thus a higher temperature) to overcome.[6][8]
-
In trans-2-butene , which is nonpolar, the only intermolecular forces present are the relatively weak London dispersion forces.[4]
-
In This compound , the molecules are held together by both London dispersion forces and stronger dipole-dipole interactions due to its polarity.[3][4][8]
Because the combination of London dispersion forces and dipole-dipole interactions in this compound is stronger than the London dispersion forces alone in the trans isomer, this compound has a higher boiling point.[3][7][9]
Quantitative Data Summary
The physical properties of the 2-butene isomers are summarized in the table below. Note the higher boiling point of the cis isomer and the higher melting point of the more symmetrical trans isomer, which can pack more efficiently into a crystal lattice.[10][11]
| Property | This compound ((Z)-but-2-ene) | trans-2-Butene ((E)-but-2-ene) |
| Boiling Point | 3.7 °C (38.7 °F; 276.8 K)[10][12] | 0.9 °C (33.6 °F; 274.0 K)[10] |
| Melting Point | -138.9 °C (-218.0 °F; 134.2 K)[12] | -105.5 °C (-157.9 °F; 167.6 K)[12] |
| Molecular Polarity | Polar[2][3] | Nonpolar[2][3] |
| Primary Intermolecular Forces | London Dispersion, Dipole-Dipole[4] | London Dispersion[4] |
Experimental Protocol: Boiling Point Determination via Thiele Tube
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample, making it suitable for these low-boiling-point compounds.[13]
Apparatus:
-
Thiele Tube
-
Heating oil (e.g., mineral oil)
-
Thermometer (-10 °C to 100 °C range)
-
Small sample vial (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: Fill the small sample vial to about half-full with the 2-butene isomer (in its liquid state, which requires cooling).[13]
-
Capillary Tube Insertion: Place the capillary tube into the vial with its open end down.[13]
-
Assembly: Attach the vial to the thermometer using a small rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[13]
-
Heating: Place the assembly into the Thiele tube, which is filled with heating oil to a level above the side arm. Gently heat the side arm of the Thiele tube. The shape of the tube promotes oil circulation, ensuring uniform heating.[14]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[13]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[13]
-
Pressure Correction: Record the atmospheric pressure. Since boiling points are pressure-dependent, the observed value may need to be corrected to standard pressure (760 mm Hg) using a pressure nomograph if high accuracy is required.[14]
Logical Relationship Diagram
The following diagram illustrates the relationship between molecular geometry, intermolecular forces, and the resulting boiling points of the 2-butene isomers.
Caption: Isomer structure dictates polarity, which determines intermolecular forces and boiling point.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ck12.org [ck12.org]
- 4. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Why does this compound have a higher boiling point than trans-2-bu... | Study Prep in Pearson+ [pearson.com]
- 7. This compound has higher boiling point than the trans-analog. It is becaus.. [askfilo.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. byjus.com [byjus.com]
- 10. grokipedia.com [grokipedia.com]
- 11. organic chemistry - Boiling and melting point of trans- and cis-but-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. 2-Butene - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
Spectroscopic Showdown: A Comparative Guide to Differentiating cis- and trans-2-Butene
For researchers, scientists, and professionals in drug development, the precise identification of geometric isomers is a critical aspect of quality control, reaction monitoring, and stereospecific synthesis. The seemingly subtle difference in the spatial arrangement of atoms between cis- and trans-2-butene gives rise to distinct spectroscopic signatures. This guide provides an objective comparison of the performance of key spectroscopic techniques—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—in differentiating these isomers, supported by experimental data and detailed methodologies.
At a Glance: Key Spectroscopic Differentiators
The primary distinction between cis- and trans-2-butene lies in their molecular symmetry. cis-2-Butene belongs to the C₂ᵥ point group, while trans-2-butene possesses a center of inversion and belongs to the C₂ₕ point group. This fundamental difference in symmetry governs the selection rules for various spectroscopic transitions, leading to unique spectral fingerprints for each isomer. Infrared spectroscopy is particularly powerful in distinguishing the two due to the differing IR activity of key vibrational modes.[1] NMR spectroscopy also offers a clear distinction based on the chemical shifts of the protons and carbon atoms.[1]
Infrared (IR) Spectroscopy: A Tale of Two Symmetries
The difference in symmetry between the two isomers is most pronounced in their infrared spectra.[1] Due to its center of symmetry, certain vibrational modes in trans-2-butene that do not result in a change in the dipole moment are IR-inactive.[2] This is in stark contrast to this compound, where the corresponding vibrations are IR-active.
Key Diagnostic Peaks in IR Spectroscopy:
| Vibrational Mode | This compound (cm⁻¹) | trans-2-Butene (cm⁻¹) | Key Observations |
| =C-H Stretch | ~3020 | ~3020 | Present in both isomers.[1] |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 | Present in both isomers.[1] |
| C=C Stretch | ~1645 (weak to medium) | IR-inactive or very weak | The C=C stretching vibration in the highly symmetrical trans isomer does not cause a change in the dipole moment, making it IR-inactive.[1][2] This is a significant point of differentiation. |
| =C-H Bend (Out-of-Plane) | ~665-730 | ~960-980 | The out-of-plane =C-H bending vibrations are highly characteristic. The cis isomer shows a strong absorption around 700 cm⁻¹, while the trans isomer exhibits a strong band near 960 cm⁻¹.[3][4] |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: As 2-butene is a gas at room temperature, the spectrum is typically acquired in the gas phase using a gas cell with KBr or NaCl windows. Alternatively, a spectrum can be obtained from a condensed liquid film on a cold surface (e.g., a KBr plate cooled with liquid nitrogen).[1]
-
Data Acquisition: The sample is placed in the IR beam path. A background spectrum of the empty gas cell or the cold plate is recorded. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
Raman Spectroscopy: The Other Side of the Vibrational Coin
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For molecules with a center of symmetry like trans-2-butene, the rule of mutual exclusion states that vibrational modes that are IR-active are Raman-inactive, and vice versa.
Key Diagnostic Peaks in Raman Spectroscopy:
| Vibrational Mode | This compound (cm⁻¹) | trans-2-Butene (cm⁻¹) | Key Observations |
| C=C Stretch | ~1658 | ~1674 | The C=C stretch is Raman-active for both isomers but appears at a slightly higher frequency for the trans isomer.[5] |
| =C-H Bend | ~1265 | ~1300 | These bending vibrations also show a shift in frequency between the two isomers. |
Note: The Raman data presented is based on observations in the liquid state.[5]
Experimental Protocol: Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser) and a sensitive detector is used.
-
Sample Preparation: The gaseous butene samples are condensed into a liquid state within a sealed capillary tube for analysis.[5]
-
Data Acquisition: The laser beam is focused on the liquid sample. The scattered light is collected and passed through a monochromator to separate the Raman scattering from the intense Rayleigh scattering. The resulting spectrum displays the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). Polarization measurements can also be performed on the liquid samples to aid in the assignment of vibrational modes.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clear View of the Chemical Environment
Both ¹H and ¹³C NMR spectroscopy can effectively differentiate between cis- and trans-2-butene based on the distinct chemical environments of the nuclei in each isomer.[1]
¹H NMR Spectroscopy
The ¹H NMR spectra for both isomers are relatively simple, each displaying a doublet for the methyl protons and a quartet for the vinylic protons. The key distinguishing feature is the chemical shift.[6]
¹H NMR Chemical Shifts (ppm):
| Protons | This compound (Z-2-butene) | trans-2-Butene (E-2-butene) | Key Observations |
| Methyl (-CH₃) | ~1.54 | ~1.58 | The methyl protons in the trans isomer are slightly more deshielded.[6] |
| Vinylic (=CH) | ~5.37 | ~5.58 | The vinylic protons of the trans isomer experience greater deshielding and thus resonate at a higher chemical shift compared to the cis isomer.[6] This is a reliable point of differentiation. |
¹³C NMR Spectroscopy
Due to the symmetry of both molecules, their ¹³C NMR spectra each show only two signals. Again, the chemical shifts are the deciding factor for identification.[1]
¹³C NMR Chemical Shifts (ppm):
| Carbon | This compound (Z-2-butene) | trans-2-Butene (E-2-butene) | Key Observations |
| Methyl (-CH₃) | ~12 | ~17 | The methyl carbons in the trans isomer are significantly more deshielded than in the cis isomer.[7] |
| Vinylic (=CH) | ~124 | ~126 | The vinylic carbons also show a difference in chemical shift, with those of the trans isomer appearing further downfield.[7] |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation: The gaseous butene is bubbled through or condensed into a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6][7] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[6][7]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, a pulse sequence is applied to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Visualizing the Logic of Differentiation
The following diagrams illustrate the workflow for spectroscopic differentiation and the structural basis for the observed spectral differences.
Caption: Workflow for the spectroscopic differentiation of cis- and trans-2-butene.
Caption: Comparison of the molecular symmetry and dipole moments of cis- and trans-2-butene.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Is trans-2-butene IR active with regard to its C=C bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. quora.com [quora.com]
- 5. Raman Spectra of Cis- and Trans-2-Butene in the Gaseous and Liquid States* [opg.optica.org]
- 6. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Butene Isomer Stability: A Computational and Experimental Overview
In the realm of organic chemistry, the seemingly subtle differences between isomers can lead to significant variations in their physical and chemical properties. This guide provides a detailed comparison of the relative stabilities of three butene isomers—1-butene, cis-2-butene, and trans-2-butene—supported by both computational and experimental data. Understanding these stability differences is crucial for researchers and professionals in fields ranging from catalysis to drug development, where isomeric purity can dictate reaction outcomes and biological activity.
The stability of these isomers is primarily governed by two key factors: hyperconjugation and steric hindrance. Hyperconjugation involves the stabilizing interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. Generally, more substituted alkenes are more stable due to a greater number of hyperconjugative interactions. Steric hindrance, on the other hand, refers to the repulsive forces between bulky groups in close proximity, which can destabilize a molecule.
Quantitative Stability Analysis
The relative stabilities of the butene isomers can be quantified through both computational and experimental methods. Below is a summary of data obtained from computational chemistry and experimental heat of hydrogenation measurements.
Table 1: Computational Analysis of Butene Isomer Stability
| Isomer | Computational Method | Basis Set | Absolute Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| trans-2-Butene | DFT (B3LYP) | 6-311++G(d,p) | -157.27461287 | 0.00 |
| This compound | DFT (B3LYP) | 6-311++G(d,p) | -157.27264225 | 1.24 |
| 1-Butene | DFT (B3LYP) | 6-311++G(d,p) | -157.26971212 | 3.08 |
Data sourced from a computational study by S. Mary et al.[1]
Table 2: Experimental Analysis of Butene Isomer Stability via Heat of Hydrogenation
| Isomer | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability (kcal/mol) |
| trans-2-Butene | -115 | -27.4 | 0.0 |
| This compound | -119 | -28.3 | 0.9 |
| 1-Butene | -126 | -30.1 | 2.7 |
Experimental values are commonly cited in organic chemistry textbooks and databases.[2]
The data from both computational and experimental analyses consistently show that trans-2-butene is the most stable isomer, followed by this compound, and then 1-butene as the least stable. This trend can be explained by the interplay of electronic and steric effects. The disubstituted 2-butenes are more stable than the monosubstituted 1-butene due to a greater degree of hyperconjugation.[3] Among the 2-butene isomers, the trans configuration is more stable than the cis because it minimizes steric strain by placing the two methyl groups on opposite sides of the double bond.[4] In the cis isomer, the proximity of the methyl groups leads to steric repulsion, increasing the molecule's overall energy.[4]
Experimental and Computational Methodologies
Experimental Protocol: Catalytic Hydrogenation
The experimental determination of the relative stabilities of butene isomers is commonly achieved through catalytic hydrogenation.
-
Reaction Setup : A known quantity of the alkene isomer is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel. A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.
-
Hydrogenation : The reaction vessel is connected to a hydrogen gas source, and the mixture is subjected to a hydrogen atmosphere, often under pressure. The reaction is typically stirred or agitated to ensure efficient mixing.
-
Calorimetry : The heat released during the hydrogenation reaction (the heat of hydrogenation) is measured using a calorimeter. Since all three butene isomers hydrogenate to the same product, n-butane, the differences in their heats of hydrogenation directly correspond to the differences in their initial stabilities. A more stable isomer will release less heat upon hydrogenation.[2]
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for investigating the relative stabilities of isomers. A typical workflow using Density Functional Theory (DFT) is as follows:
-
Structure Optimization : The three-dimensional structure of each butene isomer is built in silico. A geometry optimization is then performed to find the lowest energy conformation of each molecule. This involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
-
Frequency Calculations : Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Energy Calculation : The absolute electronic energies of the optimized structures are calculated. The relative stabilities of the isomers are then determined by comparing their total energies (including ZPVE and thermal corrections). The isomer with the lowest total energy is the most stable. The calculations cited in Table 1 employed the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and well-validated combination for organic molecules.[1]
Visualizing Butene Isomer Stability
The logical relationship of butene isomer stability, as determined by both computational and experimental data, is illustrated in the following diagram.
Caption: Relative stability of butene isomers.
References
A Comparative Guide to the Polymerization of cis-2-Butene and Isobutylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of cis-2-butene and isobutylene, two isomeric C4 alkenes. While both molecules share the same chemical formula, their structural differences lead to vastly different outcomes in polymerization reactions. This document summarizes key performance indicators, details experimental methodologies, and visualizes reaction pathways to aid researchers in selecting the appropriate monomer for their specific applications.
Monomer Structure and Reactivity: A Tale of Two Isomers
The core difference between this compound and isobutylene lies in the position of the double bond and the substitution pattern of the carbon atoms involved.
-
Isobutylene (2-methylpropene): Possesses a terminal double bond with two methyl groups on one of the unsaturated carbons. This structure is highly favorable for cationic polymerization as it leads to the formation of a stable tertiary carbocation upon initiation.
-
This compound: Features an internal double bond with a methyl group on each of the unsaturated carbons, positioned on the same side of the double bond. This internal, sterically hindered nature of the double bond significantly reduces its reactivity in most polymerization methods.
This fundamental structural disparity dictates their polymerization behavior. Isobutylene readily undergoes cationic polymerization to form high molecular weight polymers.[1][2] In stark contrast, this compound is a reluctant participant in polymerization, often yielding only low molecular weight oligomers under similar conditions.[3][4]
Polymerization Methods and Performance
Cationic Polymerization
Cationic polymerization is the most common and effective method for polymerizing isobutylene.[1] The reaction proceeds through a carbocationic intermediate, and the stability of this intermediate is paramount.
Isobutylene: The initiation of isobutylene with a Lewis acid or a protic acid generates a stable tertiary carbocation, which readily propagates by adding to other isobutylene monomers. This results in the efficient formation of high molecular weight polyisobutylene (PIB).[5]
This compound: The cationic polymerization of this compound is significantly less efficient. The secondary carbocation formed upon initiation is less stable than the tertiary carbocation from isobutylene. Furthermore, the internal double bond is sterically hindered, impeding the approach of the growing polymer chain. Studies have shown that isobutylene can be over 294 times more reactive than this compound in cationic polymerization.[6] The reaction is often accompanied by isomerization to the more stable trans-2-butene and 1-butene.[3]
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are typically employed for the polymerization of α-olefins (terminal alkenes).[7][8]
Isobutylene: Due to the presence of two methyl groups on one of the double-bonded carbons, isobutylene does not typically undergo Ziegler-Natta polymerization.
This compound: As an internal olefin, this compound is also a poor substrate for Ziegler-Natta catalysts. The steric hindrance around the double bond prevents effective coordination and insertion into the growing polymer chain.[4] While some studies have explored the copolymerization of 2-butene isomers, homopolymerization to high molecular weight is not a typical outcome.
Quantitative Data Summary
The following table summarizes the key differences in the polymerization performance of isobutylene and this compound based on available data.
| Parameter | Isobutylene | This compound | Reference(s) |
| Predominant Polymerization Mechanism | Cationic | Cationic (inefficient) | [1][3] |
| Relative Reactivity in Cationic Polymerization | High (forms stable tertiary carbocation) | Very Low (forms less stable secondary carbocation, sterically hindered) | [2] |
| Typical Molecular Weight of Polymer | High (can exceed 10^6 g/mol ) | Very Low (oligomers) | [3] |
| Polymer Structure | Linear or branched polyisobutylene | Oligomers, often with isomerized structures | [3] |
| Suitability for Ziegler-Natta Polymerization | Not suitable | Not suitable | [8] |
Experimental Protocols
Cationic Polymerization of Isobutylene
Objective: To synthesize high molecular weight polyisobutylene via cationic polymerization.
Materials:
-
Isobutylene (high purity, dried)
-
Methyl chloride (CH₃Cl, as solvent, dried)
-
Titanium tetrachloride (TiCl₄, as initiator)
-
Methanol (as terminating agent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Dry ice/acetone bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum is purged with dry nitrogen gas.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A calculated amount of dry methyl chloride is condensed into the flask.
-
A known amount of purified isobutylene is then condensed into the flask.
-
The initiator, TiCl₄, is added dropwise to the stirred monomer solution via a syringe.
-
The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
The reaction is terminated by the addition of a small amount of pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polyisobutylene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The molecular weight and polydispersity of the resulting polymer are determined by gel permeation chromatography (GPC).
Attempted Cationic Polymerization of this compound
Objective: To attempt the polymerization of this compound under cationic conditions and analyze the resulting products.
Materials:
-
This compound (high purity, dried)
-
Dichloromethane (CH₂Cl₂, as solvent, dried)
-
Boron trifluoride etherate (BF₃·OEt₂, as initiator)
-
Methanol (as terminating agent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Ice-water bath
Procedure:
-
Follow the same setup and inert atmosphere precautions as described for isobutylene polymerization.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add a measured volume of dry dichloromethane to the flask.
-
Condense a known amount of this compound into the solvent.
-
Slowly add the initiator, BF₃·OEt₂, to the stirred solution.
-
Allow the reaction to proceed for an extended period (e.g., 24 hours), monitoring for any changes in viscosity.
-
Terminate the reaction with chilled methanol.
-
If any precipitate forms, collect and analyze it. More likely, the product will be a low-viscosity oil.
-
Remove the solvent and any unreacted monomer under reduced pressure.
-
Analyze the resulting oligomeric product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the distribution of oligomers and any isomeric byproducts. Analyze the molecular weight distribution using GPC if a sufficient amount of polymer is obtained.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the cationic polymerization of isobutylene and the challenges faced in the polymerization of this compound.
Caption: Cationic polymerization pathway of isobutylene.
Caption: Challenges in the cationic polymerization of this compound.
Conclusion
In the realm of polymerization, the structural nuances between isomers play a critical role. Isobutylene stands out as a highly reactive monomer, particularly in cationic polymerization, due to its ability to form a stable tertiary carbocation. This reactivity allows for the synthesis of high molecular weight polyisobutylene, a commercially significant polymer. Conversely, this compound's internal double bond and the resulting steric hindrance and less stable secondary carbocation intermediate render it largely unreactive in common polymerization techniques. Researchers and professionals seeking to develop polymeric materials should recognize that despite their identical chemical formulas, isobutylene is a prime candidate for creating long-chain polymers, while this compound is generally unsuitable for such applications.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. quora.com [quora.com]
- 5. A [research.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Unveiling the Steric Strain in cis-2-Butene: A Comparative Analysis of Experimental and Theoretical Bond Angles
The inherent steric hindrance in cis-2-butene, arising from the proximity of its two methyl groups, leads to a significant deviation in its C-C=C bond angle from idealized theoretical predictions. This guide provides a comprehensive comparison of the experimentally determined bond angle with values derived from various computational chemistry models, offering researchers and drug development professionals valuable insights into the structural nuances of this fundamental alkene.
The geometry of a molecule is a critical determinant of its physical and chemical properties. In this compound, the positioning of the two methyl groups on the same side of the carbon-carbon double bond introduces steric repulsion, a key factor influencing its molecular structure. This guide delves into the precise measurement of the C-C=C bond angle through gas-phase electron diffraction and contrasts it with theoretical values obtained from Valence Shell Electron Pair Repulsion (VSEPR) theory and a range of quantum mechanical calculations.
Experimental vs. Theoretical Bond Angles: A Quantitative Comparison
The table below summarizes the C-C=C bond angle in this compound as determined by experimental methods and various theoretical models.
| Method | C-C=C Bond Angle (°) | Reference |
| Experimental | ||
| Gas-Phase Electron Diffraction | 125.4 ± 0.4 | [1] |
| Theoretical | ||
| VSEPR Theory | 120 | [2][3][4] |
| Unspecified Computational Method | 127.89 | [5] |
| Unspecified Computational Method | 127.2 | [6] |
As the data illustrates, the experimentally measured C-C=C bond angle of 125.4° is significantly larger than the 120° angle predicted by the simple VSEPR model for sp² hybridized carbon atoms.[1][2][3][4] This discrepancy highlights the limitations of VSEPR theory in accounting for the steric strain imposed by the bulky methyl groups in the cis configuration. More advanced computational methods, though the specific methods for the 127.89° and 127.2° values are not provided in the search results, predict a bond angle that is much closer to the experimental value, underscoring the necessity of sophisticated models for accurate structural prediction.[5][6]
The Rationale Behind the Discrepancy
The deviation from the idealized 120° bond angle is a direct consequence of the steric repulsion between the hydrogen atoms of the two methyl groups in this compound. To alleviate this strain, the molecule distorts its geometry by widening the C-C=C bond angle. This increase in the bond angle allows the methyl groups to be further apart, minimizing their unfavorable interactions.
Caption: Logical relationship between ideal geometry, steric hindrance, and the observed bond angle.
Experimental Protocol: Gas-Phase Electron Diffraction
The experimental determination of the bond angles in this compound was achieved using gas-phase electron diffraction.[1] This technique provides highly accurate data on the geometry of molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the stream of gas molecules.
-
Scattering Pattern: The electrons are scattered by the electric field of the atoms in the this compound molecules, creating a diffraction pattern.
-
Data Collection: The diffraction pattern, consisting of a series of concentric rings, is recorded on a detector.
-
Structural Analysis: The intensity and angular distribution of the scattered electrons are analyzed to determine the interatomic distances and bond angles within the molecule.
Theoretical Methodologies: An Overview
A variety of computational methods are employed to theoretically predict the bond angles of molecules. These methods vary in their level of theory and computational cost.
-
VSEPR Theory: A qualitative model that predicts the geometry of molecules based on the repulsion between electron pairs in the valence shell of the central atom. For the sp² hybridized carbons in this compound, it predicts a trigonal planar geometry with 120° bond angles.[2][3][4]
-
Ab Initio Methods: These are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. Examples include:
-
Hartree-Fock (HF): An early and fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.
-
Møller-Plesset Perturbation Theory (MP2): A method that improves upon the Hartree-Fock method by including electron correlation effects.
-
-
Density Functional Theory (DFT): A class of computational methods that models the electron correlation by using functionals of the electron density. DFT methods are widely used due to their balance of accuracy and computational efficiency. Common functionals include B3LYP and M06-2X.
The specific computational details, such as the basis set used (e.g., 6-31G*, cc-pVTZ), are crucial for the accuracy of the calculated bond angles.
Caption: A simplified workflow for the computational determination of molecular geometry.
References
- 1. scispace.com [scispace.com]
- 2. (Solved) - Take this compound What is the bond angle and molecular geometry... (1 Answer) | Transtutors [transtutors.com]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. Solved Exercise 3. This compound (4 pts.) Heat of formation | Chegg.com [chegg.com]
- 6. butene.html [ursula.chem.yale.edu]
A Comparative Guide to the Reaction Kinetics of cis-2-Butene
This guide provides a detailed comparative analysis of the reaction kinetics of cis-2-butene, focusing on key chemical transformations including hydrogenation, isomerization, and oxidation. It is intended for researchers, scientists, and professionals in drug development who require a concise yet comprehensive understanding of how the stereochemistry of this compound influences its reactivity compared to its isomers, primarily trans-2-butene and 1-butene. The information is supported by experimental data, detailed methodologies, and visual diagrams to elucidate reaction pathways and workflows.
Alkene Stability and Ground-State Energetics
The kinetic behavior of an alkene is fundamentally linked to its ground-state stability. Among the butene isomers, trans-2-butene is the most thermodynamically stable, followed by this compound, with 1-butene being the least stable. The lower stability of this compound compared to its trans isomer is attributed to steric strain between the two methyl groups positioned on the same side of the double bond.[1][2] This difference in stability is quantitatively measured by the heat of hydrogenation (ΔH°hydrog), which is the energy released when an alkene is hydrogenated to its corresponding alkane (butane). A less stable alkene releases more energy upon hydrogenation.
The higher ground-state energy of this compound makes it more reactive than trans-2-butene in many addition reactions, as less energy is required to reach the transition state.[2][3]
Table 1: Thermodynamic Properties and Heats of Hydrogenation for Butene Isomers
| Compound | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
|---|---|---|---|
| trans-2-Butene | -115 | -27.4 | Most Stable |
| This compound | -119 | -28.3 | Intermediate |
| 1-Butene | -126 | -30.1 | Least Stable |
Data sourced from references[1].
Comparative Reaction Kinetics
Catalytic hydrogenation converts alkenes to alkanes through the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction typically proceeds via the Horiuti-Polanyi mechanism, which involves the syn-addition (addition to the same face) of two hydrogen atoms that are adsorbed onto the catalyst surface.[4][5][6]
Due to its higher ground-state energy, this compound generally exhibits a faster hydrogenation rate than trans-2-butene.[3] The steric hindrance in the trans isomer can impede its optimal adsorption onto the catalyst surface, further contributing to its slower reaction rate. At low temperatures (190-210 K) on a clean palladium catalyst, both hydrogenation and isomerization of this compound are observed to be faster than for the trans isomer.[7]
This compound can undergo isomerization to the more stable trans-2-butene, a reaction that can be catalyzed by heat, light, or acid.[8] The reaction is an equilibrium process, with the forward reaction being the conversion of cis to trans and the reverse being trans to cis.[8]
Rf = kf [cis] Rr = kr [trans]
At equilibrium, the forward and reverse rates are equal (Rf = Rr), and the ratio of concentrations is determined by the equilibrium constant (Keq), which is temperature-dependent.[8] Because this compound is less stable, the equilibrium favors the formation of trans-2-butene.[1] Experimental studies have determined the rate constants and activation energy for this unimolecular reaction.
Table 2: Kinetic Parameters for the Isomerization of this compound to trans-2-Butene
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Eₐ (kcal/mol) | Frequency Factor, A (s⁻¹) |
|---|---|---|---|---|
| 480 | 753 | 3.75 x 10⁻⁵ | \multirow{2}{}{62.8} | \multirow{2}{}{6.1 x 10¹³} |
| 550 | 823 | 1.28 x 10⁻³ |
Data sourced from references[9][10]. The activation energy and frequency factor represent the overall process.
The oxidation of this compound can proceed via several pathways depending on the oxidant and reaction conditions.
-
With Potassium Permanganate (KMnO₄): The stereochemistry of the product is highly dependent on the reaction conditions.
-
Cold, dilute, alkaline KMnO₄ leads to syn-dihydroxylation. This compound yields meso-2,3-butanediol.[11]
-
Hot, acidified KMnO₄ is a stronger oxidizing agent that cleaves the carbon-carbon double bond. Both cis- and trans-2-butene yield two molecules of acetic acid, resulting in a loss of initial stereochemical information.[11][12]
-
-
Gas-Phase Oxidation with O₂: Studies of the reaction between 2-butenes and oxygen atoms at room temperature show the formation of a complex mixture of products, including acetaldehyde, propanal, and butene oxides.[13] Notably, cis-trans isomerization is observed to occur during the oxidation process itself.[13] At higher temperatures (e.g., 289°C), the reaction with molecular oxygen can exhibit complex behavior, including the presence of cool flames depending on the reactant ratio.[13]
In atmospheric chemistry, the gas-phase reaction with hydroxyl (OH) radicals is a primary degradation pathway for alkenes. The rate constants for these reactions are crucial for modeling atmospheric composition. Experimental data shows that trans-2-butene reacts slightly faster with OH radicals than this compound.
Table 3: Rate Constants for Gas-Phase Reactions of Butene Isomers with OH Radicals
| Reactant | Rate Constant at 25°C (cm³/molecule-sec) |
|---|---|
| This compound | 5.61 x 10⁻¹¹ (at 1 atm) |
| trans-2-Butene | 6.40 x 10⁻¹¹ (at 1 atm) |
| 1-Butene | 3.14 x 10⁻¹¹ |
Data for 2-butene isomers from NIST [reference similar to 19], 1-butene data for comparison.
Experimental Protocols
The kinetic data presented in this guide are derived from established experimental techniques designed to measure reaction rates, often under gas-phase conditions. Key methodologies include flow reactors and flash photolysis.
Flow reactors are widely used to study gas-phase kinetics at various temperatures and pressures.[14][15]
-
Principle: Reactants are continuously introduced into a tubular reactor, often made of quartz, which is maintained at a constant temperature. The gas mixture flows through the reactor for a defined residence time.
-
Methodology: The reaction is initiated by mixing the reactants at the reactor inlet. As the mixture flows along the reactor, samples can be extracted at different points (or after a fixed residence time at the outlet).
-
Analysis: The composition of the sampled gas is analyzed, typically using techniques like Gas Chromatography (GC) or Mass Spectrometry (MS). By varying the initial concentrations, temperature, and residence time, a detailed kinetic model, including rate constants and reaction orders, can be developed.[14][15]
This is a highly sensitive "pump-probe" technique used to study the kinetics of fast reactions, particularly those involving radical species like the OH radical.[16][17][18]
-
Principle: The technique involves two main light sources: a powerful "pump" flash to create a reactive species and a weaker "probe" beam to monitor its concentration over time.
-
Methodology:
-
Pump: A precursor molecule (e.g., H₂O to generate OH) in a reaction cell is subjected to an intense, short pulse of light (the "flash") from a laser or flash lamp, photolytically generating the radical of interest.[17][19]
-
Reaction: The newly formed radicals begin to react with the substrate molecule (e.g., this compound) present in the cell.
-
Probe: The concentration of the radical is monitored in real-time by resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by the radical, which then fluoresces. A detector (photomultiplier tube) placed perpendicular to the lamp measures the intensity of this fluorescence, which is proportional to the radical concentration.[16]
-
-
Analysis: By recording the decay of the fluorescence signal over time (from microseconds to milliseconds), a pseudo-first-order rate constant for the reaction can be determined.[20]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. organic chemistry - Which has higher rate of hydrogenation - methyl propene or trans-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. orgosolver.com [orgosolver.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. digipac.ca [digipac.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chegg.com [chegg.com]
- 11. quora.com [quora.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. The oxidation of 2-butenes - UBC Library Open Collections [open.library.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Reaction kinetics experiments [dlr.de]
- 16. researchgate.net [researchgate.net]
- 17. Flash photolysis - Wikipedia [en.wikipedia.org]
- 18. vernier.com [vernier.com]
- 19. smashingscience.org [smashingscience.org]
- 20. Flash Photolysis | Chem Lab [chemlab.truman.edu]
A Comparative Guide to Validated Analytical Methods for Butene Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate qualitative and quantitative analysis of butene isomers—1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene)—is critical in various chemical processes, from fuel production to the synthesis of polymers and pharmaceuticals. The structural similarity of these C4 hydrocarbons presents a significant analytical challenge, requiring methods with high resolution and sensitivity. This guide provides an objective comparison of two primary validated analytical techniques: Gas Chromatography (GC) and Process Mass Spectrometry (MS), offering supporting data and detailed experimental protocols to aid in method selection and implementation.
At a Glance: Method Comparison
Two principal methods have demonstrated robust performance for the analysis of butene isomers: Gas Chromatography, particularly with Flame Ionization Detection (GC-FID), and Process Mass Spectrometry.
-
Gas Chromatography (GC) is a powerful separation technique that is well-suited for volatile compounds like butene isomers. The choice of the GC column's stationary phase is paramount for achieving baseline separation of these closely related compounds.
-
Process Mass Spectrometry (MS) offers a rapid, simultaneous analysis of multiple components without prior chromatographic separation. This technique relies on the subtle differences in the mass spectra of the isomers for quantification.
The selection between these methods often depends on the specific application requirements, such as the need for detailed isomer separation, analysis speed, and the complexity of the sample matrix.
Performance Data Summary
The following tables summarize the performance characteristics of Gas Chromatography with different columns and Process Mass Spectrometry for the analysis of butene isomer mixtures.
Table 1: Performance of Gas Chromatography for Butene Isomer Analysis
| Parameter | CP-Al₂O₃/KCl Column | CP-Al₂O₃/Na₂SO₄ Column | General GC-FID Method Validation |
| Separation Principle | Adsorption on a relatively non-polar alumina surface. | Adsorption on a polar alumina surface. | Separation based on boiling point and polarity differences.[1] |
| Elution Order | Isobutane, n-butane, trans-2-butene, 1-butene, isobutene, this compound.[2] | Propane, isobutane, n-butane, trans-2-butene, 1-butene, isobutene, this compound. | Generally, on polar columns, the elution order is 1-butene, trans-2-butene, this compound.[3] |
| Resolution | Baseline separation of C1-C6 hydrocarbons, including butene isomers, is achievable.[4] | Provides additional resolution for separating all C4 isomers compared to less polar columns.[5] | A resolution where the valley between peaks is no less than 50% of the lesser component's peak height is considered satisfactory. |
| Analysis Time | Approximately 20-30 minutes, depending on the complexity of the sample.[2][4] | Approximately 13-22 minutes.[6] | Varies based on column and temperature program. |
| Linearity (R²) | Not explicitly stated in the provided documents. | Not explicitly stated in the provided documents. | ≥ 0.999 for C2-C4 hydrocarbons.[7] |
| Precision (RSD) | Not explicitly stated in the provided documents. | Not explicitly stated in the provided documents. | < 1.0% for C2-C4 hydrocarbons.[7] |
Table 2: Performance of Process Mass Spectrometry for Butene Isomer Mixture Analysis
| Parameter | Performance for a Four-Component Butene Isomer Mixture |
| Linearity (r²) | 0.985 ± 0.002 to 0.986 ± 0.007 |
| Precision (Average Coefficient of Variation) | 5.54% ± 6.66% to 6.72% |
| Accuracy (Root-Mean-Square Error) | 1.86 to 2.43% |
| Limit of Detection (Binary Mixtures) | 0.1% to 10% |
| Principle of Analysis | Based on the assumption that the electron ionization mass spectra of mixtures are linear combinations of the individual component spectra.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is a generalized procedure based on the principles outlined in ASTM D4424 for the analysis of commercial butylene mixtures and application notes for specific PLOT columns.[8]
1. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a gas sampling valve.
-
Data acquisition and processing software.
2. GC Columns:
-
Option 1 (Less Polar): Agilent CP-Al₂O₃/KCl PLOT column (50 m x 0.25 mm ID, 4.0 µm film thickness).[4] This column provides high selectivity for C1-C5 hydrocarbons.[9]
-
Option 2 (Polar): Agilent CP-Al₂O₃/Na₂SO₄ PLOT column (50 m x 0.32 mm ID, 5 µm film thickness). The sodium sulfate deactivation creates a more polar surface, enhancing the retention of unsaturated compounds.[10]
3. Reagents and Materials:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Calibration Gas Standard: A certified gas mixture containing known concentrations of 1-butene, this compound, trans-2-butene, isobutylene, and other relevant C3-C5 hydrocarbons.
4. GC Conditions (Example using CP-Al₂O₃/KCl):
-
Oven Temperature Program: 50°C (hold for 1 min), then ramp to 200°C at 10°C/min.[4]
-
Injector: Split mode, with a temperature of 150°C.
-
Detector Temperature: 250°C.
-
Carrier Gas Flow: Helium at a constant pressure of 220 kPa.[4]
5. Sample Introduction:
-
Ensure the sample is in the gas phase. For liquefied samples, a heated expansion chamber can be used to vaporize a representative aliquot.
-
The gas sample is introduced into the GC via a gas sampling valve with a fixed loop volume.
6. Data Analysis:
-
Identify the peaks based on their retention times by comparing them to the calibration gas standard.
-
Quantify the concentration of each isomer by creating a calibration curve from the analysis of the standard at different concentrations or by using relative response factors.
Process Mass Spectrometry
This protocol is based on a study of the simultaneous analysis of butene isomer mixtures.
1. Instrumentation:
-
A process mass spectrometer with an electron ionization source and a mass analyzer (e.g., quadrupole or magnetic sector).
-
A multi-stream inlet system for sample introduction.
2. Principle:
-
The analysis is based on the principle that the mass spectrum of a mixture is a linear combination of the mass spectra of its individual components.[4]
-
The subtle differences in the fragmentation patterns of the butene isomers upon electron ionization allow for their deconvolution and quantification.
3. Experimental Parameters:
-
Ionization Energy: Typically 70 eV for electron ionization.
-
Mass Range: Scanned over a mass-to-charge (m/z) range that includes the characteristic ions of butene isomers (e.g., m/z 41, 56).
-
Data Analysis: A deconvolution algorithm is used to solve a set of linear equations, where the unknowns are the concentrations of the individual isomers. This requires a reference library of the mass spectra of the pure butene isomers.
4. Calibration:
-
The instrument must be calibrated using certified gas standards of the pure butene isomers to create the reference spectral library.
-
Mixtures of known composition are then analyzed to validate the deconvolution method and determine its accuracy and precision.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for butene isomer analysis using GC-FID and the logical relationship of key analytical parameters.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. agilent.com [agilent.com]
- 3. brainly.com [brainly.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. kaycantest.com [kaycantest.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
A Comparative Analysis of the Dipole Moments of cis- and trans-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipole moments of the geometric isomers, cis-2-butene and trans-2-butene. The fundamental difference in their molecular structures leads to distinct electronic properties, which are quantified here through experimental data. This analysis is supported by a detailed experimental protocol for the determination of the dipole moment of this compound via microwave spectroscopy.
Executive Summary
The key distinction between the two isomers lies in their molecular polarity. This compound possesses a small but measurable dipole moment, rendering it a weakly polar molecule. In contrast, trans-2-butene is nonpolar, with a dipole moment of zero. This difference arises from the spatial arrangement of the methyl groups relative to the carbon-carbon double bond, as dictated by their respective geometries.
Data Presentation: Dipole Moments
The experimentally determined dipole moments for the two isomers of 2-butene are summarized in the table below.
| Compound | Molecular Formula | Dipole Moment (Debye, D) | Polarity |
| This compound | C₄H₈ | ~0.257 - 0.30 D[1] | Weakly Polar |
| trans-2-Butene | C₄H₈ | 0 D[2] | Nonpolar |
Theoretical Framework
The presence or absence of a net dipole moment in the 2-butene isomers is a direct consequence of their molecular symmetry.
-
trans-2-Butene : In the trans configuration, the two methyl (-CH₃) groups are positioned on opposite sides of the C=C double bond.[3] Each C(sp²)-C(sp³) bond has an associated bond dipole. Due to the symmetrical arrangement (C₂ₙ point group) of the methyl groups, these individual bond dipoles are equal in magnitude and opposite in direction.[2][3] Consequently, they cancel each other out, resulting in a net molecular dipole moment of zero.[2][3]
-
This compound : In the cis configuration, the two methyl groups are situated on the same side of the C=C double bond.[3][4] This arrangement leads to an asymmetrical distribution of electron density.[3][4] The individual C(sp²)-C(sp³) bond dipoles are oriented in such a way that they do not cancel. Instead, they add vectorially to produce a small, non-zero net dipole moment, with the negative pole centered around the sp² hybridized carbons and the positive pole in the vicinity of the methyl groups.[3][4]
Experimental Protocols
The determination of the dipole moment of gaseous molecules is commonly achieved through microwave spectroscopy, specifically by measuring the Stark effect.
Experiment: Determination of the Dipole Moment of this compound via Stark-Modulated Microwave Spectroscopy
This protocol is based on the methodology described in the study of the microwave spectrum of this compound.
Objective: To measure the electric dipole moment of this compound by analyzing the Stark effect on its rotational transitions.
Apparatus:
-
A conventional Stark-modulated microwave spectrometer (e.g., operating with an 80-kc/sec modulation).
-
A sample cell capable of being cooled and evacuated.
-
A high-voltage DC power supply for applying the Stark field.
-
Microwave source (e.g., klystron), detector, and oscilloscope or recording potentiometer for signal visualization.
Methodology:
-
Sample Preparation: Gaseous this compound is introduced into the sample cell of the spectrometer. The measurements are conducted at reduced temperatures (e.g., dry ice temperature, -78.5°C) to enhance signal intensity.
-
Spectrometer Setup: The spectrometer is tuned to the frequency range where rotational transitions of this compound are predicted to occur. For this compound, the spectrum is typically studied between 20 and 40 Gc/sec.
-
Identification of Rotational Transition: The specific rotational transition used for the dipole moment measurement must be identified. For this compound, the 0₀₀ → 1₁₁ transition is suitable because it exhibits a single, well-defined Stark component (with M=0).[1]
-
Application of Stark Field: A precise, variable DC electric field (the Stark field) is applied across the sample gas. This is achieved by applying a high voltage to a septum within the waveguide.
-
Measurement of Stark Shift: The application of the electric field causes a shift in the frequency of the rotational transition. This frequency shift (the Stark shift) is measured as a function of the applied voltage.[1] Due to the small dipole moment of this compound, the Stark effect is not large, and precise measurement may require the use of a recording potentiometer for better resolution of the shifted line from the zero-field absorption line.[1]
-
Data Analysis: The dipole moment (μ) is calculated from the observed Stark shifts. For a given transition, the frequency shift (Δν) is related to the square of the electric field strength (E²) and the square of the dipole moment (μ²), along with other molecular constants. The precise relationship depends on the specific rotational transition and the quantum numbers involved.
-
Calibration: The electric field strength in the sample cell is calibrated using a molecule with a well-known dipole moment, such as carbonyl sulfide (OCS).
Visualization of Dipole Moments
The following diagram illustrates the vector nature of the bond dipoles in both cis- and trans-2-butene and their resulting net molecular dipole moment.
Caption: Vector addition of bond dipoles in cis- and trans-2-butene.
References
Safety Operating Guide
Proper Disposal of cis-2-Butene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for cis-2-butene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical due to the chemical's hazardous properties. This compound is an extremely flammable gas stored under pressure, which may explode if heated and can cause rapid suffocation by displacing oxygen.[1][2][3] Direct contact with the liquid form can result in frostbite.[1][4]
Immediate Safety Precautions
Before handling this compound, ensure all safety measures are in place. Work in a well-ventilated area, preferably within a fume hood designed for flammable gases.[5] All potential ignition sources, such as open flames, sparks, hot surfaces, and static discharge, must be eliminated.[2][6] Use only non-sparking tools and explosion-proof equipment.[2][6][7] Grounding and bonding of all cylinders and equipment are mandatory to prevent static electricity buildup.[4][8]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 590-18-1 |
| UN Number | 1012 |
| EPA Hazardous Waste Number | D001 (Ignitability) |
| Melting Point/Freezing Point | -139 °C (-218 °F) |
| Initial Boiling Point | 3.7 °C (38.7 °F) |
| ACGIH TLV (TWA) | 250 ppm |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before proceeding.[7][9]
For Small Quantities (e.g., residual gas in apparatus):
Experimental Protocol:
-
Ensure Adequate Ventilation: Perform this procedure in a certified chemical fume hood for flammable gases.
-
Inert Gas Purge: Before venting, purge the system with an inert gas like nitrogen or argon to dilute the this compound concentration and reduce the risk of flammability.[1]
-
Controlled Venting: Slowly vent the gas from the apparatus through a tube or pipe to the back of the fume hood. Ensure the outlet is far from any potential ignition sources.
-
Monitor the Area: Use a combustible gas detector to monitor the concentration of flammable vapors in the immediate vicinity and ensure they remain below the lower explosion limit.[5]
-
Final Purge: Once the apparatus is empty, purge it again with an inert gas to remove any remaining traces of this compound.
For Empty or Partially Used Lecture Bottles and Cylinders:
Operational Plan:
-
Do Not Attempt to Empty Completely: Leave a small positive pressure in the cylinder to prevent contamination from the atmosphere being drawn back in.[8]
-
Close the Valve: Securely close the cylinder valve.
-
Replace Valve Outlet Cap: If the cylinder came with a valve outlet cap or plug, securely re-install it.
-
Label the Cylinder: Clearly label the cylinder as "Empty" or indicate that it contains residual product.
-
Return to Supplier: The preferred and safest method of disposal for gas cylinders is to return them to the gas supplier.[1][10] Do not attempt to refill or dispose of the cylinder yourself.
-
Segregated Storage: While awaiting pickup, store the cylinder in a designated, well-ventilated area, away from incompatible materials and heat sources.[1][9][10]
For Large Quantities or Bulk Waste:
For larger-scale operations or in the event of a significant release, a different approach is required.
Disposal Plan:
-
Consult Supplier and EHS: Immediately contact your chemical supplier and institutional EHS department for specific guidance.[1]
-
Flaring: In industrial settings, waste gas may be flared through a suitable burner equipped with a flashback arrestor.[1] This should only be performed by trained personnel with the appropriate equipment.
-
Licensed Waste Disposal Contractor: Arrange for disposal through a licensed hazardous waste disposal contractor who can handle flammable gases.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. produkte.linde-gas.at [produkte.linde-gas.at]
- 2. echemi.com [echemi.com]
- 3. ehsan.com.pk [ehsan.com.pk]
- 4. middlesexgases.com [middlesexgases.com]
- 5. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 6. airgas.com [airgas.com]
- 7. wileyco.com [wileyco.com]
- 8. expcenter.chemeng.tsinghua.edu.cn [expcenter.chemeng.tsinghua.edu.cn]
- 9. ece.ualberta.ca [ece.ualberta.ca]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling cis-2-Butene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of cis-2-Butene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) and Safety Data
Proper personal protective equipment is critical when handling this compound due to its flammable and potentially hazardous nature. The following tables summarize the required PPE and key safety parameters.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specific Recommendations |
| Eye/Face Protection | Face shield and splash-resistant safety goggles | Recommended, especially when handling the liquid form to protect against splashes. Contact lenses should not be worn.[1] |
| Skin Protection | Cold-insulating gloves and chemical-resistant clothing | Cold-insulating gloves are necessary when handling the liquid to prevent frostbite.[1][2] Fire/flame resistant/retardant clothing is also advised.[3] |
| Respiratory Protection | Ventilation, local exhaust, or breathing protection | In well-ventilated areas, it may not be required.[3] However, for emergencies or in poorly ventilated spaces, a self-contained breathing apparatus (SCBA) is necessary.[2][4] |
| Emergency Situations | Chemical protection suit including self-contained breathing apparatus | Recommended for accidental releases or spills to provide full-body protection.[2] |
Table 2: Key Safety and Exposure Data for this compound
| Parameter | Value | Notes |
| Occupational Exposure Limit (TLV-TWA) | 250 ppm | Time-Weighted Average for an 8-hour workday.[2][5] |
| Upper Explosive Limit (UEL) | 9.7% by volume in air | The highest concentration in air that will produce a flash of fire when an ignition source is present.[6] |
| Lower Explosive Limit (LEL) | 1.8% by volume in air | The lowest concentration in air that will produce a flash of fire when an ignition source is present.[6] |
| Flash Point | -73 °C (-99 °F) | The lowest temperature at which it can vaporize to form an ignitable mixture in air.[1] |
| Autoignition Temperature | 324 °C (615 °F) | The lowest temperature at which it will spontaneously ignite in a normal atmosphere without an external source of ignition. |
Experimental Protocols and Handling Procedures
Standard Operating Procedure for Handling this compound:
-
Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated, preferably within a fume hood or with local exhaust ventilation.[2][3]
-
Verify that all electrical equipment is explosion-proof and properly grounded to prevent static discharge.[2][3]
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[2]
-
Have an emergency eye wash fountain and quick drench shower readily accessible in the immediate work area.[1]
-
-
Donning Personal Protective Equipment (PPE):
-
Handling the Chemical:
-
Storage:
Emergency and Disposal Plans
Accidental Release Measures:
-
Immediate Actions:
-
Containment and Cleanup:
Disposal Plan:
-
This compound should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge the chemical into sewer systems.[2]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[2]
Visual Safety Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for an accidental release.
References
- 1. middlesexgases.com [middlesexgases.com]
- 2. echemi.com [echemi.com]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 5. airgas.com [airgas.com]
- 6. This compound | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehsan.com.pk [ehsan.com.pk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
